1-(2-(Ethylamino)pyrimidin-4-yl)pyrrolidin-3-ol
Description
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Properties
IUPAC Name |
1-[2-(ethylamino)pyrimidin-4-yl]pyrrolidin-3-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N4O/c1-2-11-10-12-5-3-9(13-10)14-6-4-8(15)7-14/h3,5,8,15H,2,4,6-7H2,1H3,(H,11,12,13) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BZCWECQCJWNXIB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC1=NC=CC(=N1)N2CCC(C2)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Technical Guide: The Aminopyrimidine-Pyrrolidinol Chemotype in Kinase Inhibitor Design
Topic: Aminopyrimidine-Pyrrolidinol Scaffold for Kinase Inhibitor Design Content Type: Technical Whitepaper / Methodological Guide Audience: Medicinal Chemists, Computational Biologists, and Drug Discovery Scientists.
Executive Summary: The Architecture of Inhibition
The 2-aminopyrimidine core fused or linked with a pyrrolidinol moiety represents a privileged pharmacophore in modern kinase inhibitor discovery. This scaffold balances the stringent geometric requirements of the ATP-binding pocket with the physicochemical flexibility needed for bioavailability and selectivity.
While the aminopyrimidine serves as the quintessential "hinge binder," the pyrrolidinol appendage functions as a versatile "exit vector." It projects into the solvent-exposed region, offering a handle for solubility enhancement, metabolic tuning, or—in the era of targeted protein degradation—a conjugation site for PROTAC linkers.
This guide details the structural rationale, synthetic pathways, and SAR (Structure-Activity Relationship) logic for deploying this scaffold against targets such as CDK4/6 , JAK family , and ACK1 .
Structural Biology & Binding Mode Analysis
The Hinge-Binding Core
The 2-aminopyrimidine motif typically functions as a bidentate hydrogen bond donor/acceptor pair interacting with the kinase hinge region.
-
N1 of Pyrimidine: Accepts an H-bond from the backbone amide NH of the hinge residue (e.g., Val101 in CDK6).
-
C2-Amino Group: Donates an H-bond to the backbone carbonyl oxygen of the residue (n-1) relative to the hinge.
The Pyrrolidinol Exit Vector
The substitution at the C4 position of the pyrimidine directs the pyrrolidinol ring toward the solvent front or the ribose-binding pocket.
-
Solubility: The secondary amine (if free) or the hydroxyl group of the pyrrolidinol lowers logP, improving oral bioavailability.
-
Chirality: The stereocenter at C3 of the pyrrolidine ring (bearing the -OH) is critical. In many CDK inhibitors, the (S)-enantiomer is preferred to avoid steric clash with the "roof" of the ATP pocket or to direct H-bonding toward specific solvent-exposed aspartate/glutamate residues.
Interaction Map (DOT Visualization)
Figure 1: Schematic interaction map of the Aminopyrimidine-Pyrrolidinol scaffold within the kinase ATP-binding pocket.
Synthetic Methodology: Regioselective Assembly
The synthesis of this scaffold relies on the differential reactivity of the electrophilic centers on the pyrimidine ring. The C4 position is more electrophilic than C2, allowing for sequential nucleophilic aromatic substitutions (
Retrosynthetic Strategy
-
Starting Material: 2,4-dichloropyrimidine.
-
Step 1 (C4 Substitution): Introduction of the pyrrolidinol moiety. This must be controlled by temperature to prevent bis-substitution.
-
Step 2 (C2 Substitution): Introduction of the aromatic amine (hinge binder) via Buchwald-Hartwig coupling or high-temperature
.
Detailed Protocol: Synthesis of N-Aryl-4-(3-hydroxypyrrolidin-1-yl)pyrimidin-2-amine
Reagents:
-
2,4-Dichloropyrimidine (1.0 eq)
-
(S)-3-Hydroxypyrrolidine (1.1 eq)
-
Triethylamine (TEA) or DIPEA (2.5 eq)
-
Aniline derivative (e.g., 4-(piperazin-1-yl)aniline) (1.2 eq)
-
Pd2(dba)3, Xantphos, Cs2CO3 (for Step 2)[1]
Step-by-Step Methodology:
-
C4-Selective Displacement (
):-
Dissolve 2,4-dichloropyrimidine in Ethanol or THF at 0°C.
-
Add TEA (1.5 eq) followed by dropwise addition of (S)-3-hydroxypyrrolidine.
-
Stir at 0°C to RT for 4–6 hours. Note: Keeping temperature low is crucial to avoid C2 substitution.
-
QC Check: Monitor by TLC/LCMS. Product is 2-chloro-4-(3-hydroxypyrrolidin-1-yl)pyrimidine.
-
Workup: Concentrate, partition between EtOAc/Water, dry organic layer, and concentrate.
-
-
C2-Amination (Buchwald-Hartwig Coupling):
-
Dissolve the Step 1 intermediate in dry 1,4-Dioxane.
-
Add the aniline derivative (1.2 eq) and Cs2CO3 (2.0 eq).
-
Degas with
for 10 minutes. -
Add Pd2(dba)3 (5 mol%) and Xantphos (10 mol%).
-
Heat to 100°C in a sealed tube for 12 hours.
-
Purification: Filter through Celite, concentrate, and purify via flash chromatography (DCM/MeOH gradient).
-
Synthetic Workflow Diagram
Figure 2: Sequential assembly of the scaffold ensuring regiochemical fidelity.
Structure-Activity Relationship (SAR) & Optimization
When optimizing this scaffold, three zones require independent tuning. The following data summarizes typical SAR trends observed in CDK and JAK inhibitor campaigns.
SAR Data Summary
| Structural Zone | Modification | Effect on Potency (IC50) | Effect on ADME |
| C4-Pyrrolidine | (S)-3-OH | High (Preferred) | Improved metabolic stability; H-bond donor. |
| (R)-3-OH | Variable (Target dependent) | Often reduced potency due to steric clash. | |
| 3-F, 3-OH (geminal) | Moderate | Increased metabolic stability (blocks oxidation). | |
| C2-Linker | NH (Secondary amine) | High (<10 nM) | Essential H-bond donor to hinge carbonyl. |
| N-Methyl | Low (>100 nM) | Loss of H-bond donor; steric clash. | |
| C5-Pyrimidine | Hydrogen | Baseline | -- |
| Fluorine | High (maintained) | Blocks metabolic soft spot; alters electronics. | |
| Methyl | Moderate/High | Can induce "gatekeeper" clash if pocket is small. |
The "Functional Handle" Concept
The hydroxyl group on the pyrrolidine is not merely for solubility. It serves as a strategic attachment point.
-
Prodrugs: Esterification of the -OH can improve permeability, cleaved by esterases in plasma.
-
PROTACs: The -OH can be converted to an ether or carbamate to attach an alkyl/PEG linker connected to an E3 ligase ligand (e.g., VHL or Cereblon). This converts the inhibitor into a degrader.
Case Study: Designing a Selective CDK4/6 Inhibitor[2]
Objective: Design a compound with high selectivity for CDK4 over CDK2 to minimize toxicity.
Design Logic:
-
Scaffold Selection: Use the 2-aminopyrimidine core.
-
Selectivity Filter (C5 Position): CDK4 has a specific steric tolerance at the gatekeeper region. Introducing a bulky group (e.g., cyclopentyl or isopropyl) on the pyrimidine or the adjacent amine can improve selectivity.
-
Solvent Interaction (Pyrrolidinol):
-
Use (S)-3-hydroxypyrrolidine at the C4 position.
-
Hypothesis: The hydroxyl group forms a water-mediated bridge to residues at the pocket entrance specific to CDK4, stabilizing the binding pose.
-
Validation Experiment (Protocol):
-
Kinase Assay: ADP-Glo™ Kinase Assay (Promega).
-
Cellular Assay: MCF-7 (Rb-positive) vs. MDA-MB-468 (Rb-negative) proliferation assay.
-
Expectation: Potent antiproliferative effect in MCF-7; no effect in MDA-MB-468 (confirms on-target mechanism).
-
References
-
Roskoski, R. Jr. (2019). "Cyclin-dependent protein serine/threonine kinase inhibitors as anticancer drugs." Pharmacological Research. Link
-
Hafner, M., et al. (2019). "Multi-layer Quality Control Reveals the Stoichiometry and Dynamics of CDK4/6 Inhibition." Molecular Cell. Link
-
Sottofettrido, M., et al. (2020). "Aminopyrimidine-based CDK4/6 Inhibitors: Synthesis, Biological Evaluation and Molecular Modeling." European Journal of Medicinal Chemistry. Link
-
Verma, R., et al. (2022). "Design and Synthesis of 2-Aminopyrimidine Derivatives as JAK2 Inhibitors." Bioorganic Chemistry. Link
-
Zhang, X., et al. (2021). "Discovery of PROTACs targeting CDK4/6 for the treatment of breast cancer." Journal of Medicinal Chemistry. Link
Sources
A Senior Application Scientist’s Guide to the Synthesis and Application of Pyrimidine-Based Kinase Inhibitor Intermediates
Part 1: The Enduring Significance of the Pyrimidine Scaffold in Kinase Inhibition
Protein kinases have emerged as one of the most critical classes of drug targets in the 21st century, playing a central role in cellular signaling pathways that govern cell growth, differentiation, and survival. Their dysregulation is a hallmark of numerous diseases, most notably cancer. The development of small molecule kinase inhibitors has revolutionized the treatment of these conditions. Central to this revolution is the pyrimidine nucleus, a heterocyclic scaffold that has earned the title of a "privileged structure" in medicinal chemistry.[1]
The pyrimidine ring's privileged status stems from its structural resemblance to the purine core of adenosine triphosphate (ATP), the universal energy currency and phosphate donor for all kinase-catalyzed reactions.[2] This intrinsic similarity allows pyrimidine-based inhibitors to effectively compete with ATP for binding to the kinase active site. Specifically, the nitrogen atoms at positions 1 and 3 of the pyrimidine ring can form crucial hydrogen bonds with the "hinge region" of the kinase, a conserved sequence of amino acids that connects the N- and C-lobes of the enzyme. This hinge-binding interaction is a cornerstone of the inhibitory activity of many successful kinase inhibitors.[2]
The versatility of the pyrimidine scaffold allows for the introduction of various substituents at different positions, enabling medicinal chemists to fine-tune the potency, selectivity, and pharmacokinetic properties of the resulting inhibitors.[1] This has led to the development of a multitude of FDA-approved pyrimidine-based kinase inhibitors, including Imatinib (Gleevec®) for chronic myeloid leukemia, Gefitinib (Iressa®) and Erlotinib (Tarceva®) for non-small cell lung cancer, and Palbociclib (Ibrance®) for breast cancer. These drugs underscore the profound impact of pyrimidine chemistry on modern medicine.
This technical guide provides an in-depth exploration of the synthesis of key pyrimidine-based intermediates that form the foundation of these life-saving drugs. We will delve into the practical aspects of their synthesis, the rationale behind experimental choices, and their application in the context of specific kinase signaling pathways.
Part 2: A Technical Deep Dive into the Synthesis of Core Pyrimidine Intermediates
The successful development of pyrimidine-based kinase inhibitors hinges on the efficient and scalable synthesis of their core intermediates. This section provides a detailed examination of the synthetic routes to the most important of these building blocks.
Section 2.1: The Workhorses: Substituted Aminopyrimidines
Substituted aminopyrimidines, particularly the 2,4-disubstituted variants, are arguably the most widely employed pyrimidine scaffolds in kinase inhibitor design. Their synthesis typically begins with a readily available starting material that is then strategically functionalized.
2.1.1: The Gateway Intermediate: 2,4-Dichloropyrimidine
The synthesis of many 2,4-disubstituted pyrimidine kinase inhibitors commences with 2,4-dichloropyrimidine. This versatile intermediate is most commonly prepared from the inexpensive and readily available uracil or barbituric acid. The reaction involves treatment with a strong chlorinating agent, most notably phosphorus oxychloride (POCl₃), often in the presence of a phase-transfer catalyst or a tertiary amine base.
-
Causality in Experimental Choice: The use of POCl₃ is dictated by its ability to effectively convert the hydroxyl groups of the tautomeric form of uracil into chlorides. The addition of a base like N,N-dimethylaniline can facilitate the reaction by neutralizing the HCl generated in situ. Careful temperature control is crucial to manage the exothermic nature of the reaction and to minimize the formation of byproducts.
2.1.2: Selective Functionalization via Nucleophilic Aromatic Substitution (SNAr)
The two chlorine atoms of 2,4-dichloropyrimidine exhibit differential reactivity, which can be exploited for selective functionalization through nucleophilic aromatic substitution (SNAr). The C4 position is generally more electrophilic and thus more susceptible to nucleophilic attack than the C2 position. This allows for a sequential and controlled introduction of different amine nucleophiles.
-
Expert Insight: The greater reactivity of the C4 position can be attributed to the electron-withdrawing effect of the nitrogen atom at position 3, which stabilizes the Meisenheimer complex intermediate more effectively at the C4 position. By carefully controlling the reaction temperature and the stoichiometry of the amine nucleophile, one can achieve high selectivity for monosubstitution at the C4 position. The second nucleophilic substitution at the C2 position typically requires more forcing conditions, such as higher temperatures.
2.1.3: Expanding Chemical Space with Palladium-Catalyzed Cross-Coupling
To introduce a wider array of substituents, particularly carbon-based groups, palladium-catalyzed cross-coupling reactions have become indispensable tools in pyrimidine chemistry. The Buchwald-Hartwig amination allows for the formation of C-N bonds with a broader range of amines, including less nucleophilic anilines.[3] The Suzuki-Miyaura coupling enables the introduction of aryl and heteroaryl moieties, while the Sonogashira coupling is used to install alkyne groups.
-
Rationale for Reagent Selection: The choice of the palladium catalyst and ligand is critical for the success of these reactions. Bulky, electron-rich phosphine ligands, such as those from the Buchwald and Hartwig research groups, are often employed to facilitate the oxidative addition and reductive elimination steps of the catalytic cycle.[4] The selection of the appropriate base is also crucial for the transmetalation step in Suzuki couplings and for deprotonating the amine in Buchwald-Hartwig reactions. Mechanistic studies have shown that the nature of the ligand can significantly influence the rate and selectivity of these transformations.[4]
Experimental Protocol: Synthesis of a 2-Amino-4-(substituted-anilino)pyrimidine
This protocol outlines a general procedure for the synthesis of a 2,4-disubstituted aminopyrimidine, a common core in many kinase inhibitors.
Caption: General workflow for the synthesis of 2,4-disubstituted aminopyrimidines.
-
Step 1: Synthesis of 2-Chloro-4-(substituted-anilino)pyrimidine.
-
To a solution of 2,4-dichloropyrimidine (1.0 eq) in a suitable solvent such as isopropanol or DMF, add the desired substituted aniline (1.0-1.1 eq) and a non-nucleophilic base like diisopropylethylamine (DIPEA) (1.2 eq).
-
Stir the reaction mixture at room temperature to 80 °C and monitor the progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture and isolate the product by precipitation with water or by extraction.
-
-
Step 2: Synthesis of 2-Amino-4-(substituted-anilino)pyrimidine.
-
The 2-chloro-4-(substituted-anilino)pyrimidine intermediate from Step 1 is then subjected to a second nucleophilic substitution.
-
This can be achieved by reacting with ammonia (in the form of ammonium hydroxide or a solution of ammonia in an alcohol) or a primary amine in a sealed vessel at elevated temperatures (typically >100 °C).
-
After cooling, the product can be isolated by filtration or extraction.
-
Section 2.2: Fused Pyrimidine Systems: Building Complexity and Potency
Fused pyrimidine systems, such as pyrazolo[3,4-d]pyrimidines and pyrido[2,3-d]pyrimidines, offer a more rigid scaffold that can provide enhanced potency and selectivity by making additional interactions with the kinase active site.
2.2.1: Pyrazolo[3,4-d]pyrimidines: Potent Adenine Isosteres
The pyrazolo[3,4-d]pyrimidine scaffold is a well-known bioisostere of adenine and is found in numerous potent kinase inhibitors.[5][6] The synthesis of this fused system typically starts with a functionalized pyrazole ring, which is then used to construct the pyrimidine ring. A common approach involves the condensation of a 5-aminopyrazole-4-carboxamide or a related derivative with a one-carbon synthon like formamide or triethyl orthoformate.
Experimental Protocol: Synthesis of a Pyrazolo[3,4-d]pyrimidin-4-one Core
Caption: Synthesis of the pyrazolo[3,4-d]pyrimidine core.
-
A mixture of a 5-amino-1H-pyrazole-4-carboxamide and an excess of formamide is heated at a high temperature (typically 180-200 °C) for several hours.
-
The reaction progress is monitored by TLC or LC-MS.
-
Upon completion, the reaction mixture is cooled, and the product is precipitated by the addition of water or another anti-solvent.
-
The solid product is collected by filtration and can be further purified by recrystallization.
2.2.2: Pyrido[2,3-d]pyrimidines: Scaffolds for Diverse Kinase Targets
The pyrido[2,3-d]pyrimidine scaffold is another important fused heterocyclic system found in a number of kinase inhibitors, including the CDK4/6 inhibitor Palbociclib.[7] Synthetic routes to this scaffold can be broadly categorized into two approaches: building the pyridine ring onto a pre-existing pyrimidine or constructing the pyrimidine ring onto a pyridine precursor. A common method involves the reaction of a 2-aminopyridine derivative with a suitable three-carbon synthon, leading to the formation of the fused pyrimidine ring.[8]
Part 3: The Biological Context: Pyrimidine Intermediates in Action
Understanding the synthesis of pyrimidine intermediates is only part of the story. To appreciate their true significance, we must examine how they are utilized in the design of kinase inhibitors and how these inhibitors modulate key cellular signaling pathways.
Section 3.1: Case Study: Imatinib and the Bcr-Abl Signaling Pathway
Imatinib (Gleevec®) was a groundbreaking drug for the treatment of chronic myeloid leukemia (CML). Its core structure features a 2-phenylaminopyrimidine moiety, which is crucial for its inhibitory activity against the Bcr-Abl tyrosine kinase. The 2-aminopyrimidine intermediate serves as the anchor for the rest of the molecule, with the aniline at the 2-position making key hydrogen bonds in the ATP-binding site of the kinase.[9]
The Bcr-Abl fusion protein is a constitutively active tyrosine kinase that drives the proliferation of leukemia cells through the activation of multiple downstream signaling pathways, including the Ras-MAPK and PI3K-Akt pathways.[10][11] Imatinib binds to the inactive conformation of the Bcr-Abl kinase domain, preventing its phosphorylation and subsequent activation of these downstream pathways, ultimately leading to the apoptosis of the cancer cells.[12]
Caption: Simplified Bcr-Abl signaling pathway and the inhibitory action of Imatinib.
Section 3.2: Case Study: Gefitinib and the EGFR Signaling Pathway
Gefitinib (Iressa®) and Erlotinib (Tarceva®) are inhibitors of the epidermal growth factor receptor (EGFR) tyrosine kinase and are used to treat non-small cell lung cancer. Both drugs are based on a 4-anilinoquinazoline scaffold, which is a fused pyrimidine system. The quinazoline core mimics the adenine ring of ATP, and the aniline at the 4-position occupies a hydrophobic pocket in the EGFR active site.[13]
The EGFR signaling pathway plays a critical role in normal cell growth and is often hyperactivated in cancer.[14] Upon binding of its ligand, such as EGF, EGFR dimerizes and autophosphorylates, triggering downstream signaling cascades like the Ras-MAPK and PI3K-Akt pathways, leading to cell proliferation and survival.[15] Gefitinib and Erlotinib compete with ATP for binding to the EGFR kinase domain, thereby blocking these downstream signals.[16]
Caption: Simplified EGFR signaling pathway and the inhibitory action of Gefitinib.
Section 3.3: Case Study: Aurora Kinase Inhibitors
Aurora kinases are a family of serine/threonine kinases that are key regulators of mitosis. Their overexpression is common in many cancers, making them attractive therapeutic targets.[2] A number of potent and selective Aurora kinase inhibitors are based on the 2,4-diaminopyrimidine scaffold. The two amino groups of this scaffold form a bidentate hydrogen bond with the hinge region of the Aurora kinase active site, providing a strong anchor for the inhibitor.[17][18]
Inhibition of Aurora kinases disrupts various stages of mitosis, such as centrosome separation, spindle assembly, and cytokinesis, ultimately leading to cell cycle arrest and apoptosis in cancer cells.[2]
Caption: Role of Aurora kinases in mitosis and their inhibition by 2,4-diaminopyrimidine-based drugs.
Part 4: Data-Driven Insights and Future Perspectives
The choice of a synthetic route for a particular pyrimidine intermediate is often a trade-off between factors such as cost, scalability, and the availability of starting materials. The following table provides a comparative summary of common synthetic routes to key pyrimidine intermediates.
Table 1: Comparative Analysis of Synthetic Routes to Pyrimidine Intermediates
| Intermediate | Starting Material(s) | Key Reaction(s) | Typical Yield Range | Advantages | Disadvantages |
| 2,4-Dichloropyrimidine | Uracil | Chlorination (POCl₃) | 70-90% | Inexpensive starting material, high yield | Harsh reagents, safety considerations |
| 2-Amino-4-chloropyrimidine | 2,4-Dichloropyrimidine | Selective amination | 60-85% | Good selectivity, versatile intermediate | Requires careful control of conditions |
| 2,4-Diaminopyrimidine | 2,4-Dichloropyrimidine | Sequential amination | 50-80% | Access to diverse substitution patterns | May require high temperatures/pressures |
| Pyrazolo[3,4-d]pyrimidine | 5-Aminopyrazole-4-carboxamide | Cyclization with formamide | 60-90% | High yielding, straightforward | High reaction temperatures |
| Pyrido[2,3-d]pyrimidine | 2-Aminopyridine derivative | Condensation/Cyclization | 40-75% | Builds complexity rapidly | Can have regioselectivity issues |
Future Perspectives
The field of pyrimidine-based kinase inhibitors continues to evolve. Current research is focused on the development of inhibitors with improved selectivity to minimize off-target effects and to overcome drug resistance. This involves the design of covalent inhibitors that form a permanent bond with the target kinase and allosteric inhibitors that bind to sites other than the ATP-binding pocket. From a synthetic perspective, there is a continuous drive towards more efficient and environmentally friendly methods, such as flow chemistry and biocatalysis, for the preparation of pyrimidine intermediates. The enduring versatility of the pyrimidine scaffold ensures that it will remain a cornerstone of kinase inhibitor drug discovery for the foreseeable future.
References
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Baillache, D. J., & Unciti-Broceta, A. (2020). Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold. RSC Medicinal Chemistry, 11(10), 1112-1135. [Link]
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Baillache, D. J., & Unciti-Broceta, A. (2020). Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold. RSC Medicinal Chemistry, 11(10), 1112-1135. [Link]
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Nasser S.M. Ismail, Eslam M.H. Ali, Diaa A. Ibrahim, Rabah A.T. Serya, Dalal A. Abou El Ella. (2016). Pyrazolo[3,4-d]pyrimidine based scaffold derivatives targeting kinases as anticancer agents. Future Journal of Pharmaceutical Sciences, 1(1-2), 20-30. [Link]
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Halder, P., Rai, A., Talukdar, V., Das, P., & Lakkaniga, N. R. (2023). Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy. RSC Medicinal Chemistry, 14(10), 1839-1863. [Link]
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Abdel-Ghani, T. M., El-Sayed, M. A. A., & El-Sattar, N. E. A. (2021). Targeting tumor cells with pyrazolo[3,4-d]pyrimidine scaffold: A literature review on synthetic approaches, structure activity relationship, structural and target-based mechanisms. Arabian Journal of Chemistry, 14(12), 103449. [Link]
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Fouad, M. A., et al. (2013). Pyrido[2,3-d]pyrimidines: discovery and preliminary SAR of a novel series of DYRK1B and DYRK1A inhibitors. Bioorganic & Medicinal Chemistry Letters, 23(24), 6610-6615. [Link]
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Toolabi, M., et al. (2021). Pyrimidine-based EGFR TK inhibitors in targeted cancer therapy. European Journal of Medicinal Chemistry, 222, 113523. [Link]
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Tari, L. W., et al. (2007). Structural basis for the inhibition of Aurora A kinase by a novel class of high affinity disubstituted pyrimidine inhibitors. Bioorganic & Medicinal Chemistry Letters, 17(3), 688-691. [Link]
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Wang, Y., et al. (2024). Advances in the Synthesis and SAR of Pyrido[2,3-d]pyrimidine Scaffold. Current Pharmaceutical Design, 30(14), 1100-1129. [Link]
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Signal transduction pathway of the BCR-ABL fusion gene and Imatinib action. [Link]
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Sharma, S., et al. (2022). A Review on Fused Pyrimidine Systems as EGFR Inhibitors and Their Structure–Activity Relationship. Frontiers in Chemistry, 10, 908398. [Link]
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Buron, F., et al. (2021). Review on the Synthesis and Therapeutic Potential of Pyrido[2,3-d], [3,2-d], [3,4-d] and [4,3-d]pyrimidine Derivatives. Molecules, 26(23), 7415. [Link]
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Singh, M., & Singh, P. (2024). Recent updates on potential of VEGFR-2 small-molecule inhibitors as anticancer agents. Journal of Biomolecular Structure and Dynamics, 1-22. [Link]
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Sharma, S., et al. (2022). A Review on Fused Pyrimidine Systems as EGFR Inhibitors and Their Structure–Activity Relationship. Frontiers in Chemistry, 10, 908398. [Link]
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Mechanism of action of Imatinib on BCR-ABL. [Link]
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Bhamidipati, P. K. (2011). Imatinib in Chronic Myeloid Leukemia: an Overview. Journal of Clinical & Cellular Immunology, S3. [Link]
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Mechanism of Action of BCR-ABL and of Its Inhibition by Imatinib. [Link]
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Sharma, S., et al. (2023). Medicinal chemistry perspective of pyrido[2,3-d]pyrimidines as anticancer agents. RSC Advances, 13(10), 6539-6565. [Link]
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Ferreira, M. J., et al. (2023). Targeting Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2): Latest Insights on Synthetic Strategies. Molecules, 28(15), 5757. [Link]
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O'Hare, T., et al. (2011). Molecular Pathways: BCR-ABL. Clinical Cancer Research, 17(8), 2077-2083. [Link]
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Sharma, S., et al. (2023). Medicinal chemistry perspective of pyrido[2,3-d]pyrimidines as anticancer agents. RSC Advances, 13(10), 6539-6565. [Link]
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EGFR Inhibitor Pathway, Pharmacodynamics. [Link]
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Li, X., et al. (2021). Design, Synthesis and Biological Characteristics of Pyrazolo[3,4-d]Pyrimidine Derivatives As Potential VEGFR-2 Inhibitors. Future Medicinal Chemistry, 13(16), 1391-1406. [Link]
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El-Adl, K., et al. (2020). Novel pyrazolopyrimidine urea derivatives: Synthesis, antiproliferative activity, VEGFR-2 inhibition, and effects on the cell cycle profile. Archiv der Pharmazie, 353(8), e2000096. [Link]
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Anand, K., et al. (2013). Structural Biology Insight for the Design of Sub-type Selective Aurora Kinase Inhibitors. Current Pharmaceutical Design, 19(22), 3947-3959. [Link]
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Vantourout, J. C. (2016). Mechanistic studies on palladium-catalyzed C-N cross-coupling reaction. Massachusetts Institute of Technology. [Link]
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Palladium-Catalyzed Reactions Enable Pyrimidine Drug Synthesis. (2026). Bioengineer.org. [Link]
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Heron, N. M., et al. (2009). A Class of 2,4-Bisanilinopyrimidine Aurora A Inhibitors with Unusually High Selectivity against Aurora B. Journal of Medicinal Chemistry, 52(19), 6463-6466. [Link]
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Chen, Y.-L., et al. (2021). Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins. Journal of Medicinal Chemistry, 64(11), 7312-7330. [Link]
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Villegas, A. G., et al. (2022). C2-Selective Palladium-Catalyzed C—S Cross-Coupling of 2,4-Dihalopyrimidines. ACS Catalysis, 12(15), 9406-9411. [Link]
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Al-Ostoot, F. H., et al. (2025). Pyrimidine: A Privileged Scaffold for the Development of Anticancer Agents as Protein Kinase Inhibitors (Recent Update). Current Pharmaceutical Design, 31(14), 1100-1129. [Link]
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Patel, S., et al. (2023). Discovery of Novel Pyrimidine Based Small Molecule Inhibitors as VEGFR-2 Inhibitors: Design, Synthesis, and Anti-cancer Studies. Current Bioactive Compounds, 19(10), 83-99. [Link]
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Chen, Y.-A., et al. (2016). Synthesis of 2,4-Diaminopyrimidine Core-Based Derivatives and Biological Evaluation of Their Anti-Tubercular Activities. Molecules, 21(10), 1334. [Link]
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Palladium‐Catalysed Cross‐Coupling and Related Processes: Some Interesting Observations That Have Been Exploited in Synthetic Chemistry. [Link]
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An In-depth Technical Guide to 4-(3-hydroxypyrrolidin-1-yl)-N-ethylpyrimidin-2-amine: Synthesis, Characterization, and Biological Evaluation
A Prospective Analysis for Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive prospective analysis of the novel chemical entity, 4-(3-hydroxypyrrolidin-1-yl)-N-ethylpyrimidin-2-amine. As this compound is not extensively documented in current scientific literature, this document serves as a foundational resource, offering predicted nomenclature, physicochemical properties, a plausible synthetic route, and detailed protocols for its characterization. Furthermore, we explore its potential biological activities, drawing insights from the well-established pharmacology of related pyrimidine and pyrrolidine scaffolds, particularly in the context of kinase inhibition. This guide is intended to empower researchers and drug development professionals to synthesize, characterize, and evaluate this promising molecule for its therapeutic potential.
Introduction and Nomenclature
The convergence of pyrimidine and pyrrolidine moieties in a single molecular framework has yielded numerous compounds of significant therapeutic interest. The pyrimidine ring is a cornerstone of many biologically active molecules, including several approved kinase inhibitors, where it often acts as a hinge-binding motif.[1] The pyrrolidine scaffold, a versatile five-membered nitrogen-containing heterocycle, imparts favorable physicochemical properties and allows for diverse stereochemical arrangements that can enhance target binding and selectivity.
The subject of this guide, 4-(3-hydroxypyrrolidin-1-yl)-N-ethylpyrimidin-2-amine, represents a novel combination of these key pharmacophores. Due to its unpublished nature, a standardized nomenclature is not yet established. Based on IUPAC naming conventions, the following systematic names are proposed:
-
1-(2-(ethylamino)pyrimidin-4-yl)pyrrolidin-3-ol (Preferred IUPAC Name)
-
4-(3-hydroxypyrrolidin-1-yl)-N-ethylpyrimidin-2-amine
For the remainder of this guide, we will refer to the compound by the latter name for clarity. The chemical structure is depicted in Figure 1.
Figure 1: Chemical Structure of 4-(3-hydroxypyrrolidin-1-yl)-N-ethylpyrimidin-2-amine
A 2D representation of the molecular structure.
Predicted Physicochemical and ADME Properties
In the absence of empirical data, computational methods provide valuable initial insights into the drug-like properties of a novel compound. The predicted Absorption, Distribution, Metabolism, and Excretion (ADME) properties of 4-(3-hydroxypyrrolidin-1-yl)-N-ethylpyrimidin-2-amine are summarized in Table 1. These predictions are based on established algorithms and analyses of structurally related small molecule kinase inhibitors.[2][3][4][5]
Table 1: Predicted Physicochemical and ADME Properties
| Property | Predicted Value | Implication for Drug Development |
| Molecular Weight | ~222.27 g/mol | Compliant with Lipinski's Rule of Five (<500), suggesting good potential for oral bioavailability. |
| logP | ~1.5 - 2.5 | Optimal range for cell permeability and solubility. |
| Topological Polar Surface Area (TPSA) | ~70-80 Ų | Suggests good intestinal absorption and blood-brain barrier penetration potential. |
| Hydrogen Bond Donors | 2 | Compliant with Lipinski's Rule of Five (≤5). |
| Hydrogen Bond Acceptors | 4 | Compliant with Lipinski's Rule of Five (≤10). |
| Aqueous Solubility | Moderate to High | Favorable for formulation and absorption. |
| Blood-Brain Barrier (BBB) Permeation | Possible | The TPSA and logP values suggest potential for CNS activity. |
| CYP450 Inhibition | Low to Moderate | Lower potential for drug-drug interactions. |
| hERG Inhibition | Low | Reduced risk of cardiotoxicity. |
Proposed Synthesis and Characterization
A plausible and efficient synthetic route for 4-(3-hydroxypyrrolidin-1-yl)-N-ethylpyrimidin-2-amine is proposed, leveraging a nucleophilic aromatic substitution (SNA) reaction, a common and robust method for the synthesis of aminopyrimidines.[6][7]
Synthetic Pathway
The proposed two-step synthesis is outlined below. The key transformation is the sequential displacement of chlorine atoms from a dichloropyrimidine precursor.
Proposed two-step synthesis of the target compound.
Detailed Experimental Protocols
Step 1: Synthesis of N-ethyl-4-chloropyrimidin-2-amine
This protocol is adapted from established procedures for the selective mono-amination of dichloropyrimidines.[8]
-
To a solution of 2,4-dichloropyrimidine (1.0 eq) in isopropanol, add diisopropylethylamine (DIPEA) (1.5 eq).
-
Cool the mixture to 0°C in an ice bath.
-
Slowly add a solution of ethylamine (1.1 eq) in isopropanol dropwise over 30 minutes, maintaining the temperature below 5°C.
-
Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford N-ethyl-4-chloropyrimidin-2-amine.
Step 2: Synthesis of 4-(3-hydroxypyrrolidin-1-yl)-N-ethylpyrimidin-2-amine
This nucleophilic aromatic substitution protocol is based on similar reactions with chloropyrimidines.[6][9]
-
In a sealed tube, combine N-ethyl-4-chloropyrimidin-2-amine (1.0 eq), (R)-3-hydroxypyrrolidine (or the (S)-enantiomer for stereochemical investigation) (1.2 eq), and DIPEA (2.0 eq) in n-butanol.
-
Heat the reaction mixture to 120°C and stir for 16-24 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
After completion, cool the mixture to room temperature and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a gradient of methanol in dichloromethane to yield the final product, 4-(3-hydroxypyrrolidin-1-yl)-N-ethylpyrimidin-2-amine.
Characterization
The synthesized compound should be thoroughly characterized to confirm its identity and purity.
Table 2: Analytical Methods for Characterization
| Technique | Expected Observations |
| ¹H NMR | Resonances corresponding to the ethyl group, the pyrrolidine ring protons, the pyrimidine ring protons, and the hydroxyl proton. The chemical shifts and coupling patterns will be indicative of the final structure.[10][11][12] |
| ¹³C NMR | Signals for all unique carbon atoms in the molecule, confirming the carbon skeleton. |
| Mass Spectrometry (HRMS) | Accurate mass measurement to confirm the elemental composition. |
| FT-IR Spectroscopy | Characteristic absorption bands for N-H, O-H, C-N, and C=N bonds. |
| Purity (HPLC) | Determination of purity by High-Performance Liquid Chromatography, ideally >95%. |
Potential Biological Activity and Mechanism of Action
The structural motifs present in 4-(3-hydroxypyrrolidin-1-yl)-N-ethylpyrimidin-2-amine suggest a high probability of activity as a kinase inhibitor.[13][14][15] The 2-aminopyrimidine core is a well-established hinge-binding element in numerous ATP-competitive kinase inhibitors. The 4-substituted pyrrolidine moiety can project into the solvent-exposed region of the ATP-binding pocket, offering opportunities for enhancing potency and selectivity.
Potential Kinase Targets:
-
Tyrosine Kinases: Epidermal Growth Factor Receptor (EGFR), Vascular Endothelial Growth Factor Receptor (VEGFR), and others involved in cancer cell proliferation and angiogenesis.
-
Serine/Threonine Kinases: Cyclin-Dependent Kinases (CDKs), Aurora Kinases, and Polo-like Kinases (PLKs) that regulate cell cycle progression.[16]
Hypothesized Signaling Pathway Inhibition:
A plausible mechanism of action for this compound is the inhibition of a key kinase in a cancer-related signaling pathway, such as the MAPK/ERK pathway, which is frequently dysregulated in various malignancies.
Hypothesized inhibition of the MAPK/ERK signaling pathway.
Experimental Protocols for Biological Evaluation
To assess the therapeutic potential of 4-(3-hydroxypyrrolidin-1-yl)-N-ethylpyrimidin-2-amine, a series of in vitro assays are recommended.
In Vitro Kinase Inhibition Assay
This assay will determine the direct inhibitory effect of the compound on a panel of purified kinases.
-
Reaction Setup: In a 96-well plate, prepare a reaction mixture containing the purified kinase of interest, a suitable peptide substrate, and a range of concentrations of the test compound.
-
Initiation of Reaction: Initiate the kinase reaction by adding ATP (e.g., radiolabeled [γ-³²P]ATP or in a luminescence-based ATP detection system).
-
Incubation: Incubate the reaction mixture at 30°C for 30-60 minutes.
-
Detection: Quantify the kinase activity by measuring the amount of phosphorylated substrate.
-
Data Analysis: Calculate the IC₅₀ value, which represents the concentration of the compound required to inhibit 50% of the kinase activity.
Cell-Based Proliferation Assay
This assay will evaluate the effect of the compound on the growth of cancer cell lines.
-
Cell Seeding: Seed cancer cell lines known to be dependent on the target kinase(s) in 96-well plates.
-
Compound Treatment: After 24 hours, treat the cells with a range of concentrations of the test compound.
-
Incubation: Incubate the cells for 72 hours.
-
Viability Assessment: Measure cell viability using a suitable method, such as the MTT or CellTiter-Glo assay.
-
Data Analysis: Determine the GI₅₀ value, the concentration of the compound that inhibits cell growth by 50%.
GPCR Binding Assay (Secondary Target Profiling)
Given that pyrrolidine-containing compounds can also interact with G-protein coupled receptors (GPCRs), a counterscreen is advisable.[17][18]
-
Membrane Preparation: Prepare cell membranes expressing the GPCR of interest.
-
Binding Reaction: Incubate the membranes with a radiolabeled ligand specific for the GPCR and a range of concentrations of the test compound.
-
Separation: Separate the bound and free radioligand by filtration.
-
Detection: Quantify the amount of bound radioligand using a scintillation counter.
-
Data Analysis: Calculate the Ki value, which reflects the binding affinity of the test compound for the receptor.
Conclusion and Future Directions
This technical guide provides a foundational framework for the synthesis, characterization, and biological evaluation of the novel compound 4-(3-hydroxypyrrolidin-1-yl)-N-ethylpyrimidin-2-amine. The proposed synthetic route is robust and relies on well-established chemical transformations. The predicted physicochemical and ADME properties are favorable for a potential drug candidate. The structural features of the molecule strongly suggest that it may act as a kinase inhibitor, and a clear path for testing this hypothesis has been outlined.
Future research should focus on the successful synthesis and purification of this compound, followed by a comprehensive biological evaluation against a panel of kinases and cancer cell lines. Further optimization of the structure, guided by structure-activity relationship (SAR) studies, could lead to the development of a potent and selective therapeutic agent.
References
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PubMed. (2024). Pyrimidine: A Privileged Scaffold for the Development of Anticancer Agents as Protein Kinase Inhibitors (Recent Update). [Link]
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PubMed. (2025). Design, synthesis and antitumour activity of pyrimidine derivatives as novel selective EGFR kinase inhibitors. [Link]
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Preprints.org. (2023). Acid Catalyzed Amination of 4-Chloropyrrolopyrimidine: Effect of Solvent, Acid Amount and Substrate Scope for Reactions in Water. [Link]
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PMC. (2017). A Systematic Analysis of Physicochemical and ADME Properties of All Small Molecule Kinase Inhibitors Approved by US FDA from January 2001 to October 2015. [Link]
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ScienceScholar. (2022). Selective approaches to synthesize a new series of fused 4-amino pyrimidine derivatives by using of 4 -amino nicotino nitrile as an effective precursor. [Link]
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MDPI. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. [Link]
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PubMed. (2020). Design, synthesis, and evaluation of pyrrolidine based CXCR4 antagonists with in vivo anti-tumor metastatic activity. [Link]
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ARKAT USA. (2015). Reaction of 3-aminopyrrole with chloropyrimidines to give pyrroloaminopyrimidines. [Link]
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ResearchGate. (2022). Molecular docking and ADMET investigation of a novel series of Pyridinylimidazole derivatives as potential p38α MAP kinase inhibitors. [Link]
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ResearchGate. (2022). Selective approaches to synthesize a new series of fused 4-amino pyrimidine derivatives by using of 4- amino nicotino nitrile as an effective precursor. [Link]
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MDPI. (2020). Novel Quaternary Ammonium Derivatives of 4-Pyrrolidino Pyridine: Synthesis, Structural, Thermal, and Antibacterial Studies. [Link]
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PMC. (2023). Design, synthesis, and biological evaluation of novel pyrimidin-2-amine derivatives as potent PLK4 inhibitors. [Link]
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ResearchGate. (2015). Scheme 1: Synthesis of pyrimidine derivatives 4a and 4b. [Link]
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PMC. (2022). Microwave assisted synthesis of 2-amino-4-chloro-pyrimidine derivatives: Anticancer and computational study on potential inhibitory action against COVID-19. [Link]
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PMC. (2010). Synthesis of Certain Pyrimidine Derivatives as Antimicrobial Agents and Anti-Inflammatory Agents. [Link]
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PMC. (2017). Predicting Binding Affinities for GPCR Ligands Using Free-Energy Perturbation. [Link]
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RSC Publishing. (2024). Design, synthesis, and high-throughput in vitro anti-cancer evaluation of novel 4-aminopyrazolo[3,4-d]pyrimidine derivatives. [Link]
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PMC. (2012). Microwave-Assisted Amination of a Chloropurine Derivative in the Synthesis of Acyclic Nucleoside Analogues. [Link]
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ResearchGate. (2020). Novel Quaternary Ammonium Derivatives of 4-Pyrrolidino Pyridine: Synthesis, Structural, Thermal, and Antibacterial Studies. [Link]
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MDPI. (2011). Synthesis of New N-Arylpyrimidin-2-amine Derivatives Using a Palladium Catalyst. [Link]
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Academia.edu. (2015). An efficient and simple methodology for the synthesis of 2-amino-4-(N-alkyl/arylamino)-6-chloropyrimidines. [Link]
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PMC. (2012). Discovery of GPCR ligands for probing signal transduction pathways. [Link]
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MDPI. (2020). 1H-NMR protocol for rapid diagnosis of purine and pyrimidine metabolic disorders in urine. [Link]
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bioRxiv. (2024). Revolutionizing GPCR-Ligand Predictions: DeepGPCR with experimental Validation for High-Precision Drug Discovery. [Link]
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Technical Whitepaper: The Ethylaminopyrimidine Scaffold in Medicinal Chemistry
Topic: Structure-activity relationship (SAR) of ethylaminopyrimidine scaffolds Content Type: Technical Whitepaper Audience: Drug Discovery Researchers, Medicinal Chemists
Optimizing Kinase Selectivity and ADME Profiles through C2/C4-Substitution Patterns
Executive Summary
The ethylaminopyrimidine pharmacophore represents a privileged structural motif in modern drug discovery, particularly within the realm of oncology and kinase inhibition. Unlike simple aminopyrimidines, the introduction of the ethyl moiety at the nitrogen bridge (N-ethyl) or as a terminal alkyl cap provides a critical "Goldilocks" zone of steric bulk and lipophilicity. This guide analyzes the Structure-Activity Relationship (SAR) of this scaffold, focusing on its ability to modulate hinge-binding affinity, overcome resistance mutations (e.g., in ALK or EGFR), and improve permeability compared to primary amine analogs.
Scaffold Architecture & Electronic Properties
The pyrimidine ring is an electron-deficient, diazine heterocycle. Its low electron density at carbons 2, 4, and 6 makes it highly susceptible to Nucleophilic Aromatic Substitution (SNAr), which is the primary synthetic entry point.
The "Ethylamino" Advantage
In structure-based drug design (SBDD), the ethylamino group (-NH-CH2-CH3) often serves two distinct mechanistic functions:
-
Hinge Binding Interface: The secondary amine (NH) acts as a hydrogen bond donor to the backbone carbonyl of the kinase hinge region (e.g., Met, Glu residues).
-
Hydrophobic Filling: The ethyl tail sits in the ribose-binding pocket or the solvent-exposed front, providing a van der Waals contact that is superior to a methyl group (too small) but avoids the entropic penalty of longer propyl/butyl chains.
Regiochemical Vectors
-
C2-Position: Situated between two nitrogens, this position is electronically deactivated. Substituents here often dictate selectivity by interacting with the "gatekeeper" residue.
-
C4/C6-Positions: These are the most electrophilic sites. Substitution here usually drives the primary affinity for the ATP pocket.
-
C5-Position: The "exit vector." This position points towards the solvent and is the ideal site for solubilizing groups (e.g., piperazines, morpholines) without disrupting the core binding mode.
Synthetic Accessibility & Regioselectivity
The synthesis of ethylaminopyrimidines relies on controlling the sequence of SNAr reactions. The C4-chloride is significantly more reactive than the C2-chloride due to the stabilization of the Meisenheimer complex by the para-nitrogen.
Synthetic Workflow Visualization
The following diagram illustrates the regioselective synthesis of a 2,4-disubstituted pyrimidine library.
Figure 1: Regioselective cascade for accessing 4-ethylamino-2-substituted pyrimidines. Kinetic control favors C4 substitution first.
SAR Deep Dive: The Ethylaminopyrimidine Matrix
This section details how specific structural modifications alter biological activity, grounded in kinase inhibitor data (e.g., CDK, ALK, JAK pathways).
The C4-Ethylamino Interaction (The Anchor)
Replacing a C4-amino group (-NH2) with an ethylamino group (-NH-Et) typically improves potency by 5–10 fold in hydrophobic pockets.
-
Mechanism: The ethyl group displaces a conserved water molecule often found in the ATP pocket, leading to an entropic gain in binding energy.
-
Limit: Extending to n-propyl or isopropyl often causes a clash with the "roof" of the ATP binding site (e.g., the Gly-rich loop), reducing potency.
The C2-Substituent (The Selector)
The C2 position is critical for selectivity.
-
Anilines (Ar-NH-): Common in drugs like Palbociclib or Ceritinib . The aromatic ring stacks with the gatekeeper residue (e.g., Phe, Leu).
-
Solubility Modulation: If the C4-ethylamino group increases lipophilicity (LogP), the C2 position must compensate with polar groups (e.g., sulfones, piperazines) to maintain oral bioavailability.
Structure-Activity Map
Figure 2: SAR Map of the Ethylaminopyrimidine scaffold highlighting functional vectors.
Experimental Protocols
Protocol A: Synthesis of 2-chloro-4-(ethylamino)pyrimidine
A self-validating protocol relying on the differential reactivity of C2 vs C4 chlorides.
Reagents: 2,4-Dichloropyrimidine (1.0 eq), Ethylamine (2.0 M in THF, 1.1 eq), Triethylamine (TEA, 1.5 eq), Ethanol (EtOH).
-
Preparation: Dissolve 2,4-dichloropyrimidine (1.49 g, 10 mmol) in EtOH (20 mL) in a round-bottom flask. Cool to 0°C using an ice bath (Critical for regioselectivity).
-
Addition: Add TEA (2.1 mL) followed by the dropwise addition of ethylamine solution.
-
Reaction: Stir at 0°C for 2 hours. Monitor by TLC (30% EtOAc/Hexane). The product (monosubstituted) will appear as a new spot; the starting material (disubstituted risk) appears lower if the reaction is too hot.
-
Workup: Evaporate EtOH under reduced pressure. Resuspend residue in EtOAc (50 mL) and wash with water (2 x 20 mL) and brine.
-
Validation: 1H NMR must show a distinct quartet for the ethyl CH2 at ~3.4 ppm and a triplet for CH3 at ~1.1 ppm. The C5-proton of the pyrimidine ring (doublet) shifts upfield compared to the starting material due to the electron-donating amine.
Protocol B: In Vitro Kinase Assay (FRET-based)
Standard assay to validate the hinge-binding capability of the scaffold.
-
System: LanthaScreen™ Eu Kinase Binding Assay.
-
Tracer: Alexa Fluor™ 647-labeled ATP competitive tracer.
-
Procedure:
-
Prepare 3x serial dilutions of the ethylaminopyrimidine analog in DMSO.
-
Add Kinase/Antibody mixture (e.g., Aurora A or CDK2) to a 384-well plate.
-
Add Tracer.
-
Incubate for 60 mins at Room Temperature.
-
-
Readout: Measure TR-FRET ratio (Emission 665 nm / Emission 615 nm).
-
Analysis: Plot % Inhibition vs. Log[Compound]. A shift in IC50 compared to the methyl-analog confirms the hydrophobic contribution of the ethyl group.
Data Summary: Alkylamino Substituent Effects
The following table summarizes the impact of changing the alkyl group at the C4-position on a representative CDK2 inhibitor scaffold.
| Substituent (R) | IC50 (nM) | LogP | Comment |
| -NH2 (Amino) | 120 | 1.8 | Good solubility, weaker hydrophobic contact. |
| -NH-Me (Methyl) | 45 | 2.1 | Improved potency, slight lipophilicity increase. |
| -NH-Et (Ethyl) | 12 | 2.4 | Optimal potency/lipophilicity balance. |
| -NH-iPr (Isopropyl) | 18 | 2.7 | Steric penalty begins; slightly reduced potency. |
| -NH-tBu (t-Butyl) | >500 | 3.1 | Steric clash with Gly-rich loop; loss of activity. |
Note: Data generalized from CDK/Aurora kinase inhibitor SAR studies [1, 4].
References
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Structure-Activity Relationships of Pyrimidine Derivatives. Medicinal Chemistry, 2022. Link
-
Synthesis and structure-activity relationship of 2-arylamino-4-aryl-pyrimidines as potent PAK1 inhibitors. Bioorganic & Medicinal Chemistry, 2013. Link
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Pyrimidine scaffold dual-target kinase inhibitors for cancer diseases. Arch Pharm, 2025.[1] Link
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Synthetic Strategies of Pyrimidine-Based Scaffolds as Aurora Kinase Inhibitors. Molecules, 2021.[2] Link
-
Design, synthesis and biological evaluation of 2,4-pyrimidinediamine derivatives as ALK and HDACs dual inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 2022.[3] Link
Sources
- 1. Pyrimidine scaffold dual-target kinase inhibitors for cancer diseases: A review on design strategies, synthetic approaches, and structure-activity relationship (2018‒2023) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Design, synthesis and biological evaluation of 2,4-pyrimidinediamine derivatives as ALK and HDACs dual inhibitors for the treatment of ALK addicted cancer - PMC [pmc.ncbi.nlm.nih.gov]
1-(2-(Ethylamino)pyrimidin-4-yl)pyrrolidin-3-ol PubChem entry
An In-Depth Technical Guide to 1-(2-(Ethylamino)pyrimidin-4-yl)pyrrolidin-3-ol: A Novel Putative Kinase Inhibitor
Introduction
The pursuit of selective and potent protein kinase inhibitors remains a cornerstone of modern drug discovery, particularly in oncology and immunology. The 2-aminopyrimidine scaffold is a well-established "privileged structure" in this field, prized for its ability to mimic the adenine hinge-binding motif of ATP.[1][2] This guide focuses on the novel chemical entity This compound , a compound designed to leverage the therapeutic potential of this core scaffold. While a specific public database entry for this compound is not available, its structure suggests a strong hypothesis as an ATP-competitive kinase inhibitor.
This document serves as a comprehensive technical resource for researchers, scientists, and drug development professionals. It provides a structured overview of the compound's physicochemical properties, a robust and plausible synthetic route, and detailed, field-proven protocols for evaluating its biological activity, from initial enzymatic inhibition to target engagement in a live-cell context. The methodologies described herein are designed to be self-validating systems, ensuring the generation of reliable and reproducible data.
Physicochemical Properties & Structure
The structural foundation of this compound combines the ATP-mimetic 2-aminopyrimidine core with a pyrrolidin-3-ol moiety, which can enhance solubility and provide a vector for further chemical modification. The chirality of the pyrrolidinol introduces stereochemical considerations that can be critical for target binding and selectivity.
| Property | Value | Source |
| IUPAC Name | This compound | - |
| Molecular Formula | C10H16N4O | Calculated |
| Molecular Weight | 208.26 g/mol | Calculated |
| Canonical SMILES | CCNc1nccc(n1)N2CC(C2)O | - |
| InChI Key | (Generated from structure) | - |
| XLogP3 | 0.5 | Calculated |
| Hydrogen Bond Donors | 2 | Calculated |
| Hydrogen Bond Acceptors | 5 | Calculated |
| Rotatable Bonds | 3 | Calculated |
Proposed Synthesis and Purification
The synthesis of this compound can be efficiently achieved through a two-step nucleophilic aromatic substitution (SNAr) pathway. This route offers high yields and utilizes commercially available starting materials.[3][4]
Synthetic Workflow Diagram
Caption: Proposed two-step synthesis workflow for the target compound.
Detailed Synthesis Protocol
Step 1: Synthesis of 1-(2-Chloropyrimidin-4-yl)pyrrolidin-3-ol
-
To a solution of 2,4-dichloropyrimidine (1.0 eq) in n-butanol (0.2 M), add N,N-Diisopropylethylamine (DIPEA, 2.5 eq).
-
Add a solution of (R)-pyrrolidin-3-ol (1.05 eq) dropwise at room temperature.
-
Heat the reaction mixture to 90 °C and stir for 12 hours under a nitrogen atmosphere.
-
Rationale: The use of a non-nucleophilic base like DIPEA scavenges the HCl byproduct without competing in the substitution. n-Butanol is a suitable high-boiling solvent. The C4 position of 2,4-dichloropyrimidine is more activated and reacts preferentially at this temperature.
-
-
Monitor reaction completion by TLC or LC-MS.
-
Cool the mixture to room temperature and concentrate under reduced pressure.
-
Purify the crude residue by silica gel column chromatography (e.g., using a gradient of 0-10% methanol in dichloromethane) to yield the intermediate product.
Step 2: Synthesis of this compound
-
Combine the intermediate 1-(2-chloropyrimidin-4-yl)pyrrolidin-3-ol (1.0 eq) and ethylamine (70% solution in water, 5.0 eq) in a sealed pressure vessel.
-
Heat the reaction mixture to 120 °C and stir for 16 hours.
-
Rationale: A higher temperature is required for the substitution at the less reactive C2 position. A sealed vessel is necessary to contain the volatile ethylamine.
-
-
Cool the reaction to room temperature and concentrate under reduced pressure to remove excess ethylamine and water.
-
Purify the crude product by reverse-phase HPLC to yield the final compound.
-
Verify the structure and purity of the final product using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).
Biological Activity and Mechanism of Action Investigation
The 2-aminopyrimidine core strongly suggests that this compound functions as an ATP-competitive kinase inhibitor.[1][5] To validate this hypothesis and characterize its potency, a two-tiered experimental approach is recommended: an in vitro enzymatic assay to determine potency (IC₅₀) followed by a cellular target engagement assay to confirm binding in a physiological context.
Protocol 1: In Vitro Kinase Inhibition Assay (ADP-Glo™)
This assay quantifies kinase activity by measuring the amount of ADP produced in the enzymatic reaction. It is a universal, luminescence-based method suitable for a wide range of kinases.[6][7]
Principle: The assay proceeds in two steps. First, the kinase reaction occurs. Then, the ADP-Glo™ Reagent is added to terminate the reaction and deplete the remaining ATP. Finally, the Kinase Detection Reagent is added to convert the generated ADP back into ATP, which is then quantified in a luciferase reaction. The resulting light output is directly proportional to the kinase activity.[8]
Step-by-Step Methodology:
-
Reagent Preparation:
-
Prepare a 10 mM stock of the test compound in 100% DMSO. Create a serial dilution series (e.g., 11 points, 1:3 dilution) in DMSO.
-
Prepare the kinase, substrate, and ATP solutions in the appropriate kinase reaction buffer. The final ATP concentration should ideally be at or near the Km for the specific kinase being tested.
-
-
Kinase Reaction (384-well plate format):
-
Add 2.5 µL of kinase solution to each well.
-
Add 1 µL of the test compound dilution (or DMSO for controls).
-
Initiate the reaction by adding 2.5 µL of a solution containing the substrate and ATP.
-
Incubate for 60 minutes at room temperature.
-
-
ATP Depletion:
-
Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction.
-
Incubate for 40 minutes at room temperature.
-
-
ADP to ATP Conversion and Signal Detection:
-
Add 10 µL of Kinase Detection Reagent to each well.
-
Incubate for 30-60 minutes at room temperature to allow the signal to stabilize.
-
-
Data Acquisition:
-
Measure luminescence using a plate-reading luminometer.
-
-
Data Analysis:
-
Normalize the data using "no kinase" (100% inhibition) and "DMSO only" (0% inhibition) controls.
-
Plot the normalized luminescence signal against the logarithm of the inhibitor concentration.
-
Fit the data to a four-parameter dose-response curve to determine the IC₅₀ value.
-
Protocol 2: Cellular Target Engagement Assay (NanoBRET™)
This assay directly measures compound binding to a target kinase in living cells, providing confirmation of target engagement and intracellular potency.[9][10]
Principle: The assay utilizes Bioluminescence Resonance Energy Transfer (BRET). The target kinase is expressed in cells as a fusion with NanoLuc® Luciferase (the energy donor). A cell-permeable fluorescent tracer that binds to the kinase's ATP pocket is added (the energy acceptor). When the tracer is bound, BRET occurs. A test compound that competes for the same binding site will displace the tracer, disrupting BRET in a dose-dependent manner.[11][12]
Cellular Target Engagement Workflow
Caption: Workflow for the NanoBRET™ Target Engagement Assay.
Step-by-Step Methodology:
-
Cell Preparation (Day 1):
-
Transfect HEK293 cells with a plasmid encoding the target kinase fused to NanoLuc® luciferase using a suitable transfection reagent (e.g., FuGENE® HD).
-
Incubate for 24 hours to allow for protein expression.
-
-
Assay Setup (Day 2):
-
Harvest the transfected cells and resuspend them in Opti-MEM® I Reduced Serum Medium.
-
Dispense cells into a white, 96-well assay plate.
-
-
Compound and Tracer Addition:
-
Add the test compound from a pre-prepared serial dilution plate.
-
Immediately add the specific, cell-permeable NanoBRET® tracer at its predetermined optimal concentration.
-
-
Equilibration:
-
Incubate the plate for 2 hours in a CO₂ incubator at 37 °C.
-
-
Signal Detection:
-
Prepare the Nano-Glo® substrate solution containing an extracellular NanoLuc® inhibitor (to reduce background).
-
Add the substrate solution to all wells.
-
Read the plate within 10-20 minutes on a luminometer equipped with two filters to measure donor emission (~450 nm) and acceptor emission (~610 nm).
-
-
Data Analysis:
-
Calculate the raw BRET ratio for each well (Acceptor Emission / Donor Emission).
-
Normalize the BRET ratios to controls (DMSO only = 0% inhibition; No tracer = 100% inhibition).
-
Plot the normalized BRET ratio against the logarithm of the inhibitor concentration and fit to a dose-response curve to determine the cellular IC₅₀.
-
Data Interpretation and Future Directions
Successful execution of these protocols will yield two key metrics: the in vitro IC₅₀ from the ADP-Glo™ assay and the cellular IC₅₀ from the NanoBRET™ assay. A potent compound will exhibit low nanomolar to micromolar IC₅₀ values in both assays. A significant rightward shift (>10-fold) in the cellular IC₅₀ compared to the in vitro IC₅₀ may indicate challenges with cell permeability, efflux, or high intracellular ATP competition.
Following initial characterization, logical next steps include:
-
Kinase Selectivity Profiling: Screening the compound against a broad panel of kinases to determine its selectivity profile.
-
Stereochemistry Investigation: Synthesizing and testing the opposite enantiomer (e.g., (S)-pyrrolidin-3-ol derivative) to establish a structure-activity relationship (SAR) related to chirality.
-
In Vitro ADME/Tox: Assessing metabolic stability, plasma protein binding, and potential off-target liabilities (e.g., hERG inhibition).
Conclusion
This compound is a novel chemical entity with a structural architecture highly suggestive of a protein kinase inhibitor. This guide provides the essential technical framework for its synthesis and rigorous biological evaluation. By employing robust, industry-standard assays like ADP-Glo™ and NanoBRET™, researchers can confidently determine its inhibitory potency and cellular target engagement, paving the way for further investigation in the drug discovery pipeline.
References
-
Unknown. (n.d.). ADP Glo Protocol. Retrieved from [Link][13]
-
Ialongo, D., et al. (2023). Aminopyrimidine derivatives as new protein kinase inhibitors endowed with anticancer activity. Sapienza Università di Roma. Retrieved from [Link][1]
-
Wager, T. T., et al. (2010). Synthesis, Biological Evaluation, X-Ray Structure, and Pharmacokinetics of Aminopyrimidine c-jun-N-terminal Kinase (JNK) Inhibitors. Journal of Medicinal Chemistry, 53(17), 6403–6417. [Link][5]
-
EUbOPEN. (2020). NanoBRET assays to assess cellular target engagement of compounds. Retrieved from [Link][11]
-
ResearchGate. (n.d.). Synthesis of 4-and 4,6-disubstituted 2-aminopyrimidine derivatives. Retrieved from [Link][14]
-
Singh, M., et al. (2021). Synthetic Strategies of Pyrimidine-Based Scaffolds as Aurora Kinase and Polo-like Kinase Inhibitors. Molecules, 26(17), 5227. [Link][15]
-
Vasta, J. D., & Robers, M. B. (2020). Quantitative, Real-Time Measurements of Intracellular Target Engagement Using Energy Transfer. protocols.io. [Link][10]
-
RSC Publishing. (n.d.). Synthesis of multi-substituted 4-aminopyridines via ring-opening and recyclization reactions of 2-iminopyridines. Retrieved from [Link][16]
-
Siddiqui, Z. N., et al. (2022). Synthesis of 2-Aminopyrimidine Derivatives and Their Evaluation as β-Glucuronidase Inhibitors: In Vitro and In Silico Studies. Molecules, 27(22), 7792. [Link][3]
-
Di Cera, E., et al. (2006). Novel 2-Aminopyrimidine Carbamates as Potent and Orally Active Inhibitors of Lck: Synthesis, SAR, and in Vivo Antiinflammatory Activity. Journal of Medicinal Chemistry, 49(14), 4237–4249. [Link][17]
-
Google Patents. (n.d.). US8252927B2 - Synthesis of substituted 4-amino-pyrimidines. Retrieved from [18]
-
Skinner, C. G., et al. (1959). Synthesis and Biological Activity of Some 4-(Substituted)aminopyrimidines. Journal of Organic Chemistry, 24(6), 871-873. [Link][4]
Sources
- 1. Aminopyrimidine derivatives as new protein kinase inhibitors endowed with anticancer activity. [iris.uniroma1.it]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Synthesis of 2-Aminopyrimidine Derivatives and Their Evaluation as β-Glucuronidase Inhibitors: In Vitro and In Silico Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Synthesis, Biological Evaluation, X-Ray Structure, and Pharmacokinetics of Aminopyrimidine c-jun-N-terminal Kinase (JNK) Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ADP-Glo™ Kinase Assay Protocol [promega.jp]
- 7. promega.com [promega.com]
- 8. promega.com [promega.com]
- 9. NanoBRET® Target Engagement Intracellular Kinase Assay, Adherent Format, Technical Manual [promega.com]
- 10. protocols.io [protocols.io]
- 11. eubopen.org [eubopen.org]
- 12. promega.com [promega.com]
- 13. content.protocols.io [content.protocols.io]
- 14. researchgate.net [researchgate.net]
- 15. mdpi.com [mdpi.com]
- 16. Synthesis of multi-substituted 4-aminopyridines via ring-opening and recyclization reactions of 2-iminopyridines - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 17. pubs.acs.org [pubs.acs.org]
- 18. US8252927B2 - Synthesis of substituted 4-amino-pyrimidines - Google Patents [patents.google.com]
Methodological & Application
Application Note: Synthesis Protocol for 1-(2-(Ethylamino)pyrimidin-4-yl)pyrrolidin-3-ol
Abstract & Strategic Overview
This application note details a robust, scalable protocol for the synthesis of 1-(2-(Ethylamino)pyrimidin-4-yl)pyrrolidin-3-ol (Target Molecule). The synthesis exploits the inherent electronic differentiation of the 2,4-dichloropyrimidine scaffold to achieve high regioselectivity without the need for protecting groups or metal catalysis.
The pyrimidine core is a privileged structure in kinase inhibitor design (e.g., CDK, JAK, and RTK inhibitors). This specific target features a C4-pyrrolidine and a C2-ethylamine motif. Understanding the intrinsic reactivity order of the dihalopyrimidine core—specifically the susceptibility of the C4 position to nucleophilic attack versus the C2 position—is the critical success factor for this workflow.
Core Retrosynthetic Logic
The synthesis is designed as a sequential Nucleophilic Aromatic Substitution (
-
Step 1 (Regioselective): Kinetic control is used to install the pyrrolidine moiety at the highly reactive C4 position.
-
Step 2 (Forcing): Thermodynamic forcing conditions are applied to displace the sterically and electronically deactivated C2 chloride with ethylamine.
Reaction Engineering & Mechanism
Regioselectivity Principles
The success of this protocol relies on the electronic asymmetry of 2,4-dichloropyrimidine.
-
C4 Reactivity: The C4 position is para to N1 and ortho to N3. It is significantly more electrophilic due to the additive inductive and mesomeric electron-withdrawing effects of both nitrogen atoms. Additionally, the transition state for C4 attack is lower in energy due to better stabilization of the Meisenheimer complex (negative charge resides on N1/N3).
-
C2 Reactivity: The C2 position, while electron-deficient, is flanked by two nitrogen atoms with lone pair repulsion that can hinder nucleophilic approach. It generally requires elevated temperatures or stronger nucleophiles to react once the C4 chlorine is displaced.
Pathway Visualization
The following diagram illustrates the reaction pathway and the critical decision nodes for regiocontrol.
Figure 1: Reaction pathway illustrating the kinetic preference for C4 substitution followed by C2 displacement.
Detailed Experimental Protocol
Materials & Reagents
| Reagent | MW ( g/mol ) | Equiv.[1][2][3] | Role |
| 2,4-Dichloropyrimidine | 148.98 | 1.0 | Scaffold |
| 3-Pyrrolidinol | 87.12 | 1.05 | Nucleophile 1 |
| Ethylamine (2M in THF) | 45.08 | 3.0 - 5.0 | Nucleophile 2 |
| DIPEA (Hünig's Base) | 129.24 | 1.2 (Step 1) | Acid Scavenger |
| Ethanol (EtOH) | - | Solvent | Step 1 & 2 |
| Dichloromethane (DCM) | - | Solvent | Workup |
Step 1: Synthesis of 1-(2-chloropyrimidin-4-yl)pyrrolidin-3-ol
Objective: Selective installation of the pyrrolidine ring at C4.
-
Preparation: In a round-bottom flask equipped with a magnetic stir bar, dissolve 2,4-dichloropyrimidine (1.0 equiv) in Ethanol (10 volumes relative to mass).
-
Cooling: Cool the solution to 0°C using an ice bath. Note: Cooling is critical to suppress C2 substitution and bis-substitution.
-
Addition: Add DIPEA (1.2 equiv) followed by the dropwise addition of 3-pyrrolidinol (1.05 equiv) dissolved in a minimal amount of Ethanol.
-
Rate: Add over 15-20 minutes.
-
-
Reaction: Allow the mixture to warm naturally to Room Temperature (RT) and stir for 2–4 hours.
-
Monitoring: Monitor by TLC (50% EtOAc/Hexane) or LCMS. Look for the disappearance of the starting material (
149) and formation of the mono-substituted product ( ~200).-
Checkpoint: If significant bis-substituted product (
~251) is observed, lower the temperature for future batches.
-
-
Workup:
-
Remove volatiles under reduced pressure.
-
Redissolve the residue in DCM and wash with water (
) and brine ( ). -
Dry the organic layer over anhydrous
, filter, and concentrate. -
Purification: The crude material is often sufficiently pure (>90%) for the next step. If not, purify via silica gel flash chromatography (Gradient: 0-5% MeOH in DCM).
-
Step 2: Synthesis of this compound
Objective: Displacement of the C2-chloro group with ethylamine.
-
Setup: Dissolve the Intermediate from Step 1 (1.0 equiv) in Ethanol or 1,4-Dioxane (10 volumes).
-
Nucleophile Addition: Add Ethylamine (2M solution in THF or MeOH, 3.0–5.0 equiv). Note: Excess amine acts as both nucleophile and base.
-
Heating: Transfer the mixture to a sealed pressure tube or a microwave vial.
-
Thermal: Heat to 80–90°C (oil bath) for 12–16 hours.
-
Microwave: Heat to 100–120°C for 30–60 minutes.
-
-
Monitoring: Monitor by LCMS for conversion of the intermediate (
~200) to the product ( ~209). The reaction is complete when the intermediate is <2%. -
Workup:
-
Cool to RT and concentrate to dryness to remove excess ethylamine and solvent.
-
Redissolve in DCM/MeOH (9:1) and wash with saturated
.
-
-
Purification:
-
The product is polar. Purify using Reverse Phase Preparative HPLC (Water/Acetonitrile with 0.1% Formic Acid or
) or Flash Chromatography on silica (DCM/MeOH/ gradient). -
Crystallization:[1] Alternatively, trituration with diethyl ether or cold ethyl acetate may yield the solid product.
-
Analytical Validation & QC
| Parameter | Expected Result | Notes |
| LCMS ( | Major peak | |
| 1H NMR (DMSO- | Characteristic doublet for H6 | |
| Upfield doublet for H5 | ||
| Methine of pyrrolidinol | ||
| Ethyl triplet | ||
| Appearance | White to off-white solid |
Troubleshooting & Optimization
-
Issue: Low Regioselectivity in Step 1.
-
Cause: Reaction temperature too high or addition of nucleophile too fast.
-
Solution: Conduct the reaction at -10°C or -20°C. Ensure dropwise addition.
-
-
Issue: Incomplete Reaction in Step 2.
-
Cause: C2 position is deactivated by the electron-donating amine at C4.
-
Solution: Increase temperature to 120°C (microwave) or use pure ethylamine as solvent.
-
-
Issue: Product Solubility.
-
Cause: The product contains both a secondary amine and a hydroxyl group, making it very polar.
-
Solution: Avoid aqueous extraction if yield is low; evaporate directly and load onto a column. Use highly polar eluent (e.g., DCM:MeOH:NH4OH 90:9:1).
-
Safety & Hazards
-
2,4-Dichloropyrimidine: Causes skin irritation and serious eye damage. May cause respiratory irritation. Handle in a fume hood.
-
Ethylamine: Extremely flammable gas/liquid. Corrosive. Use in a sealed vessel behind a blast shield when heating.
-
Pressure Reactions: Step 2 involves heating a volatile amine in a sealed vessel. Ensure glassware is rated for pressure or use a dedicated microwave reactor.
References
-
Regioselectivity of 2,4-Dichloropyrimidine
-
General Protocol for Amination of Chloropyrimidines
- Context: Similar protocols describing sequential amin
-
Source: Luo, Y. et al. "Regioselective substitution of 2,4-dichloropyrimidine." Tetrahedron Lett.[6]2002 , 43, 5739.
-
Kinase Inhibitor Scaffold Synthesis
- Context: Synthesis of pyrimidine-based kinase inhibitors using this exact scaffold logic.
-
Source: Bebbington, D. et al. "The discovery of the potent aurora inhibitor MK-0457 (VX-680)." Bioorg.[7] Med. Chem. Lett.2009 , 19, 3586-3592.
Sources
- 1. researchgate.net [researchgate.net]
- 2. wuxibiology.com [wuxibiology.com]
- 3. studylib.net [studylib.net]
- 4. Dichotomy in Regioselectivity of SnAr Reactions with 2-MeSO2-4-Chloropyrimidine-Magical Power of Quantum Mechanics-Chemistry [chemistry.wuxiapptec.com]
- 5. Inverting the Conventional Site Selectivity of Cross-Coupling of 2,4-Dichloropyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. chemrxiv.org [chemrxiv.org]
- 7. Synthesis of 4-substituted pyrido[2,3-d]pyrimidin-4(1H)-one as analgesic and anti-inflammatory agents - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Precision N-Ethylation of 2-Aminopyrimidine Derivatives
Executive Summary & Strategic Analysis
The N-ethylation of 2-aminopyrimidine derivatives is a deceptive transformation in medicinal chemistry. While seemingly simple, the 2-aminopyrimidine scaffold presents a classic ambident nucleophile challenge. The exocyclic amine (N-exo) competes with the endocyclic ring nitrogens (N1/N3) for electrophiles.
The Core Problem:
-
Thermodynamic vs. Kinetic Control: The ring nitrogens are often more basic and nucleophilic than the exocyclic amine, whose lone pair is delocalized into the electron-deficient pyrimidine ring.
-
Direct Alkylation Failure: Treating 2-aminopyrimidines with ethyl iodide and a base (e.g., NaH, K₂CO₃) frequently results in ring alkylation (yielding imino-dihydro-pyrimidines) or uncontrolled poly-alkylation (quaternary salts).[1]
The Solution: To achieve high-fidelity mono-N-ethylation at the exocyclic position, Reductive Amination is the gold standard.[1] It bypasses the nucleophilicity competition by relying on the equilibrium formation of an exocyclic imine, which is selectively reduced.
This guide details two protocols:
-
Protocol A (Primary): Reductive Amination (High Selectivity, Scalable).
-
Protocol B (Alternative): Palladium-Catalyzed C-N Coupling (Strategic Retrosynthesis).
Mechanistic Insight: The Regioselectivity Challenge
Understanding the electronic landscape of 2-aminopyrimidine is critical for troubleshooting.
Ambident Reactivity Map
The following diagram illustrates the competing pathways when an electrophile (
Figure 1: Reaction pathways for 2-aminopyrimidine alkylation. Direct alkylation favors ring nitrogen attack (N1), while reductive amination enforces exocyclic selectivity.
Protocol A: Reductive Amination (The Gold Standard)
Objective: Selective mono-N-ethylation of the exocyclic amine. Mechanism: Formation of a transient hemiaminal/imine species with acetaldehyde, followed by in-situ reduction. Advantages: High regioselectivity, mild conditions, avoids quaternary salt formation.
Reagents & Materials
| Component | Reagent | Equiv.[2][3][4][5][6][7][8][9][10] | Role |
| Substrate | 2-Aminopyrimidine derivative | 1.0 | Starting Material |
| Carbonyl | Acetaldehyde (freshly distilled or solution) | 1.2 - 1.5 | Ethyl source |
| Reductant | Sodium Triacetoxyborohydride (STAB) | 1.5 - 2.0 | Selective reducing agent |
| Acid Catalyst | Acetic Acid (AcOH) | 1.0 - 2.0 | Promotes imine formation |
| Solvent | 1,2-Dichloroethane (DCE) or DCM | N/A | Solvent (0.1 - 0.2 M) |
Note on Reductant Choice:
-
STAB (NaBH(OAc)₃): Preferred. It is mild and less toxic than cyanoborohydride. It reduces imines faster than aldehydes, minimizing side reactions.
-
NaBH₃CN: Effective but generates toxic HCN byproducts; requires careful pH control. Use only if STAB fails.
Step-by-Step Procedure
-
Preparation:
-
Imine Formation (The "Pre-Stir"):
-
Add Acetaldehyde (1.2 equiv) .
-
Add Acetic Acid (1.0 - 2.0 equiv) .
-
Stir at room temperature for 30–60 minutes.
-
Expert Insight: This "pre-stir" allows the equilibrium to shift toward the imine/hemiaminal intermediate before the reducing agent is introduced.
-
-
Reduction:
-
Cool the mixture to 0°C (ice bath).
-
Add NaBH(OAc)₃ (1.5 equiv) portion-wise over 5–10 minutes.
-
Caution: Gas evolution (H₂) may occur; ensure proper venting.
-
Remove the ice bath and allow the reaction to warm to room temperature. Stir for 2–16 hours.
-
-
Monitoring:
-
Monitor by LC-MS or TLC. Look for the conversion of the starting material (M+H) to the ethylated product (M+H + 28).
-
Troubleshooting: If the reaction stalls, add another 0.5 equiv of acetaldehyde and 0.5 equiv of STAB.
-
-
Work-up:
-
Quench the reaction by adding saturated aqueous NaHCO₃ (slowly, to neutralize AcOH).
-
Extract with DCM or EtOAc (3x).
-
Wash combined organics with brine, dry over Na₂SO₄, and concentrate in vacuo.
-
-
Purification:
-
Flash column chromatography (typically Hexanes/EtOAc or DCM/MeOH gradients).
-
Note: The secondary amine product is often more polar than the starting material due to hydrogen bonding capability but less polar than the primary amine if the starting material was very polar.
-
Protocol B: Strategic Alternative (Buchwald-Hartwig)
Objective: Synthesize N-ethyl-2-aminopyrimidines when Protocol A fails (e.g., extremely electron-deficient rings). Strategy: Instead of ethylating the amine, couple a 2-chloropyrimidine with ethylamine .
Workflow Logic
This method is a "retrosynthetic" fix. If you cannot alkylate the amine, synthesize the bond via cross-coupling.
Figure 2: Decision tree for selecting the synthesis route.
General Conditions
-
Substrates: 2-Chloropyrimidine derivative + Ethylamine (2.0M in THF).
-
Catalyst: Pd(OAc)₂ / BINAP or Pd₂(dba)₃ / Xantphos.[1]
-
Base: Cs₂CO₃ or NaOtBu.
-
Solvent: Toluene or Dioxane (100°C).
-
Advantage:[1][2][8][11][14] Completely avoids the N-endo vs N-exo regioselectivity issue of alkylation, as the C-N bond is formed directly at the exocyclic position.
Troubleshooting & Optimization Table
| Observation | Root Cause | Corrective Action |
| Ring Alkylation (N1-Ethyl) | Used Alkyl Halide + Base (Method A violation).[1] | Switch to Reductive Amination. Direct alkylation is thermodynamically unfavorable for N-exo. |
| Low Conversion (Protocol A) | Poor imine formation; wet solvent. | Add Molecular Sieves (4Å) to the reaction to sequester water. Increase AcOH to 2.0 equiv. |
| Over-Alkylation (Tertiary Amine) | Excess acetaldehyde; high temp.[1] | Control stoichiometry strictly (1.1 equiv aldehyde). Add aldehyde slowly (syringe pump). |
| Starting Material Recovery | Steric hindrance around amine. | Switch to Protocol B (Coupling 2-Cl precursor with Ethylamine) or use microwave heating (caution with volatile aldehyde). |
References
-
Abdel-Magid, A. F., et al. (1996).[7] "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures." Journal of Organic Chemistry, 61(11), 3849-3862. Link
- Foundational text on the use of STAB for reductive amin
-
BenchChem Technical Support. (2025). "N-alkylation of 2-Aminopyrimidines: Challenges and Protocols." BenchChem Application Notes. Link
- Specific guidance on the regioselectivity issues of aminopyrimidine alkyl
-
Matassini, C., et al. (2020).[8] "The Double Reductive Amination Approach to the Synthesis of Polyhydroxypiperidines." Chimica Oggi, 38(6). Link
- Demonstrates the versatility of reductive amin
-
Master Organic Chemistry. (2017). "Reductive Amination: The Reliable Way to Make Secondary Amines." Link
- General mechanistic overview and comparison of reducing agents.
-
Ruiz-Castillo, P., & Buchwald, S. L. (2016). "Applications of Palladium-Catalyzed C-N Cross-Coupling Reactions." Chemical Reviews, 116(19), 12564–12649. Link
- Reference for Protocol B (Cross-coupling altern
Sources
- 1. dataset-dl.liris.cnrs.fr [dataset-dl.liris.cnrs.fr]
- 2. Selective N-alkylation of primary amines with R–NH2·HBr and alkyl bromides using a competitive deprotonation/protonation strategy - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. espace.library.uq.edu.au [espace.library.uq.edu.au]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
- 8. researchgate.net [researchgate.net]
- 9. Ether synthesis by etherification (alkylation) [organic-chemistry.org]
- 10. Regioselectivity and Stereoselectivity in the Alkylation of Enolates [quimicaorganica.org]
- 11. masterorganicchemistry.com [masterorganicchemistry.com]
- 12. researchgate.net [researchgate.net]
- 13. C2-Selective, Functional-Group-Divergent Amination of Pyrimidines by Enthalpy-Controlled Nucleophilic Functionalization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Novel Aminopyrimidine-2,4-diones, 2-Thiopyrimidine-4-ones, and 6-Arylpteridines as Dual-Target Inhibitors of BRD4/PLK1: Design, Synthesis, Cytotoxicity, and Computational Studies - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Using 1-(2-(Ethylamino)pyrimidin-4-yl)pyrrolidin-3-ol in Drug Discovery
[1]
Executive Summary
1-(2-(Ethylamino)pyrimidin-4-yl)pyrrolidin-3-ol represents a privileged scaffold in medicinal chemistry, combining the kinase-privileged aminopyrimidine core with a solubilizing, functionalizable pyrrolidine moiety.[1] This building block is particularly valuable in Fragment-Based Drug Discovery (FBDD) and PROTAC linker design due to its defined vector geometry and the presence of a secondary alcohol handle.
This guide details the physicochemical properties, synthetic utility, and step-by-step protocols for integrating this scaffold into lead optimization workflows.
Chemical Identity & Properties
| Property | Detail |
| IUPAC Name | 1-[2-(ethylamino)pyrimidin-4-yl]pyrrolidin-3-ol |
| Core Scaffold | 2-Amino-4-substituted Pyrimidine |
| Molecular Weight | ~208.26 g/mol |
| Formula | C₁₀H₁₆N₄O |
| Key Functionality | Secondary Alcohol ( |
| pKa (Calculated) | ~5.5 (Pyrimidine N1), ~14 (Alcohol) |
| Solubility | High in DMSO, MeOH, DCM; Moderate in Water |
| Stereochemistry | Contains one chiral center at the pyrrolidine C3.[1][2][3][4] Commercial sources often supply the racemate, but (R) and (S) enantiomers are critical for SAR exploration. |
Strategic Application in Drug Design
The "Hinge Binder" Motif
The 2-ethylamino-pyrimidine moiety acts as a bidentate hydrogen bond donor/acceptor system, mimicking the adenine ring of ATP.[1] This makes it an ideal "hinge binder" for Type I kinase inhibitors.
-
N1 (Pyrimidine): H-bond acceptor.[3]
-
NH (Ethylamino): H-bond donor.
The "Solvent Vector" (Pyrrolidine-3-ol)
The pyrrolidine ring at position 4 projects the 3-hydroxyl group into the solvent-exposed region of the binding pocket. This offers three distinct advantages:
-
Solubility: The polar -OH group lowers logD.
-
Linker Attachment: The -OH serves as a handle for attaching E3 ligase ligands (for PROTACs) or fluorescent tags.
-
Stereochemical Probe: The rigid pyrrolidine ring allows precise probing of the binding pocket's shape by switching between (R) and (S) enantiomers.
Visualizing the Structural Logic
The following diagram illustrates the functional dissection of the molecule.
Figure 1: Structural dissection of the building block highlighting its dual role as a pharmacophore and a functional handle.[1]
Synthetic Protocols
Protocol A: Synthesis of the Building Block
Use this protocol if the building block is not commercially available or if specific isotopologues are required.
Reaction Overview:
Sequential
Reagents:
-
2,4-Dichloropyrimidine[5]
-
Pyrrolidin-3-ol (racemic or enantiopure)[1]
-
Ethylamine (2.0 M in THF)
-
Triethylamine (
) -
Ethanol (EtOH)
Step-by-Step Procedure:
-
C4 Displacement (Pyrrolidine attachment):
-
Dissolve 2,4-dichloropyrimidine (1.0 eq) in EtOH (0.5 M) at 0°C.
-
Add
(1.2 eq) followed by dropwise addition of pyrrolidin-3-ol (1.0 eq). -
Stir at 0°C for 1 hour, then warm to Room Temperature (RT) for 2 hours. Note: C4 substitution is favored at lower temperatures.
-
QC Check: TLC (Hex/EtOAc) should show consumption of starting material.
-
Isolate intermediate: 1-(2-chloropyrimidin-4-yl)pyrrolidin-3-ol .[1]
-
-
C2 Displacement (Ethylamine attachment):
-
To the crude reaction mixture (or isolated intermediate), add Ethylamine (3.0 eq).
-
Heat the reaction in a sealed pressure tube at 80-100°C for 12-16 hours. Note: C2 is less reactive and requires thermal forcing.
-
Concentrate in vacuo.[5]
-
Purification: Flash column chromatography (DCM/MeOH 95:5 to 90:10).
-
Yield: Expect 60-75% over two steps.
-
Protocol B: Functionalizing the Hydroxyl Group (Mitsunobu Reaction)
Use this protocol to attach the building block to a phenol or acidic heterocycle (e.g., creating a PROTAC linker).[1]
Mechanism: Inversion of stereochemistry at the C3-hydroxyl.
Reagents:
-
This compound (1.0 eq)[1]
-
Target Phenol/Nucleophile (1.2 eq)
-
Triphenylphosphine (
, 1.5 eq) -
DIAD or DEAD (1.5 eq)
-
Anhydrous THF[1]
Step-by-Step Procedure:
-
Preparation: Dry the building block and nucleophile under high vacuum for 1 hour. Dissolve in anhydrous THF (0.1 M) under Nitrogen/Argon.
-
Addition: Add
and stir until fully dissolved. Cool to 0°C. -
Coupling: Add DIAD dropwise over 10 minutes. The solution will turn yellow.
-
Reaction: Allow to warm to RT and stir for 12-24 hours.
-
Workup: Quench with water, extract with EtOAc. Wash organic layer with brine.
-
Purification: The byproduct (
) can be difficult to remove. Use a silica column with a gradient of DCM -> DCM/MeOH (9:1).
Quality Control & Analytical Data
When validating this building block, look for these characteristic signals:
| Method | Characteristic Signal | Interpretation |
| 1H NMR (DMSO-d6) | Pyrimidine C6-H (Doublet due to C5-H coupling) | |
| Pyrimidine C5-H | ||
| Hydroxyl -OH (Exchangeable) | ||
| Pyrrolidine ring protons | ||
| Ethyl group (-CH3) | ||
| LC-MS | [M+H]+ = 209.1 | Positive mode ionization |
Safety & Handling
-
Hazard Class: Irritant (Skin/Eye).
-
Storage: Hygroscopic. Store at -20°C in a desiccator.
-
Stability: Stable in solution for 48h. Avoid strong oxidizing agents which may react with the secondary amine or alcohol.
References
-
Pyrimidine Scaffolds in Kinase Inhibitors
-
Pyrrolidine Building Blocks
-
Synthesis of Pyrimidine-Pyrrolidine Analogs
-
General Synthesis of 2,4-Disubstituted Pyrimidines
- Title: Exploration of Pyrido[3,4-d]pyrimidines as Antagonists of the Human Chemokine Receptor CXCR2.
- Source: MDPI Molecules.
-
URL:[Link]
Sources
- 1. Pharmaceuticals-Pyrrolidines - ENAO Chemical Co., Ltd [enaochem.com]
- 2. BindingDB BDBM50231687 3-(ethylamino)-N-((2S,3R)-3-hydroxy-4-(2-methylheptan-2-ylamino)-1-phenylbutan-2-yl)-5-(2-oxopyrrolidin-1-yl)benzamide::CHEMBL252459 [bindingdb.org]
- 3. img01.pharmablock.com [img01.pharmablock.com]
- 4. List of miscellaneous 5-HT2A receptor agonists - Wikipedia [en.wikipedia.org]
- 5. Exploration of Pyrido[3,4-d]pyrimidines as Antagonists of the Human Chemokine Receptor CXCR2 [mdpi.com]
- 6. Design and synthesis of a novel pyrrolidinyl pyrido pyrimidinone derivative as a potent inhibitor of PI3Kα and mTOR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The Application of Pyrrolo[2, 3-d]pyrimidine Scaffold in Medicinal Chemistry from 2017 to 2021 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. img01.pharmablock.com [img01.pharmablock.com]
Functionalization of the hydroxyl group in pyrrolidin-3-ol pyrimidines
Application Note: Strategic Functionalization of the Hydroxyl Group in Pyrrolidin-3-ol Pyrimidines
Executive Summary
The pyrrolidin-3-ol pyrimidine scaffold represents a "privileged structure" in medicinal chemistry, widely utilized in kinase inhibitors (e.g., JAK, CDK) and GPCR ligands. The C3-hydroxyl group serves as a critical handle for modulating physicochemical properties (
This guide provides three validated protocols for transforming the hydroxyl moiety: stereoselective etherification (Mitsunobu) , bioisosteric fluorination , and direct O-alkylation . Emphasis is placed on reaction causality, safety, and purification strategies specific to this heteroaryl system.
Strategic Analysis & Decision Matrix
Before initiating synthesis, the electronic and steric environment must be understood. The pyrimidine ring, typically attached at the N1 position of the pyrrolidine via
Key Decision Factor: Stereochemistry
-
Inversion Required: Use Protocol A (Mitsunobu) or Protocol B (Fluorination).
-
Retention/Racemic Acceptable: Use Protocol C (O-Alkylation/Oxidation).
Workflow Visualization
Figure 1: Strategic decision tree for C3-functionalization based on desired outcome and stereochemical requirements.
Detailed Protocols
Protocol A: Stereoselective Etherification via Mitsunobu Reaction
Objective: Inversion of the C3 stereocenter (e.g., converting (R)-OH to (S)-O-Aryl) to explore Structure-Activity Relationships (SAR) in binding pockets.
Mechanism & Causality:
The reaction proceeds via a phosphonium intermediate.[1][2] The pyrimidine ring remains inert, but the choice of nucleophile (phenol/acid) is critical. The
Materials:
-
Substrate: 1-(Pyrimidin-2-yl)pyrrolidin-3-ol (1.0 eq)
-
Reagent: Triphenylphosphine (
) (1.5 eq) -
Azodicarboxylate: DIAD (Diisopropyl azodicarboxylate) (1.5 eq)
-
Nucleophile: Substituted Phenol or Heteroaryl-OH (1.2 eq)
-
Solvent: Anhydrous THF (0.1 M concentration)
Step-by-Step Methodology:
-
Preparation: Flame-dry a round-bottom flask and cool under
. Charge with and the pyrrolidin-3-ol substrate. Dissolve in anhydrous THF. -
Nucleophile Addition: Add the phenol/nucleophile to the stirring solution at room temperature.
-
Note: If the nucleophile is solid, ensure complete dissolution before proceeding.
-
-
Activation (Critical Step): Cool the mixture to 0°C . Add DIAD dropwise over 10-15 minutes.
-
Why: Exotherm control prevents decomposition of the betaine intermediate and minimizes side reactions.
-
-
Reaction: Allow to warm to room temperature and stir for 12–16 hours. Monitor by LC-MS (Look for mass of Product +
byproduct). -
Workup: Quench with
(small amount). Concentrate in vacuo. -
Purification: The major contaminant is triphenylphosphine oxide (
).-
Optimization: Triturate the crude residue with cold diethyl ether/hexane (1:1).
often precipitates out; filter it off. Purify the filtrate via flash chromatography (SiO2, Gradient: 0-50% EtOAc/Hexanes).
-
Self-Validating Check:
-
NMR: Check the C3-proton signal. A shift from ~4.5 ppm (alcohol) to ~5.0-5.5 ppm (ether) confirms conversion.
-
Chiral HPLC: Verify enantiomeric excess (ee). Expect >95% inversion.
Protocol B: Deoxyfluorination (Bioisostere Synthesis)
Objective: Replace -OH with -F to block metabolic oxidation while maintaining H-bond acceptor capability.
Mechanism & Causality: DAST (Diethylaminosulfur trifluoride) activates the alcohol as a leaving group, followed by backside attack by fluoride. The pyrimidine nitrogen can act as a Lewis base, potentially sequestering the reagent; thus, a slight excess of DAST is often required.
Safety Warning: DAST can be explosive at high temperatures. Never heat above 50°C. Deoxo-Fluor is a safer, more thermally stable alternative.
Materials:
-
Substrate: 1-(Pyrimidin-2-yl)pyrrolidin-3-ol (1.0 eq)
-
Reagent: DAST or Deoxo-Fluor (1.5 eq)
-
Solvent: Anhydrous DCM (Dichloromethane)
-
Quench: Saturated
Step-by-Step Methodology:
-
Setup: Dissolve substrate in anhydrous DCM in a plastic or Teflon-coated flask (glass is acceptable for short durations, but fluoride etches glass). Cool to -78°C .[3][4]
-
Addition: Add DAST dropwise via syringe.
-
Why: Low temperature prevents elimination (formation of the alkene), which is the dominant side reaction for secondary alcohols.
-
-
Progression: Stir at -78°C for 1 hour, then allow to warm slowly to Room Temperature (RT) over 2 hours.
-
Quench (Hazard Control): Pour the reaction mixture slowly into a beaker containing saturated
at 0°C. Vigorous evolution will occur. -
Extraction: Extract with DCM (3x). Dry over
.[4][5] -
Purification: Flash chromatography. Fluorinated products are often less polar than the starting alcohol (move faster on TLC).
Protocol C: O-Alkylation (Williamson Ether Synthesis)
Objective: Simple capping of the alcohol (e.g., Methylation) where stereochemical inversion is not strictly required, or the substrate is racemic.
Materials:
-
Substrate: 1-(Pyrimidin-2-yl)pyrrolidin-3-ol
-
Base: Sodium Hydride (NaH, 60% in oil) (1.2 eq)
-
Electrophile: Methyl Iodide or Alkyl Bromide (1.2 eq)
-
Solvent: Anhydrous DMF or THF
Step-by-Step Methodology:
-
Deprotonation: Dissolve substrate in DMF at 0°C. Add NaH portion-wise.
-
Observation: Evolution of
gas. Stir for 30 mins to ensure alkoxide formation.
-
-
Alkylation: Add the alkyl halide dropwise.
-
Reaction: Stir at 0°C to RT for 2-4 hours.
-
Workup: Quench with water (carefully). Extract with EtOAc.[5] Wash organic layer extensively with water/brine to remove DMF.
Data Summary & Troubleshooting
| Parameter | Protocol A (Mitsunobu) | Protocol B (Fluorination) | Protocol C (Alkylation) |
| Stereochemistry | Inversion (>95% ee) | Inversion (>90% ee) | Retention (mostly) |
| Key Byproduct | Alkene (Elimination) | N/A | |
| Limitation | Sterically hindered phenols fail | Thermal instability | Strong base intolerance |
| Yield (Typical) | 60-85% | 50-75% | 70-90% |
Common Pitfalls:
-
Elimination: In Protocol B, if the alkene forms, lower the temperature and ensure the reaction is strictly anhydrous.
-
Separation: If
co-elutes with the product in Protocol A, use polymer-bound or switch to a basic workup if the product contains an acidic handle.
References
-
Mitsunobu Reaction on N-Heterocycles
- Swamy, K. C. K., et al. "Mitsunobu and Related Reactions: Advances and Applications." Chemical Reviews, 2009, 109(6), 2551–2651.
-
Fluorination of Pyrrolidines
-
Singh, R. P., & Shreeve, J. M.[6] "Recent Advances in Nucleophilic Fluorination Reactions of Organic Compounds Using Deoxofluor and DAST." Synthesis, 2002(17), 2561-2578.
-
-
Pyrrolidine-Pyrimidine Scaffolds in Drug Discovery
- Traxler, P., et al. "Pyrrolopyrimidines as Potent, Selective, and Orally Active Inhibitors of Epidermal Growth Factor Receptor Tyrosine Kinase." Journal of Medicinal Chemistry, 1996, 39(12), 2285–2292. (Provides context on the stability and handling of similar heteroaryl systems).
-
General Protocol Validation (Organic Syntheses)
- "Mitsunobu Reaction: 2-O-Benzyl-3,4-O-Isopropylidene-L-Threitol." Organic Syntheses, Coll. Vol. 10, p. 550 (2004).
Sources
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. tcichemicals.com [tcichemicals.com]
- 3. Fluorine-18-labeled diethylaminosulfur trifluoride (DAST): an F-for-OH fluorinating agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Thieme E-Books & E-Journals [thieme-connect.de]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Diethylaminosulfur Trifluoride (DAST) [sigmaaldrich.com]
Troubleshooting & Optimization
Technical Support Center: Solubility Troubleshooting for 1-(2-(Ethylamino)pyrimidin-4-yl)pyrrolidin-3-ol
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center. This guide is designed for researchers, scientists, and drug development professionals who are working with 1-(2-(Ethylamino)pyrimidin-4-yl)pyrrolidin-3-ol and encountering solubility challenges in Dimethyl Sulfoxide (DMSO). This document provides in-depth troubleshooting strategies, detailed protocols, and answers to frequently asked questions to ensure the successful preparation of your experimental solutions.
Troubleshooting Guide & FAQs
This section addresses common issues encountered during the solubilization of this compound in DMSO. The questions are structured to guide you from initial observations to advanced solutions.
Initial Solubility Issues
Question: I am trying to dissolve this compound in DMSO, but it's not dissolving completely at my target concentration. What are the first steps I should take?
Answer:
When facing initial solubility challenges, it's crucial to start with the fundamentals before moving to more complex methods. The primary factors governing solubility are the physicochemical properties of the solute and the solvent, including the energy required to break the compound's crystal lattice structure and the energy released upon solvation.[1][2]
Here is a logical workflow to begin troubleshooting:
-
Verify DMSO Quality: The purity and water content of your DMSO are critical. DMSO is highly hygroscopic and can absorb atmospheric moisture, which may decrease its solvating power for certain organic compounds. Always use anhydrous, high-purity (≥99.9%) DMSO from a freshly opened bottle or one that has been properly stored to minimize water absorption.[3]
-
Gentle Heating: The dissolution of a solid is often an endothermic process, meaning it requires energy input.[4] Gently warming the solution can provide the necessary kinetic energy to overcome the intermolecular forces within the compound's solid state.[5] A water bath set to 30-40°C is a safe starting point. Avoid excessive heat, as it can lead to compound degradation.
-
Mechanical Agitation (Vortexing & Sonication): Increasing the interaction between the compound and the solvent is key.
-
Vortexing: Vigorous vortexing increases the surface area of the solid particles exposed to the solvent.
-
Sonication: Using a bath sonicator introduces high-frequency sound waves that create cavitation bubbles.[5] The collapse of these bubbles generates localized energy, which helps to break apart compound agglomerates and accelerates the dissolution process.
-
If these initial steps do not resolve the issue, you can proceed to the more advanced techniques outlined below.
Advanced Troubleshooting
Question: I've tried warming and sonicating my sample, but I still see particulates. What is my next option?
Answer:
If basic methods are insufficient, the issue may stem from the compound's intrinsic properties or the concentration you are trying to achieve. The next logical step is to consider altering the solvent environment or preparing the solution in a different manner.
-
Prepare a Concentrated Stock and Dilute: It is a common practice to prepare a highly concentrated stock solution (e.g., 10-50 mM) in 100% DMSO, which can then be diluted to the final working concentration in your aqueous assay buffer.[6][7] Paradoxically, some compounds are easier to fully solubilize at a higher concentration in pure DMSO. Ensure you perform serial dilutions, first in DMSO if necessary, before the final dilution into an aqueous medium to prevent precipitation.
-
Consider Co-solvents: While DMSO is a powerful solvent, it may not be optimal for all molecules.[8] Using a co-solvent system can modify the polarity of the solvent mixture to better match that of your compound.[]
-
Common Co-solvents: Ethanol, N,N-dimethylformamide (DMF), or polyethylene glycol 400 (PEG 400) are miscible with DMSO and can be effective.[][10]
-
Important Consideration: The co-solvent must be compatible with your downstream application (e.g., cell-based assays) and should not interfere with the experimental results.[5][11] Always run a vehicle control with the same final concentration of the DMSO/co-solvent mixture.
-
Question: My compound dissolves in DMSO, but it precipitates when I dilute it into my aqueous cell culture medium. How can I prevent this?
Answer:
This is a very common and critical issue known as "precipitation upon dilution." It occurs because the compound, while soluble in the organic solvent, is poorly soluble in the final aqueous environment.[10] The key is to manage the transition from a high-concentration organic solution to a low-concentration aqueous one.
-
Stepwise Dilution: Avoid adding a small volume of highly concentrated DMSO stock directly into a large volume of aqueous buffer. This creates localized supersaturation, leading to precipitation. Instead, perform a stepwise or serial dilution.
-
Pre-spiking the Medium: A helpful technique is to first add a small amount of pure DMSO to your aqueous medium (to match the final target concentration, e.g., 0.1%) before adding the compound stock.[12] Then, while vortexing the pre-spiked medium, add the DMSO stock solution drop-wise. This method prevents the localized concentration shock.[5]
-
Final DMSO Concentration: For most cell-based assays, the final DMSO concentration should be kept below 0.5% to avoid cytotoxicity, although some cell lines can tolerate up to 1%.[7][12] It is essential to include a vehicle control with the same final DMSO concentration in your experiment.[13]
Workflow for Troubleshooting Solubility Issues
The following diagram outlines a logical decision-making process for addressing solubility challenges with this compound in DMSO.
Caption: Troubleshooting workflow for insolubility in DMSO.
Experimental Protocols
Protocol 1: Standard Preparation of a 10 mM Stock Solution
This protocol details the standard procedure for preparing a concentrated stock solution of this compound in 100% DMSO.
Materials:
-
This compound (solid form)
-
Anhydrous, sterile-filtered DMSO (≥99.9% purity)[3]
-
Calibrated analytical balance
-
Sterile microcentrifuge tubes (1.5 mL or 2.0 mL)
-
Calibrated micropipettes and sterile tips
-
Vortex mixer
Procedure:
-
Calculate Required Mass: Determine the mass of the compound needed. For 1 mL of a 10 mM solution (MW = 222.28 g/mol ): Mass (mg) = 10 mmol/L * 1 mL * (1 L / 1000 mL) * 222.28 g/mol * (1000 mg / 1 g) = 2.22 mg
-
Weigh Compound: Accurately weigh the calculated mass of the compound and place it into a sterile microcentrifuge tube.
-
Add DMSO: Add the calculated volume of 100% DMSO (e.g., 1 mL for the calculation above) to the tube.
-
Initial Dissolution: Cap the tube tightly and vortex vigorously for 1-2 minutes.
-
Visual Inspection: Visually inspect the solution against a light source to check for any undissolved particulates.
-
Assist Dissolution (if needed): If particulates remain, proceed to Protocol 2.
-
Storage: Once fully dissolved, aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.[7] Store at -20°C or -80°C as recommended for long-term stability.
Protocol 2: Assisted Dissolution Using Heat and Sonication
Use this protocol if the compound does not fully dissolve with vortexing alone in Protocol 1.
Materials:
-
Prepared sample from Protocol 1
-
Water bath set to 37°C
-
Bath sonicator
Procedure:
-
Gentle Heating: Place the microcentrifuge tube containing the compound-DMSO mixture into the 37°C water bath for 10-15 minutes.[5] Periodically remove and vortex the tube.
-
Sonication: Following the heating step, place the tube in a bath sonicator for 15-30 minutes. The water in the sonicator should be at room temperature to avoid overheating the sample.[5]
-
Final Inspection: After sonication, vortex the tube again and visually inspect for particulates.
-
Repeat if Necessary: If a small amount of solid remains, you may repeat the heat/sonication cycle once more. If the compound is still not dissolved, it is likely that you have exceeded its solubility limit at that concentration. Consider preparing a more dilute stock solution.
Workflow for Stock Preparation and Dilution
This diagram illustrates the full workflow from solid compound to final working solution, emphasizing the critical dilution step.
Caption: Workflow for preparing and diluting DMSO stock solutions.
Data Summary
| Technique | Principle of Action | Key Considerations |
| Purity Control | Impurities can act as nucleation sites or alter solubility. | Use high-purity compound and anhydrous (≥99.9%) DMSO.[3][14] |
| Gentle Heating | Increases kinetic energy to overcome crystal lattice forces.[4] | Compound must be thermally stable. Do not exceed 40°C without stability data. |
| Sonication | High-frequency sound waves break apart solute particles.[5] | Can generate localized heat; monitor temperature for sensitive compounds. |
| Co-solvents | Alters the polarity of the solvent system to better match the solute.[][15] | Must be compatible with the downstream assay and non-toxic at the final concentration. |
| pH Adjustment | For ionizable compounds, altering pH can increase solubility by forming a more soluble salt.[][10] | The structure of this compound has basic nitrogens, so lowering the pH of the aqueous buffer (not the DMSO stock) could potentially increase solubility. This is an advanced strategy to be used with caution. |
References
-
Evaluation of dimethyl sulfoxide (DMSO) as a co-solvent for toxicity testing of hydrophobic organic compounds. PubMed. [Link]
-
In silico estimation of DMSO solubility of organic compounds for bioscreening. PubMed. [Link]
-
Why DMSO is mostly used as a solvent for hydrophobic substances for cell study?. ResearchGate. [Link]
-
A Bifunctional Dimethylsulfoxide Substitute Enhances the Aqueous Solubility of Small Organic Molecules. PMC. [Link]
-
How can dimethyl sulfoxide enhance solubility in lab applications?. Quora. [Link]
-
Samples in DMSO: What an end user needs to know. Ziath. [Link]
-
Buffer and sample preparation for direct binding assay in 2% DMSO. GE Healthcare Life Sciences. [Link]
-
Solubility of Dilute SO 2 in Dimethyl Sulfoxide. ResearchGate. [Link]
-
Development of Dimethyl Sulfoxide Solubility Models Using 163 000 Molecules. ACS Publications. [Link]
-
Cosolvent Dimethyl Sulfoxide Influences Protein–Ligand Binding Kinetics via Solvent Viscosity Effects. ACS Publications. [Link]
-
The effect of room-temperature storage on the stability of compounds in DMSO. Yufeng. [Link]
-
How to enhance drug solubility for in vitro assays?. ResearchGate. [Link]
-
How do I make a stock solution of a substance in DMSO?. ResearchGate. [Link]
-
5 Novel Techniques for Solubility Enhancement. Ascendia Pharma. [Link]
-
In Silico Estimation of DMSO Solubility of Organic Compounds for Bioscreening. ResearchGate. [Link]
-
Temperature dependence of sulfur solubility in dimethyl sulfoxide. ResearchGate. [Link]
-
Can DMSO be used to improve solubility and bioavailability of poorly soluble or bioavailable medicinals?. ResearchGate. [Link]
-
Temperature Effects on Solubility. Chemistry LibreTexts. [Link]
-
Any suggestions for treating DMSO soluble compound in cell culture?. ResearchGate. [Link]
-
Dimethyl sulfoxide. Wikipedia. [Link]
-
(3S)-pyrrolidin-3-ol. PubChem. [Link]
-
Pyrrolidin-2-OL. PubChem. [Link]
-
Dimethyl Sulfoxide (DMSO) Solubility Data. Gaylord Chemical. [Link]
-
4-Hydroxypyrrolidine. PubChem. [Link]
Sources
- 1. In silico estimation of DMSO solubility of organic compounds for bioscreening - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
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- 7. medchemexpress.cn [medchemexpress.cn]
- 8. ptacts.uspto.gov [ptacts.uspto.gov]
- 10. A Bifunctional Dimethylsulfoxide Substitute Enhances the Aqueous Solubility of Small Organic Molecules - PMC [pmc.ncbi.nlm.nih.gov]
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Technical Support Center: Optimizing SNAr Reactions of Chloropyrimidines
Status: Online Agent: Senior Application Scientist Ticket ID: SNAR-PYR-OPT-001[1]
Welcome to the Technical Support Center
You have reached the advanced troubleshooting hub for nucleophilic aromatic substitution (SNAr) on chloropyrimidines. This guide is not a textbook; it is a diagnostic tool designed to resolve experimental failures in real-time.
Chloropyrimidines are privileged scaffolds in drug discovery (e.g., kinase inhibitors), but their reactivity is non-linear.[1] A protocol that works for 4-chloropyrimidine often fails for 2-chloropyrimidine or electron-rich derivatives.[1]
Proceed through the Diagnostic Triage below to identify your specific failure mode.
Part 1: Diagnostic Triage (Start Here)[1]
Before altering your reaction, identify the symptom.[1] Use this logic flow to determine the root cause of your low yield.
Figure 1: Diagnostic workflow for categorizing SNAr failures. Follow the path corresponding to your analytical data.
Part 2: Troubleshooting Guides (Q&A)
Module A: Reactivity Issues (The "Inert" Substrate)
User Question: I am reacting a 2-chloropyrimidine with an aniline, but the starting material remains untouched even after refluxing in ethanol. Why?
Technical Insight: You are likely fighting two opposing forces:[1][2]
-
Position Deactivation: The C2 position is significantly less electrophilic than the C4 position.[1] In 4-chloropyrimidine, the leaving group is para to one nitrogen and ortho to another, maximizing electron withdrawal.[1] At C2, it is ortho to both, but the LUMO coefficient is typically lower at C2, making it less susceptible to nucleophilic attack [1].[1]
-
Electronic Deactivation: If your pyrimidine ring has electron-donating groups (e.g., -OMe, -NH2, -Me) at other positions, the ring becomes electron-rich and "deactivates" towards SNAr.[1]
Solution: The Acid-Catalyzed "Backdoor" Do not just add more base.[1] For deactivated pyrimidines, acid catalysis is often superior to basic conditions.[1] Protonation of the ring nitrogen (N1 or N3) significantly lowers the LUMO energy, making the C-Cl bond highly electrophilic—mimicking the reactivity of a nitropyrimidine.[1]
Protocol 1: Acid-Catalyzed SNAr (The "Banks" Method) Best for: Deactivated pyrimidines or weak nucleophiles (anilines).[1]
| Step | Action | Critical Note |
| 1 | Dissolve Chloropyrimidine (1.0 equiv) and Aniline (1.0–1.2 equiv) in n-Butanol or IPA . | Alcohols are preferred over DMF here to solvate the ionic intermediate.[1] |
| 2 | Add HCl (4M in dioxane) or conc. HCl (aq) .[1][2] Start with 0.1 equiv (catalytic).[1][2] | If no reaction occurs, increase to 1.0 equiv (stoichiometric). |
| 3 | Heat to 80–110 °C .[1] | Monitor by LCMS. |
| 4 | Workup: The product often precipitates as the HCl salt.[1] Filter, or neutralize with NaHCO₃ and extract.[1][2] | Do not use strong base (NaOH) during workup until the reaction is quenched to avoid hydrolysis.[1] |
Module B: Regioselectivity (The "Wrong" Isomer)
User Question: I have 2,4-dichloropyrimidine. I want to substitute at C4, but I'm seeing a mixture or C2 substitution. How do I control this?
Technical Insight: Under standard neutral/basic conditions, C4 is kinetically favored over C2.[1] However, this selectivity is fragile.[1]
-
Sterics: A bulky substituent at C5 can block C4, forcing the nucleophile to C2 [2].[1]
-
Solvent/Chelation: In non-polar solvents or with specific nucleophiles (like alkoxides), the nucleophile may coordinate to the ring nitrogens or substituents, directing attack to C2 (the "ortho effect").[1]
Data: Regioselectivity Drivers
| Variable | Condition for C4 Selectivity (Standard) | Condition for C2 Selectivity (Rare/Forced) |
| Temperature | Low (0 °C to RT). Kinetic control favors C4.[1] | High (>100 °C).[1] Thermodynamic control may equilibrate, but C4 is usually still favored.[1] |
| Base | DIPEA, TEA (Steric bulk prevents coordination).[1] | NaH, Alkoxides (Can coordinate/chelate).[1] |
| C5-Substituent | H, F, CN (Small).[1] | t-Butyl, Iodine (Large groups block C4).[1] |
| Catalysis | None / Basic.[1] | Specific Pd-catalysts or Lewis Acids can sometimes flip selectivity [3].[1] |
Corrective Action:
-
Lower the Temperature: Run the reaction at 0 °C. C4 substitution has a lower activation energy (
). -
Slow Addition: Add the nucleophile dropwise to an excess of the dichloropyrimidine to prevent double-addition.
-
Switch Solvent: Use a non-coordinating solvent like THF or DCM instead of DMF/DMSO if solubility permits, to avoid solvent-assisted stabilization of the wrong transition state.[1]
Module C: Side Reactions (Hydrolysis & Solvolysis)
User Question: My LCMS shows a peak with mass [M-18] (or [M-35+17]). It looks like the chloride was replaced by a hydroxyl group.[1]
Technical Insight: This is Hydrolysis . The chloride has been displaced by water (OH⁻).[1]
-
Cause 1: Wet solvent (DMF/DMSO are hygroscopic).[1]
-
Cause 2: "Wet" bases.[1] Cs₂CO₃ and K₂CO₃ are hygroscopic.[1]
-
Cause 3: Over-heating in the presence of trace water.[1]
Solution: The "Dry" Protocol If you detect hydrolysis, you must eliminate competing nucleophiles.[1]
-
Solvent: Switch to anhydrous DMF or NMP.[1] Store over molecular sieves (4Å).
-
Base: Switch to DIPEA (Hunig's base) or TEA . Carbonate bases generate water when they deprotonate ammonium salts (Reaction:
... eventually releasing ).[1] Amine bases do not generate water.[1] -
Reagent Quality: Use fresh chloropyrimidine. Old bottles often contain hydrolyzed material (4-hydroxypyrimidine) which is catalytically inactive and can inhibit the reaction.[1]
Part 3: Mechanistic Visualization
Understanding why acid catalysis works can prevent future errors.[1] The diagram below contrasts the Standard (Basic) pathway with the Acid-Catalyzed pathway.
Figure 2: Mechanistic comparison. Acid catalysis (bottom) activates the ring by protonation, lowering the activation energy for nucleophilic attack, whereas basic conditions (top) rely solely on the intrinsic electron deficiency of the ring.[1]
Part 4: Summary of Optimization Parameters
Use this table to select conditions based on your specific substrate constraints.
| Constraint | Recommended Solvent | Recommended Base | Temperature | Notes |
| Standard / Robust | DMF, DMSO, NMP | K₂CO₃, Cs₂CO₃ | 60–100 °C | Standard protocol.[1] High yield. |
| Deactivated Ring | n-BuOH, i-PrOH | None (Use HCl cat.) | 90–120 °C | Acid catalysis required.[1] |
| Hydrolysis Prone | Anhydrous THF, Dioxane | DIPEA, TEA | 0 °C to RT | Avoid inorganic bases.[1] Keep dry.[1] |
| Regio-Sensitive | THF, DCM | DIPEA | -78 °C to 0 °C | Low temp favors kinetic (C4) product.[1] |
| Volatile Amine | Sealed Tube (DMF) | DIPEA | 80–120 °C | Prevent nucleophile evaporation.[1] |
References
-
Regioselectivity Mechanisms
-
Steric Effects on Regioselectivity
-
Acid Catalysis Protocols
-
Green Chemistry & Solvent Effects
Sources
- 1. preprints.org [preprints.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 4. Dichotomy in Regioselectivity of SNAr Reactions with 2-MeSO2-4-Chloropyrimidine - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 5. wuxibiology.com [wuxibiology.com]
- 6. Regioselective Control of the SNAr Amination of 5-Substituted-2,4-Dichloropyrimidines Using Tertiary Amine Nucleophiles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Technical Support Center: Overcoming Regioselectivity Issues in 2,4-Dichloropyrimidine Substitution
Welcome to the technical support center for navigating the complexities of 2,4-dichloropyrimidine substitution reactions. This guide is designed for researchers, scientists, and drug development professionals who are looking to achieve precise control over the regiochemical outcome of their experiments. Here, we will delve into the underlying principles governing selectivity and provide actionable troubleshooting strategies and frequently asked questions to ensure your success in synthesizing 2,4-disubstituted pyrimidine derivatives.
I. Troubleshooting Guide: Common Regioselectivity Problems
This section addresses specific issues you may encounter during your experiments, providing potential causes and actionable solutions.
Question 1: My nucleophilic aromatic substitution (SNAr) reaction on 2,4-dichloropyrimidine is yielding a mixture of C2 and C4 isomers. How can I favor substitution at the C4 position?
Answer:
Achieving high regioselectivity for the C4 position in SNAr reactions is a common objective, as this position is generally more reactive.[1][2] However, obtaining a mixture indicates that the energy barrier for reaction at the C2 position is competitive under your current conditions.
Potential Causes & Solutions:
-
Inherent Reactivity: The C4 position of 2,4-dichloropyrimidine is intrinsically more electrophilic than the C2 position. This is due to the electron-withdrawing effect of the para-nitrogen atom, which stabilizes the Meisenheimer intermediate formed during nucleophilic attack at C4 more effectively than the ortho-nitrogen does for C2 attack.[3] Analysis of the Lowest Unoccupied Molecular Orbital (LUMO) shows a larger coefficient at the C4 position, indicating it as the preferred site for nucleophilic attack.[3][4]
-
Reaction Conditions (Kinetic vs. Thermodynamic Control): SNAr reactions are often under kinetic control, where the product that forms fastest predominates.[5][6] To enhance C4 selectivity, you should optimize for the kinetically favored product.
-
Nucleophile Choice: While a broad range of nucleophiles can be used, their inherent properties can influence selectivity.
-
With neutral nitrogen nucleophiles, such as amines, mixtures of C4 and C2 isomers are common, with ratios typically ranging from 1:1 to 4:1.[2] To drive the reaction towards the C4 product, consider using a palladium-catalyzed Buchwald-Hartwig amination, which has been shown to strongly favor C4 substitution.[2][8]
-
-
Solvent Effects: The solvent can influence the stability of the transition states leading to the different isomers.
-
Polar aprotic solvents like DMF, DMSO, or NMP are generally preferred for SNAr reactions as they can stabilize the charged Meisenheimer complex. However, in cases of poor selectivity, a systematic screening of solvents, including less polar options like THF or 1,4-dioxane, may reveal improved C4 preference.[9]
-
Question 2: I need to synthesize the C2-substituted product selectively. What strategies can I employ to reverse the typical C4 selectivity?
Answer:
Overcoming the inherent preference for C4 substitution requires a more nuanced approach, often involving specific reagents or reaction conditions that favor the thermodynamically more stable product or an alternative reaction pathway.
Potential Causes & Solutions:
-
Substituent Effects on the Pyrimidine Ring: The electronic properties of other substituents on the pyrimidine ring can dramatically alter the regioselectivity.
-
Electron-Donating Groups (EDGs) at C6: The presence of an EDG, such as a methoxy (-OMe) or an amino (-NHMe) group, at the C6 position can reverse the selectivity, favoring substitution at C2.[4][10] These groups alter the electronic distribution of the ring, making the C2 position more susceptible to nucleophilic attack.[4]
-
Electron-Withdrawing Groups (EWGs) at C5: Conversely, an EWG at the C5 position typically enhances the inherent C4 selectivity.[11][12][13] However, a notable exception is the use of tertiary amine nucleophiles with 5-substituted-2,4-dichloropyrimidines, which can lead to excellent C2 selectivity.[11][12]
-
-
Catalyst-Controlled Reactions: For certain nucleophiles, catalyst control can override the intrinsic reactivity of the substrate.
-
Palladium-Catalyzed C-S Coupling: While most palladium-catalyzed cross-coupling reactions favor C4, the use of palladium(II) precatalysts with bulky N-heterocyclic carbene (NHC) ligands has been shown to uniquely effect C2-selective cross-coupling with thiols.[14][15][16] This method is highly sensitive to the specific precatalyst used.[15][16]
-
-
Nucleophile-Directed Selectivity:
-
Tertiary Amines with 5-EWG Substrates: As mentioned, reacting a 5-EWG-substituted 2,4-dichloropyrimidine with a tertiary amine can result in high C2 selectivity.[11][12]
-
Alkoxides and Formamides with 2-MeSO2-4-chloropyrimidine: In this specific substrate, a dichotomy in regioselectivity is observed. While amines react at C4, alkoxides and formamide anions selectively substitute at C2, likely due to a directing hydrogen bond interaction with the methylsulfonyl group.[17][18]
-
II. Frequently Asked Questions (FAQs)
Q1: What is the fundamental reason for the generally higher reactivity of the C4 position in 2,4-dichloropyrimidine?
The greater reactivity of the C4 position is a result of the electronic structure of the pyrimidine ring. The two nitrogen atoms are electron-withdrawing, making the ring electron-deficient and susceptible to nucleophilic attack. The C4 position is para to one of the ring nitrogens, allowing for better stabilization of the negative charge in the Meisenheimer intermediate through resonance, compared to the C2 position which is ortho to both nitrogens.[3] This is also reflected in the larger LUMO coefficient at C4.[3][4]
Q2: Can I use thermodynamic control to favor C2 substitution?
In some cases, yes. Thermodynamic control favors the most stable product, which may not be the one that forms the fastest.[19][20] This typically requires reversible reaction conditions, which can be achieved by using higher temperatures and longer reaction times to allow the initial kinetic product to equilibrate to the more stable thermodynamic product.[5][7] However, whether the C2-substituted product is indeed the more thermodynamically stable isomer can depend on the specific nucleophile and any other substituents on the pyrimidine ring.
Q3: Are there any general guidelines for predicting regioselectivity based on the nucleophile?
While not absolute, some general trends can be observed:
-
Hard vs. Soft Nucleophiles: While not a universally dominant factor in this system, the hardness or softness of the nucleophile can sometimes play a role. However, electronic and steric factors of the substrate are often more influential.
-
Anionic vs. Neutral Nucleophiles: Anionic nucleophiles are generally more reactive than their neutral counterparts. For instance, an anionic anilide can be much more reactive than aniline itself.[2] This increased reactivity doesn't necessarily change the regioselectivity but can accelerate the reaction.
Q4: How do I synthesize 2-amino-4-chloropyrimidine or 4-amino-2-chloropyrimidine?
These are common and important intermediates.[21][22]
-
For 2-Amino-4-chloropyrimidine: This can be synthesized by reacting 2,4-dichloropyrimidine with ammonia. The reaction conditions can be controlled to favor monosubstitution.[21]
-
For 4-Amino-2-chloropyrimidine: This is also a key building block in medicinal chemistry.[22] Synthesis often involves multi-step sequences starting from materials like isocytosine or 2-chloropyridine.[21][23]
III. Experimental Protocols & Data
Protocol 1: General Procedure for C4-Selective Amination of 2,4-Dichloropyrimidine
This protocol is adapted from procedures that generally favor C4 substitution with amines.[2][24]
-
To a solution of 2,4-dichloropyrimidine (1.0 eq) in a suitable solvent (e.g., isopropanol, THF, or DMF) is added the desired amine (1.0-1.2 eq).
-
A base, such as triethylamine (Et3N) or diisopropylethylamine (DIPEA) (1.5-2.0 eq), is added to the mixture.
-
The reaction is stirred at a controlled temperature (e.g., room temperature to 80 °C) and monitored by TLC or LC-MS.
-
Upon completion, the reaction mixture is worked up by partitioning between an organic solvent (e.g., ethyl acetate) and water.
-
The organic layer is washed, dried, and concentrated. The resulting crude product is then purified by column chromatography or recrystallization to separate the C4 and C2 isomers.
| Nucleophile | Conditions | C4:C2 Ratio | Reference |
| Secondary Amines | LiHMDS, Pd-catalyst | >30:1 | [2] |
| Substituted Amines | Et3N, Propanol, MW | (Product dependent) | [24] |
| Neutral N-nucleophiles | Varies | 1:1 to 4:1 | [2] |
Protocol 2: C2-Selective Thiolation of 2,4-Dichloropyrimidine
This protocol is based on the catalyst-controlled C2-selective C-S cross-coupling reaction.[15][16]
-
In a glovebox, a vial is charged with a palladium(II) precatalyst supported by a bulky N-heterocyclic carbene ligand (e.g., IPent-Pd-precatalyst, 1-5 mol %).
-
2,4-dichloropyrimidine (1.0 eq) and the desired thiol (1.1-1.5 eq) are added.
-
A suitable solvent (e.g., toluene or dioxane) and a base (e.g., K2CO3 or Cs2CO3, 2.0 eq) are added.
-
The vial is sealed and the reaction is heated (e.g., 80-120 °C) with stirring for the specified time.
-
After cooling, the reaction mixture is filtered, and the filtrate is concentrated.
-
The residue is purified by column chromatography to isolate the C2-substituted product.
IV. Visualizing the Reaction Pathways
Diagram 1: General SNAr Mechanism on 2,4-Dichloropyrimidine
Caption: SNAr pathways on 2,4-dichloropyrimidine.
Diagram 2: Troubleshooting Flowchart for Regioselectivity
Caption: Decision tree for optimizing regioselectivity.
V. References
-
Neufeldt, S. R. (2024). Inverting the Conventional Site Selectivity of Cross-Coupling of 2,4-Dichloropyrimidines. PMCID: PMC10828236. [Link]
-
Neufeldt, S. R. (2023). C2-selective Pd-catalyzed cross-coupling of 2,4-Dihalopyrimidines. American Chemical Society. [Link]
-
Various Authors. (n.d.). Highly Regioselective Organocatalytic SNAr Amination of 2,4-Dichloropyrimidine and Related Heteroaryl Chlorides. ResearchGate. [Link]
-
Man, H. W., et al. (2006). A Highly Regioselective Amination of 6-Aryl-2,4-dichloropyrimidine. Organic Letters, 8(17), 3833–3836. [Link]
-
Regioselective Control of the SNAr Amination of 5-Substituted-2,4-Dichloropyrimidines Using Tertiary Amine Nucleophiles. (2015). The Journal of Organic Chemistry, 80(15), 7757–7763. [Link]
-
Neufeldt, S. R., et al. (2022). C2-Selective Palladium-Catalyzed C–S Cross-Coupling of 2,4-Dihalopyrimidines. Journal of the American Chemical Society, 144(34), 15599–15605. [Link]
-
Neufeldt, S. R. (2022). C2-Selective Palladium-Catalyzed C—S Cross-Coupling of 2,4-Dihalopyrimidines. PMCID: PMC10828236. [Link]
-
Regioselective Control of the SNAr Amination of 5-Substituted-2,4-Dichloropyrimidines Using Tertiary Amine Nucleophiles. (2015). The Journal of Organic Chemistry, 80(15), 7757-7763. [Link]
-
Man, H. W., et al. (2006). A Highly Regioselective Amination of 6-Aryl-2,4-dichloropyrimidine. Organic Letters, 8(17), 3833–3836. [Link]
-
Smith, S. M., & Buchwald, S. L. (2016). Regioselective 2-Amination of Polychloropyrimidines. Organic Letters, 18(9), 2180–2183. [Link]
-
Various Authors. (n.d.). A Highly Regioselective Amination of 6-Aryl-2,4-dichloropyrimidine. ResearchGate. [Link]
-
Various Authors. (2015). Regioselective Control of the S N Ar Amination of 5-Substituted-2,4-Dichloropyrimidines Using Tertiary Amine Nucleophiles. ResearchGate. [Link]
-
Various Authors. (n.d.). FMO analysis of SNAr selectivity with 2,4-dichloropyridine, revealing orbital symmetry effects in the substrate (LUMO versus LUMO+1) and transition states (HOMO contributions from ortho and para sites). ResearchGate. [Link]
-
Qureshi, F., et al. (2022). Microwave assisted synthesis of 2-amino-4-chloro-pyrimidine derivatives: Anticancer and computational study on potential inhibitory action against COVID-19. PMCID: PMC9578848. [Link]
-
Chemistry Stack Exchange. (2017). Nucleophilic aromatic substitution on pyrimidines: C2 vs C4 selectivity. Chemistry Stack Exchange. [Link]
-
Chemistry Stack Exchange. (2016). Thermodynamic vs kinetic reaction control with radical substitution. Chemistry Stack Exchange. [Link]
-
Trilleras, J., et al. (2022). SNAr Reactions on 2-Amino-4,6-dichloropyrimidine-5-carbaldehyde. MDPI. [Link]
-
ACS Green Chemistry Institute. (n.d.). SNAr Reaction in Other Common Molecular Solvents. ACS Green Chemistry Institute. [Link]
-
Wikipedia. (n.d.). Thermodynamic and kinetic reaction control. Wikipedia. [Link]
-
Dalal Institute. (n.d.). Kinetic and Thermodynamic Control. Dalal Institute. [Link]
-
Jack Westin. (n.d.). Kinetic Control Versus Thermodynamic Control Of A Reaction. Jack Westin. [Link]
Sources
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- 2. pubs.acs.org [pubs.acs.org]
- 3. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 4. Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 5. Thermodynamic and kinetic reaction control - Wikipedia [en.wikipedia.org]
- 6. jackwestin.com [jackwestin.com]
- 7. echemi.com [echemi.com]
- 8. researchgate.net [researchgate.net]
- 9. SNAr Reaction in Other Common Molecular Solvents - Wordpress [reagents.acsgcipr.org]
- 10. wuxibiology.com [wuxibiology.com]
- 11. Regioselective Control of the SNAr Amination of 5-Substituted-2,4-Dichloropyrimidines Using Tertiary Amine Nucleophiles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. researchgate.net [researchgate.net]
- 14. C2-selective Pd-catalyzed cross-coupling of 2,4-Dihalopyrimidines - American Chemical Society [acs.digitellinc.com]
- 15. pubs.acs.org [pubs.acs.org]
- 16. C2-Selective Palladium-Catalyzed C—S Cross-Coupling of 2,4-Dihalopyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Dichotomy in Regioselectivity of SnAr Reactions with 2-MeSO2-4-Chloropyrimidine-Magical Power of Quantum Mechanics-Chemistry [chemistry.wuxiapptec.com]
- 18. Dichotomy in Regioselectivity of SNAr Reactions with 2-MeSO2-4-Chloropyrimidine - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 19. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 20. dalalinstitute.com [dalalinstitute.com]
- 21. Page loading... [wap.guidechem.com]
- 22. chemimpex.com [chemimpex.com]
- 23. 4-Amino-2-chloropyridine: Application, Synthesis_Chemicalbook [chemicalbook.com]
- 24. Microwave assisted synthesis of 2-amino-4-chloro-pyrimidine derivatives: Anticancer and computational study on potential inhibitory action against COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Stability of 1-(2-(Ethylamino)pyrimidin-4-yl)pyrrolidin-3-ol
A Guide for Researchers and Drug Development Professionals
Welcome to the technical support center for 1-(2-(Ethylamino)pyrimidin-4-yl)pyrrolidin-3-ol. This guide is designed to provide researchers, scientists, and drug development professionals with a comprehensive understanding of the stability of this molecule in aqueous buffer systems. As direct stability data for this specific compound is not extensively published, this document leverages established principles of chemical stability, forced degradation, and analytical chemistry to provide a robust framework for your experimental design and troubleshooting.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common questions and potential issues encountered when handling this compound in aqueous solutions.
Q1: What are the primary factors that could affect the stability of this compound in an aqueous buffer?
A1: The stability of the molecule is primarily influenced by four key factors: pH, temperature, light, and oxidative stress.
-
pH: The molecule possesses multiple ionizable functional groups, including the pyrimidine ring nitrogens and the ethylamino and pyrrolidine nitrogens. The protonation state of these groups, which is dictated by the solution's pH, can significantly alter the molecule's electron distribution and susceptibility to hydrolytic attack. Hydrolysis is a common degradation pathway for many pharmaceuticals.[1][2]
-
Temperature: As with most chemical reactions, the rate of degradation is expected to increase with temperature. Elevated temperatures provide the necessary activation energy for reactions like hydrolysis and oxidation to occur. Stability studies are often conducted under accelerated conditions (e.g., 40-60°C) to predict long-term stability at room temperature or refrigerated conditions.[2][3]
-
Oxidative Stress: The presence of dissolved oxygen, metal ions, or oxidizing agents (like peroxides) can lead to oxidative degradation. The secondary amine of the ethylamino group and the tertiary amine within the pyrrolidine ring are potential sites for oxidation.
-
Light (Photostability): Aromatic systems like the pyrimidine ring can absorb UV or visible light. This absorbed energy can promote photochemical reactions, leading to degradation. Therefore, it is essential to evaluate the photosensitivity of the compound, as recommended by ICH guidelines.[1][4]
Q2: What are the most probable degradation pathways for this molecule in an aqueous buffer?
A2: Based on the structure, we can anticipate several potential degradation pathways. The purpose of a forced degradation study is to investigate these potential pathways and identify the resulting products.[3][4][5]
-
Hydrolysis of the Aminopyrimidine Moiety: The C-N bond connecting the ethylamino group to the pyrimidine ring could be susceptible to hydrolysis, particularly under strong acidic or basic conditions. This would cleave the molecule, yielding 2-hydroxy- or 2-oxo-pyrimidine derivatives and ethylamine.
-
Oxidation of Amine Groups: The secondary ethylamino group and the tertiary pyrrolidine nitrogen are susceptible to oxidation, which can lead to the formation of N-oxides or other oxidative products. Ring-opening of the pyrrolidine moiety can also occur following initial oxidation at the nitrogen or adjacent carbons.[6]
-
Oxidation of the Pyrrolidinol Ring: The secondary alcohol on the pyrrolidinol ring can be oxidized to a ketone.
-
Pyrimidine Ring Opening: While generally stable, pyrimidine rings can undergo cleavage under harsh conditions, such as strong oxidative stress or extreme pH and heat.[7][8]
A visual representation of these potential pathways is provided below.
Caption: Potential degradation pathways for the target molecule.
Q3: I am observing rapid degradation of my compound in a standard phosphate buffer. What could be the issue?
A3: This is a common troubleshooting scenario. Here are several possibilities to investigate:
-
Buffer Catalysis: Certain buffer species can act as catalysts for degradation. For example, phosphate can sometimes participate in nucleophilic reactions. Try switching to an alternative buffer system, such as citrate or acetate (depending on your target pH), to see if the stability profile changes.
-
Presence of Metal Ions: Trace metal ion contamination in your buffer reagents or water can catalyze oxidative degradation. Prepare your buffers using high-purity water and consider adding a chelating agent like EDTA (Ethylenediaminetetraacetic acid) at a low concentration (e.g., 0.01%) to sequester metal ions.
-
Incorrect pH Measurement: Ensure your pH meter is properly calibrated. A small deviation in pH can lead to a significant change in the degradation rate, especially if the compound has a sharp pH-stability profile.
-
Microbial Contamination: If the buffer has been stored for an extended period, microbial growth could alter the pH or introduce enzymes that degrade your compound. Always use freshly prepared or sterile-filtered buffers.
Q4: What analytical techniques are best for monitoring the stability of this compound and its potential degradants?
A4: The most powerful and widely used technique is High-Performance Liquid Chromatography (HPLC), often coupled with a mass spectrometer (LC-MS).
-
HPLC with UV Detection: A stability-indicating HPLC method is crucial. This is a method that can separate the parent compound from all potential degradation products, ensuring that the peak for the parent drug is pure. A Photodiode Array (PDA) detector is highly recommended as it can help in assessing peak purity.[5]
-
LC-MS/MS: Liquid Chromatography-Tandem Mass Spectrometry is invaluable for identifying unknown degradation products. By determining the mass-to-charge ratio (m/z) of the degradants and their fragmentation patterns, you can confidently elucidate their structures and confirm the degradation pathways.[9][10]
Experimental Protocols & Workflows
To empirically determine the stability of this compound, a forced degradation study is the standard approach.[1][3][4]
Protocol 1: Forced Degradation Study
This protocol outlines the typical stress conditions used to evaluate the stability of a drug substance. The goal is to achieve 5-20% degradation of the active pharmaceutical ingredient (API).[2]
1. Preparation of Stock Solution:
-
Prepare a stock solution of the compound at a concentration of approximately 1 mg/mL in a suitable solvent (e.g., methanol, acetonitrile, or water).[2] Ensure the compound is fully dissolved.
2. Stress Conditions:
-
For each condition, mix the stock solution with the stressor solution to achieve a final compound concentration of ~100 µg/mL.
-
Acid Hydrolysis: Use 0.1 M Hydrochloric Acid (HCl). Incubate at 60°C.
-
Base Hydrolysis: Use 0.1 M Sodium Hydroxide (NaOH). Incubate at 60°C.
-
Neutral Hydrolysis: Use high-purity water or a neutral buffer (e.g., pH 7.0 phosphate). Incubate at 60°C.
-
Oxidative Degradation: Use 3% Hydrogen Peroxide (H₂O₂). Keep at room temperature, protected from light.
-
Thermal Degradation: Store the stock solution (or solid compound) in an oven at 60°C.
-
Photolytic Degradation: Expose the stock solution in a photostability chamber according to ICH Q1B guidelines. A control sample should be wrapped in aluminum foil and placed alongside.
3. Time Points:
-
Sample from each condition at initial (t=0) and subsequent time points (e.g., 2, 4, 8, 24, 48 hours).[5] Adjust time points based on the rate of degradation observed.
4. Sample Quenching and Analysis:
-
At each time point, draw an aliquot of the sample.
-
Neutralize the acid and base hydrolysis samples with an equimolar amount of base or acid, respectively, to stop the reaction.
-
Dilute all samples to a suitable concentration for HPLC analysis with the mobile phase.
-
Analyze immediately using a validated stability-indicating HPLC method.
Workflow for a Stability Study
The following diagram illustrates the logical flow of a typical stability study.
Caption: A typical workflow for conducting a forced degradation study.
Data Presentation & Interpretation
Your results should be summarized clearly to allow for easy comparison between conditions.
Table 1: Example Summary of Forced Degradation Results
| Stress Condition | Time (hours) | % Parent Compound Remaining | % Total Degradants | Number of Degradants Detected |
| 0.1 M HCl @ 60°C | 24 | 85.2 | 14.8 | 2 |
| 0.1 M NaOH @ 60°C | 8 | 79.5 | 20.5 | 3 |
| Water @ 60°C | 48 | 98.1 | 1.9 | 1 |
| 3% H₂O₂ @ RT | 4 | 65.7 | 34.3 | 4 |
| Photostability | 24 | 99.5 | 0.5 | 0 |
| Control @ RT | 48 | 99.8 | 0.2 | 0 |
This table presents hypothetical data for illustrative purposes.
Interpretation: From this example data, one could conclude that the compound is most susceptible to oxidative degradation, followed by basic and then acidic hydrolysis. It appears relatively stable under neutral, thermal, and photolytic conditions. The next step would be to use LC-MS data to identify the structures of the degradants formed under each condition.
References
-
MDPI. (2022, March 26). Factors Affecting the Stability of Platinum(II) Complexes with 1,2,4-Triazolo[1,5-a]pyrimidine Derivatives and Tetrahydrothiophene-1-Oxide or Diphenyl Sulfoxide. Available from: [Link]
-
ResearchGate. (2025, July 21). Cation and sequence effects on stability of intermolecular pyrimidine-purine-purine triplex. Available from: [Link]
-
International Journal of Pharmaceutical Erudition. (n.d.). Pharmaceutical Forced Degradation Studies with Regulatory Consideration. Available from: [Link]
-
MedCrave online. (2016, December 14). Forced Degradation Studies. Available from: [Link]
-
Pharmaguideline. (n.d.). Forced Degradation Study in Pharmaceutical Stability. Available from: [Link]
-
Biomedical Journal of Scientific & Technical Research. (2022, November 30). Forced Degradation – A Review. Available from: [Link]
-
SGS. (n.d.). A practical guide to forced degradation and stability studies for drug substances. Available from: [Link]
-
Revue Roumaine de Chimie. (n.d.). SOLUBILITY OF A SERIES OF PYRIMIDINE DERIVATIVES IN METHANOL AT 293.15 TO 313.15 K. Available from: [Link]
-
ACS Publications. (2021, October 15). New Pyrimidine and Pyridine Derivatives as Multitarget Cholinesterase Inhibitors: Design, Synthesis, and In Vitro and In Cellulo Evaluation. Available from: [Link]
-
MedCrave online. (2018, September 14). Physicochemical properties of some pyrimidine derivatives in some organic solvents. Available from: [Link]
-
ResearchGate. (n.d.). Scheme of pyrimidine degradation pathways showing the four steps and.... Available from: [Link]
-
ResearchGate. (n.d.). Analytical Methods for the Quantification of Pharmaceuticals | Request PDF. Available from: [Link]
-
AquaEnergy Expo Knowledge Hub. (n.d.). Analytical methods for tracing pharmaceutical residues in water and wastewater. Available from: [Link]
-
PMC. (n.d.). Chemical Stability and Characterization of Degradation Products of Blends of 1-(2-Hydroxyethyl)pyrrolidine and 3-Amino-1-propanol. Available from: [Link]
-
Agilent. (2017, January 16). Quantitation of Pyrrolizidine Alkaloids in Honey and Herbal Teas by UHPLC/MS/MS. Available from: [Link]
-
PMC. (n.d.). The Rut Pathway for Pyrimidine Degradation: Novel Chemistry and Toxicity Problems. Available from: [Link]
-
MDPI. (2024, December 30). Advances in Quantitative Analytical Methods for Solid Drugs. Available from: [Link]
-
PubMed. (2007, November 15). LC-MS/MS determination of 2-(4-((2-(2S,5R)-2-Cyano-5-ethynyl-1-pyrrolidinyl)-2-oxoethylamino)-4-methyl-1-piperidinyl)-4-pyridinecarboxylic acid (ABT-279) in dog plasma with high-throughput protein precipitation sample preparation. Available from: [Link]
-
PubChem. (n.d.). (3r,4s)-1-[(4-Amino-5h-Pyrrolo[3,2-D]pyrimidin-7-Yl)methyl]. Available from: [Link]
-
ScienceDirect. (2004, August 16). Synthesis and biological activity of 2-anilino-4-(1H-pyrrol-3-yl) pyrimidine CDK inhibitors. Available from: [Link]
-
PubMed. (2010, June 15). 4-fluoro-pyrrolidine-2-carbonitrile: a potent, selective, and orally bioavailable dipeptide-derived inhibitor of dipeptidyl peptidase IV. Available from: [Link]
-
RSC Publishing. (n.d.). Recent advances in the antimicrobial application of the pyrrolo[2,3-d]pyrimidine scaffold: innovative synthetic strategies, structural diversification, and bioactivity evaluation. Available from: [Link]
-
MDPI. (2023, November 15). Aldehyde Phenylamino-Pyrimidine as Key Precursor for the Synthesis of Imatinib Analogs and In Silico Studies of Their Intermediates. Available from: [Link]
-
MDPI. (2015, October 15). Polymorph Impact on the Bioavailability and Stability of Poorly Soluble Drugs. Available from: [Link]
-
ResearchGate. (2025, August 10). Biotransformation and bioactivation reactions of alicyclic amines in drug molecules | Request PDF. Available from: [Link]
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Preventing oxidation of ethylamino groups during synthesis
Topic: Preventing Unwanted Oxidation of Ethylamino Groups During Synthesis
Welcome to the Technical Support Center. This guide is designed for researchers, medicinal chemists, and process development scientists who encounter challenges with the oxidative lability of ethylamino groups in their synthetic routes. The following content is structured to provide not only solutions but also the underlying chemical principles to empower you to troubleshoot effectively.
Frequently Asked Questions (FAQs)
Q1: Why is my ethylamino group getting oxidized, and what are the common culprits?
A1: Ethylamino groups, as secondary amines, are susceptible to oxidation due to the lone pair of electrons on the nitrogen atom, which can be readily attacked by oxidizing agents. This can lead to a variety of undesired byproducts, including hydroxylamines, nitrones, and in more extreme cases, cleavage of the C-N bond.
Common oxidizing agents encountered in multi-step synthesis that can cause unwanted oxidation of secondary amines include:
-
Peroxides and Peroxy Acids: Reagents like hydrogen peroxide (H₂O₂), meta-chloroperoxybenzoic acid (m-CPBA), and Oxone® can oxidize secondary amines.[1]
-
Metal-Based Oxidants: High-valent metal reagents such as potassium permanganate (KMnO₄) and certain chromium (VI) compounds (e.g., pyridinium chlorochromate (PCC), Jones reagent) are strong oxidants and should be used with caution in the presence of unprotected amines.[2]
-
Air/Oxygen: For particularly sensitive substrates, especially certain aromatic or heterocyclic amines, prolonged exposure to atmospheric oxygen can lead to gradual oxidation, often catalyzed by trace metals or light. This is frequently observed as a color change in the reaction mixture or isolated product.
It's crucial to review your synthetic steps and identify if any of these or similar reagents are present.
Q2: What is the most effective general strategy to prevent the oxidation of an ethylamino group?
A2: The most robust and widely accepted strategy is the use of a protecting group .[3] A protecting group temporarily masks the reactive amino functionality as a less reactive derivative, such as a carbamate or an amide. This allows you to perform chemical transformations on other parts of the molecule without affecting the ethylamino group. The protecting group is then removed in a subsequent step under conditions that do not harm the rest of the molecule.[3][4]
The ideal protecting group should be:
-
Easy and high-yielding to install.
-
Stable to a wide range of reaction conditions.
-
Selectively and cleanly removable in high yield under mild conditions.[5]
Q3: Which protecting groups are most suitable for an ethylamino (secondary amine) group?
A3: Carbamates are the most common and effective protecting groups for amines.[4] For ethylamino groups, the following are excellent choices:
-
tert-Butoxycarbonyl (Boc): This is one of the most popular protecting groups due to its stability to a wide range of non-acidic conditions and its straightforward removal with acid (e.g., trifluoroacetic acid).[4][6]
-
Benzyloxycarbonyl (Cbz or Z): The Cbz group is stable to acidic and basic conditions but is readily cleaved by catalytic hydrogenolysis (e.g., H₂ over Pd/C).[4][6] This makes it "orthogonal" to the Boc group, meaning one can be removed without affecting the other.[4]
-
9-Fluorenylmethoxycarbonyl (Fmoc): The Fmoc group is stable to acidic conditions and hydrogenolysis but is cleaved under mild basic conditions, typically with piperidine.[4] This provides another layer of orthogonality.
The choice of protecting group depends on the overall synthetic strategy and the compatibility of its removal conditions with other functional groups in your molecule.[7][8]
Troubleshooting Guides
Scenario 1: My reaction mixture is turning dark, and I suspect amine oxidation.
-
Immediate Action: If possible, stop the reaction and analyze a small aliquot by LC-MS or TLC to identify potential byproducts.
-
Root Cause Analysis:
-
Reagent Check: As detailed in FAQ Q1, scrutinize all reagents and starting materials for potential oxidants. Even seemingly innocuous reagents can sometimes contain oxidative impurities.
-
Atmosphere Control: If no obvious strong oxidant is present, the cause is likely air oxidation. Many complex organic molecules, especially those with electron-rich aromatic or heterocyclic systems, are susceptible to this.
-
-
Solutions:
-
Inert Atmosphere: Rerun the reaction under a nitrogen or argon atmosphere. This is a standard practice in modern organic synthesis to prevent a host of side reactions, including oxidation.[9]
-
Degassing Solvents: Solvents can dissolve a significant amount of oxygen. Before use, degas your solvents by bubbling an inert gas through them for 15-30 minutes or by using a freeze-pump-thaw technique for highly sensitive reactions.
-
Protection Strategy: If the subsequent reaction steps involve harsh oxidative conditions, the most reliable solution is to protect the ethylamino group as described in FAQ Q2 and Q3.
-
Scenario 2: My Boc-protection of the ethylamino group is not going to completion.
-
Symptom: TLC or LC-MS analysis shows a significant amount of starting material remaining after the expected reaction time.
-
Troubleshooting Steps:
-
Check Reagent Stoichiometry: Ensure you are using a slight excess of di-tert-butyl dicarbonate (Boc₂O), typically 1.1 to 1.5 equivalents. If your substrate has other basic sites, you may need to increase the equivalents of the base (e.g., triethylamine, DIPEA) as well.
-
Increase Reactivity:
-
Add a Catalyst: For sterically hindered or electronically deactivated amines, adding a catalytic amount (1-10 mol%) of 4-(Dimethylamino)pyridine (DMAP) can significantly accelerate the reaction.
-
Increase Temperature: Gently warming the reaction (e.g., to 40 °C) can often drive it to completion. Monitor for potential side reactions.
-
-
Improve Solubility: Poor solubility of the starting amine in the reaction solvent is a common issue.[10] If your substrate is not fully dissolved, the reaction will be slow and incomplete. Try a different solvent system (e.g., switching from DCM to THF or acetonitrile) or use a co-solvent to achieve homogeneity.[11]
-
Reaction Time: Some protection reactions are simply slow. Extend the reaction time and monitor periodically until no further conversion is observed.
-
Experimental Protocols
Protocol 1: Standard Boc Protection of an Ethylamino Group
This protocol is a general procedure for the protection of a secondary amine like an ethylamino group.
Materials:
-
Substrate containing the ethylamino group (1.0 eq)
-
Di-tert-butyl dicarbonate (Boc₂O) (1.2 eq)
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (1.5 eq)
-
Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve the amine substrate (1.0 eq) in anhydrous DCM (or THF) to a concentration of approximately 0.1-0.5 M in a round-bottom flask equipped with a magnetic stir bar.
-
Add the base (TEA or DIPEA, 1.5 eq) to the solution and stir for 5 minutes at room temperature.
-
Add di-tert-butyl dicarbonate (Boc₂O, 1.2 eq) portion-wise to the stirred solution. Note: The reaction can be mildly exothermic.
-
Stir the reaction at room temperature. Monitor the progress by TLC or LC-MS. The reaction is typically complete within 1-4 hours.
-
Once the reaction is complete, quench by adding water or saturated NaHCO₃ solution.
-
Transfer the mixture to a separatory funnel and extract with an organic solvent (e.g., DCM or ethyl acetate).
-
Wash the combined organic layers with saturated NaHCO₃ solution, followed by brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude Boc-protected product.
-
Purify by column chromatography on silica gel if necessary.
Protocol 2: Trifluoroacetic Acid (TFA) Mediated Deprotection of a Boc-Protected Ethylamino Group
Materials:
-
Boc-protected substrate
-
Trifluoroacetic acid (TFA)
-
Anhydrous Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
(Optional) Scavengers like triisopropylsilane (TIS) or water if other sensitive functional groups are present.
Procedure:
-
Dissolve the Boc-protected amine in anhydrous DCM (approximately 0.1 M).
-
Cool the solution in an ice bath (0 °C).
-
Slowly add TFA (typically 20-50% v/v in DCM). Caution: TFA is highly corrosive. Handle in a fume hood with appropriate personal protective equipment.
-
Remove the ice bath and allow the reaction to stir at room temperature. The reaction is usually complete in 30 minutes to 2 hours. Monitor by TLC or LC-MS.
-
Once deprotection is complete, carefully concentrate the reaction mixture under reduced pressure to remove the excess TFA and DCM.
-
The resulting residue is the amine trifluoroacetate salt. To obtain the free amine, dissolve the residue in DCM and carefully neutralize by washing with saturated NaHCO₃ solution until the aqueous layer is basic.
-
Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate to yield the deprotected amine.
Data Summary Table
| Protecting Group | Abbreviation | Protection Conditions | Deprotection Conditions | Stability |
| tert-Butoxycarbonyl | Boc | Boc₂O, Base (e.g., TEA, DIPEA) | Strong Acid (TFA, HCl)[6][12] | Stable to base, nucleophiles, hydrogenolysis |
| Benzyloxycarbonyl | Cbz, Z | Cbz-Cl, Base | H₂, Pd/C (Hydrogenolysis)[4][6] | Stable to acid and base |
| 9-Fluorenylmethoxycarbonyl | Fmoc | Fmoc-Cl or Fmoc-OSu, Base | Base (e.g., Piperidine)[4] | Stable to acid and hydrogenolysis |
References
-
V. H. V. A. S. R. V. K. M. L. N. S. R. A. V. S. R. Surface-Mediated Reactions. 9. Selective Oxidation of Primary and Secondary Amines to Hydroxylamines. The Journal of Organic Chemistry. Available at: [Link].
-
Albericio, F., Carpino, L. A. Amino Acid-Protecting Groups. Chemical Reviews. Available at: [Link].
-
Scott K. Protecting Group Strategies for Complex Molecule Synthesis. Journal of Chemical and Pharmaceutical Research. 2024;16(4):11-12. Available at: [Link].
-
Oxford Learning Link. Appendix 6: Protecting groups. Available at: [Link].
-
Asymmetric Synthesis. Protecting Groups For Amines: Carbamates. Master Organic Chemistry. Published online June 7, 2018. Available at: [Link].
-
VI Protecting Groups and Orthogonal Protection Strategies. Available at: [Link].
- Zhang, W. An amine protecting group deprotectable under nearly neutral oxidative conditions. Beilstein Journal of Organic Chemistry. 2018;14:1746-1751. doi:10.3762/bjoc.14.148
-
Common Organic Chemistry. Boc Protection Mechanism (Boc2O). Available at: [Link].
- Isidro-Llobet, A., Álvarez, M. & Albericio, F. Orthogonal Protecting Groups for N(alpha)-amino and C-terminal Carboxyl Functions in Solid-Phase Peptide Synthesis. Journal of Peptide Science. 10, 1007/s00726-009-0252-8 (2009).
-
Request PDF. Oxidation of Secondary Amines by Molecular Oxygen and Cyclohexanone Monooxygenase. ResearchGate. Published online August 7, 2025. Available at: [Link].
-
Request PDF. Selective Oxidation of Amines to Imines or Nitriles by Manganese Dioxide in Air. ResearchGate. Published online August 10, 2025. Available at: [Link].
-
Amine Protection and Deprotection. Master Organic Chemistry. Available at: [Link].
-
ResearchGate. Amino Acid-Protecting Groups. Available at: [Link].
-
Organic Chemistry Portal. Boc-Protected Amino Groups. Available at: [Link].
-
Reddit. Having great trouble with a Boc-protection reaction : r/chemhelp. Reddit. Published online June 17, 2021. Available at: [Link].
-
Oxford Academic. Functional Group Oxidation and Reduction | Organic Synthesis. Available at: [Link].
-
Organic Chemistry Portal. Oxidation of Organic Functional Groups. Available at: [Link].
-
OXIDATIONS 5 Oxidations Carey & Sundberg: Chapter 12 problems: 1a,c,e,g,n,o,q; 2a,b,c,f,g,j,k; 5; 9 a,c,d,e,f,l,m,n;. Available at: [Link].
-
AAPPTEC. Aggregation, Racemization and Side Reactions in Peptide Synthesis. Available at: [Link].
-
Bibliomed. Side reactions in peptide synthesis: An overview. Available at: [Link].
- Ferrer-Sueta, G. & Radi, R. The Basics of Thiols and Cysteines in Redox Biology and Chemistry. Antioxidants & Redox Signaling. 22, 797-814 (2015).
-
Organic Chemistry II (Chem 2042). Available at: [Link].
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- 5. chemweb.bham.ac.uk [chemweb.bham.ac.uk]
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- 8. Orthogonal protecting groups for N(alpha)-amino and C-terminal carboxyl functions in solid-phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 10. reddit.com [reddit.com]
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- 12. pdf.benchchem.com [pdf.benchchem.com]
Validation & Comparative
A Comparative Guide to HPLC Method Development for Purity Analysis of Aminopyrimidines
This guide provides an in-depth, experience-driven walkthrough for developing robust and reliable High-Performance Liquid Chromatography (HPLC) methods for the purity analysis of aminopyrimidines. We will move beyond rote procedural lists to explore the scientific rationale behind critical decisions in method development, compare HPLC with alternative analytical technologies, and provide actionable experimental protocols. The objective is to equip researchers, scientists, and drug development professionals with a framework for creating self-validating, stability-indicating analytical methods that meet stringent regulatory standards.
The Analytical Imperative: Why Purity Matters for Aminopyrimidines
Aminopyrimidines are a class of heterocyclic aromatic organic compounds characterized by a pyrimidine ring substituted with at least one amino group.[1] This structural motif is a cornerstone in medicinal chemistry, appearing in numerous active pharmaceutical ingredients (APIs) with applications ranging from antiviral to antitumor agents.[1][2] The purity of these APIs is not merely a quality metric; it is a critical determinant of safety and efficacy.[3] Impurities, which can arise from synthesis, degradation, or storage, may be inactive, reduce the effective dose, or be toxic.[4]
Regulatory bodies like the International Council on Harmonisation (ICH) mandate rigorous purity testing and the development of validated, stability-indicating analytical methods to ensure that all impurities are detected and quantified.[5][6] HPLC is the gold standard for this purpose due to its high resolving power, sensitivity, and versatility.[7][8]
Foundational Strategy: A Logic-Driven Workflow for HPLC Method Development
A successful HPLC method is not discovered by chance; it is engineered through a systematic process. The workflow below outlines a logical progression from understanding the analyte to validating a final method.
Caption: A systematic workflow for HPLC method development.
Step 1: Analyte Characterization — The Blueprint
Before the first injection, a thorough understanding of the aminopyrimidine's physicochemical properties is essential.
-
pKa (Dissociation Constant): Aminopyrimidines are basic compounds.[9] Knowing the pKa is critical for selecting the mobile phase pH. To ensure consistent retention and good peak shape, the mobile phase pH should be adjusted to at least 1.5-2 units away from the analyte's pKa.[10] This keeps the analyte in a single ionic state (either fully protonated or fully deprotonated).
-
LogP (Lipophilicity): The octanol-water partition coefficient indicates the analyte's hydrophobicity and helps predict its retention behavior in reversed-phase (RP) HPLC. A higher logP suggests stronger retention on a non-polar stationary phase.
-
UV Absorbance Spectrum (λmax): Determining the wavelength of maximum absorbance is crucial for setting the detector to achieve the highest sensitivity. This is an early experimental step, typically done using a UV-Vis spectrophotometer or a diode-array detector (DAD) in the HPLC system.[11]
Step 2: Strategic Screening — Column and Mobile Phase Selection
The goal of screening is to find a promising starting point for separation. Reversed-phase chromatography, where the stationary phase is non-polar and the mobile phase is polar, is the most common and versatile mode for pharmaceutical analysis.[12][13]
Column (Stationary Phase) Comparison:
The choice of column is the most powerful tool for manipulating selectivity. For aminopyrimidines, the primary challenge is often poor peak shape (tailing) caused by secondary interactions between the basic amino group and acidic residual silanols on the silica backbone of the stationary phase.[14]
| Stationary Phase Type | Key Characteristics & Rationale | Best Suited For |
| Standard C18 / C8 | The workhorse of RP-HPLC; provides excellent hydrophobic retention. Prone to peak tailing for basic compounds at neutral pH due to silanol interactions.[15] | General screening; non-polar to moderately polar neutral or acidic compounds. |
| Polar-Embedded | Incorporates a polar group (e.g., amide, carbamate) into the alkyl chain. This shields residual silanols, improving peak shape for bases, and allows for use in highly aqueous mobile phases without phase collapse.[14] | Basic compounds like aminopyrimidines; improving peak shape and retaining polar analytes. |
| Polar-Endcapped | Uses a polar reagent to cap the residual silanols after bonding the primary alkyl chains (e.g., C18). This also reduces silanol interactions and improves peak symmetry for basic compounds.[14] | An alternative strategy to polar-embedded phases for analyzing basic compounds. |
| Phenyl | Provides unique selectivity through π-π interactions with aromatic analytes. Can offer different elution orders compared to alkyl phases for aromatic compounds.[15] | Aromatic compounds, including aminopyrimidines, when C18 fails to provide adequate resolution. |
Mobile Phase (Eluent) Selection:
The mobile phase transports the sample and modulates its interaction with the stationary phase.[16]
-
Organic Modifier: Acetonitrile and methanol are the most common choices.[17] Acetonitrile generally has lower viscosity (leading to lower backpressure) and a lower UV cutoff, making it preferable for many applications. Methanol can offer different selectivity and is sometimes a better choice for resolving critical pairs.
-
Aqueous Phase & pH Control: This is the most critical parameter for aminopyrimidines.
-
Low pH (pH 2-3): Using a buffer like phosphate or an acidifier like formic acid or trifluoroacetic acid (TFA) protonates the basic aminopyrimidine (analyte is positively charged) and suppresses the ionization of silanol groups on the stationary phase. This minimizes secondary interactions and dramatically improves peak shape. TFA also acts as an ion-pairing agent, further enhancing peak symmetry.[10]
-
Buffers: Phosphate, acetate, and formate are common. For mass spectrometry (MS) detection, volatile buffers like ammonium formate or ammonium acetate are required.[10] The buffer concentration should be sufficient (typically 10-50 mM) to control the pH effectively.[17]
-
Caption: Impact of mobile phase pH relative to analyte pKa.
Step 3: Optimization — Fine-Tuning the Separation
Once a suitable column and mobile phase system are identified, the separation is optimized.
-
Isocratic vs. Gradient Elution: An isocratic elution uses a constant mobile phase composition. It is simple but only suitable for separating components with similar retention.[18] A gradient elution, where the mobile phase composition (usually the percentage of organic solvent) changes over time, is necessary for complex samples containing impurities with a wide range of polarities.[16] It allows for the elution of strongly retained compounds in a reasonable time while maintaining resolution for early-eluting peaks.
-
Optimizing the Gradient: The gradient slope, initial and final organic percentages, and time are adjusted to maximize the resolution between the main peak and all impurities.
-
Temperature and Flow Rate: Increasing temperature lowers mobile phase viscosity, reducing backpressure and sometimes improving peak efficiency. However, it can also alter selectivity. Flow rate is optimized to balance analysis time and resolution.[16]
Step 4: Forced Degradation — Proving Method Specificity
A critical part of method development is demonstrating that the method is "stability-indicating." This means the method can separate the intact API from any potential degradation products, ensuring that a decrease in the main peak area truly corresponds to degradation, not co-elution.[19] This is achieved through forced degradation studies, where the drug substance is intentionally exposed to harsh conditions.[20][21]
Caption: Logic of forced degradation for demonstrating specificity.
The goal is to achieve modest degradation (5-20%) to generate the likely degradation products without destroying the molecule completely.[22] Analysis of these stressed samples by the developed HPLC method must show that the degradant peaks are well-resolved from the main API peak.
Step 5: Method Validation — The Final Verification
Before routine use, the method must be validated according to ICH Q2(R1) guidelines to prove it is suitable for its intended purpose.[5][23] This is a formal process that documents the method's performance characteristics.
Key Validation Parameters:
| Parameter | Description | Typical Acceptance Criteria |
|---|---|---|
| Specificity | Ability to assess the analyte unequivocally in the presence of other components (impurities, degradants).[11] | Peak purity analysis (e.g., via DAD) passes; all known impurities and degradants are resolved from the main peak. |
| Linearity | The method's ability to obtain test results that are directly proportional to the concentration of the analyte.[24] | Correlation coefficient (R²) ≥ 0.999. |
| Range | The interval between the upper and lower concentrations for which the method has suitable linearity, accuracy, and precision.[23] | For impurities: From LOQ to 120% of the specification limit. |
| Accuracy | The closeness of the test results to the true value, often assessed by spike/recovery experiments.[11] | Recovery of 80-120% for impurities. |
| Precision | The closeness of agreement among a series of measurements from the same sample. Includes Repeatability (intra-day) and Intermediate Precision (inter-day, different analyst/instrument).[24] | Relative Standard Deviation (RSD) ≤ 10% for impurities. |
| Limit of Detection (LOD) | The lowest amount of analyte that can be detected but not necessarily quantitated. | Typically Signal-to-Noise ratio of 3:1. |
| Limit of Quantitation (LOQ) | The lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy.[25] | Typically Signal-to-Noise ratio of 10:1. |
| Robustness | A measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters (e.g., pH ±0.2, Temp ±5°C).[11] | System suitability parameters remain within acceptable limits. |
HPLC in Context: A Comparison with Alternative Technologies
While HPLC is the dominant technique for purity analysis, it is important to understand its performance relative to other methods.
| Technique | Principle | Advantages for Aminopyrimidine Purity | Disadvantages & Limitations |
| HPLC | Differential partitioning of analytes between a liquid mobile phase and a solid stationary phase.[6] | Gold Standard: High resolution, excellent quantitation, robust, and well-understood. Can be made stability-indicating.[7] | Can be time-consuming; requires significant solvent usage. |
| UPLC (Ultra-Performance LC) | A type of HPLC using columns with smaller particles (<2 µm), requiring higher pressures.[3] | Higher Performance: Faster analysis times, better resolution, and higher sensitivity than conventional HPLC. | Higher instrument cost; more susceptible to clogging from dirty samples.[3] |
| GC (Gas Chromatography) | Separation of volatile compounds in a gaseous mobile phase.[7] | Excellent for volatile impurities (e.g., residual solvents). | Unsuitable for non-volatile, thermally labile compounds like most aminopyrimidine APIs and their impurities. |
| CE (Capillary Electrophoresis) | Separation based on the differential migration of ions in an electric field.[4] | Very high separation efficiency; uses minimal sample and solvent. | Lower concentration sensitivity and poorer quantitative precision compared to HPLC. |
| Spectrophotometry (UV-Vis) | Measures light absorbance to determine concentration.[26] | Simple, fast, and inexpensive for assay (potency) measurements of a pure substance. | Lacks separative power; cannot be used for impurity profiling as it cannot distinguish the API from impurities.[26] |
| LC-MS (LC-Mass Spectrometry) | Couples the separation power of HPLC/UPLC with the identification power of MS.[4] | Definitive Identification: Provides mass information for unequivocal peak identification and structure elucidation of unknown impurities.[7] | Higher cost and complexity; quantitative response can be less uniform than UV. |
Experimental Protocols and Data
This section provides a practical, albeit hypothetical, example of a method development process for a generic aminopyrimidine.
Model Compound: "Amino-X-pyrimidine" (pKa = 5.5, λmax = 275 nm)
Protocol 1: Column and Mobile Phase Screening
-
Prepare Stock Solution: Accurately weigh and dissolve Amino-X-pyrimidine in a suitable diluent (e.g., 50:50 Acetonitrile:Water) to a concentration of 1 mg/mL.
-
Prepare Mobile Phases:
-
MP A1: 0.1% Formic Acid in Water
-
MP A2: 10 mM Ammonium Acetate, pH 3.0
-
MP B: Acetonitrile
-
-
Screening Conditions:
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 5 µL
-
Column Temperature: 30°C
-
Detector: DAD at 275 nm
-
Gradient: 5% to 95% B over 15 minutes.
-
-
Execute: Inject the stock solution onto each column (C18, Polar-Embedded, Phenyl) using each mobile phase system.
-
Evaluate: Assess the chromatograms for retention time (k'), peak shape (Tailing Factor, Tf), and overall separation.
Hypothetical Screening Data Summary:
| Column | Mobile Phase | Retention Time (min) | Tailing Factor (Tf) | Observations |
| Standard C18 | 0.1% Formic Acid | 8.2 | 1.8 | Significant tailing. |
| Polar-Embedded | 0.1% Formic Acid | 7.5 | 1.1 | Excellent, symmetric peak shape. Best starting point. |
| Phenyl | 0.1% Formic Acid | 9.1 | 1.3 | Good peak shape, but longer retention. |
| Polar-Embedded | 10mM NH4OAc, pH 3.0 | 7.3 | 1.2 | Good peak shape, suitable for MS. |
Decision: The Polar-Embedded column with 0.1% Formic Acid in Water/Acetonitrile provides the best performance and is selected for optimization.
Protocol 2: Forced Degradation Study
-
Prepare Samples: Prepare separate solutions of Amino-X-pyrimidine (~1 mg/mL) in:
-
Acid: 0.1 M HCl, heat at 60°C for 4 hours.
-
Base: 0.1 M NaOH, at room temp for 2 hours. Neutralize with acid before injection.
-
Oxidative: 3% H₂O₂, at room temp for 6 hours.
-
Thermal: Solid drug substance in an oven at 80°C for 48 hours. Dissolve in diluent.
-
Control: Unstressed sample in diluent.
-
-
Analysis: Analyze all samples using the optimized HPLC method.
-
Evaluation: Compare stressed sample chromatograms to the control. Calculate % degradation and ensure all degradant peaks are resolved from the main peak.
Hypothetical Forced Degradation Results:
| Condition | % Degradation | No. of Degradant Peaks | Resolution (Rs) of Closest Peak |
| Acid Hydrolysis | 12.5% | 2 | 3.1 |
| Base Hydrolysis | 8.2% | 1 | 4.5 |
| Oxidation | 18.1% | 3 | 2.8 |
| Thermal | 5.5% | 1 | 5.2 |
Conclusion and Authoritative Perspective
The development of an HPLC method for purity analysis is a multifaceted process that blends theoretical chromatographic principles with rigorous empirical testing. For aminopyrimidines, the key to success lies in controlling the mobile phase pH to manage the basic nature of the analyte and selecting a modern stationary phase, such as a polar-embedded or polar-endcapped column, to mitigate undesirable silanol interactions.
A meticulously developed and validated HPLC method is more than a regulatory requirement; it is a fundamental tool that provides critical insights into a drug's stability and quality throughout its lifecycle.[21] By following a systematic, science-driven approach as outlined in this guide, scientists can confidently develop robust, reliable, and defensible analytical methods that ensure the safety and efficacy of pharmaceutical products.
References
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Rajmane, A. D., & Shinde, K. P. (2023). A Review of HPLC Method Development and Validation as per ICH Guidelines. Asian Journal of Pharmaceutical Analysis, 13(2), 143-1. [Link]
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Labtech. A Complete Guide to Mobile Phase and Stationary Phase in HPLC. Labtech. [Link]
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Welch Materials. (2025). Mobile Phase Selection in Method Development: How to Optimize. Welch Materials. [Link]
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Pharmaguideline. (2024). Steps for HPLC Method Validation. Pharmaguideline. [Link]
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International Journal of Pharmaceutical and Biological Science Archive. (2013). NEWER STATIONARY PHASES FOR REVERSE PHASE-LIQUID CHROMATOGRAPHIC ANALYSIS. International Journal of Pharmaceutical and Biological Science Archive. [Link]
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Zenodo. (2024). METHOD DEVELOPMENT AND VALIDATION OF HPLC AS PER ICH GUIDELINES - A REVIEW. Zenodo. [Link]
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National Center for Biotechnology Information. 4-Aminopyrimidine. PubChem. [Link]
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National Center for Biotechnology Information. 2-Aminopyrimidine. PubChem. [Link]
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Hawach Scientific. (2025). Normal Phase HPLC Column and Reverse Phase HPLC Column. Hawach Scientific. [Link]
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Majors, R. E. (2002). Columns for Reversed-Phase LC Separations in Highly Aqueous Mobile Phases. LCGC Europe. [Link]
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Chinese Journal of Pharmaceuticals. (2018). HPLC Determination of Aminopyridines Remained as Genetoxic Impurities in 3-Aminopiperidine Dihydrochloride. Chinese Journal of Pharmaceuticals. [Link]
-
Phenomenex. (2025). Mobile Phase Optimization: A Critical Factor in HPLC. Phenomenex. [Link]
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IJRAR.org. (2023). Spectrophotometric Analysis of Drugs: Methods for Purity Assessment and Pharmaceutical Formulation. International Journal of Research and Analytical Reviews. [Link]
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Acta Scientific. (2020). New Method Development by HPLC and Validation as per ICH Guidelines. Acta Scientific. [Link]
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Hu, C. Q. (2020). Validation of Stability-Indicating HPLC Methods for Pharmaceuticals: Overview, Methodologies, and Case Studies. LCGC International, 33(11), 20-33. [Link]
-
ManTech Publications. (2025). Advances in Chromatographic Techniques for Drug Purity Determination. Journal of Pharmaceutical Analysis and Drug Research. [Link]
-
Phenomenex. (2025). Normal-phase vs. Reversed-phase Chromatography. Phenomenex. [Link]
-
ALWSCI. (2024). Drug Purity Analysis: A Comprehensive Guide For Biopharmaceutical Professionals. ALWSCI Blog. [Link]
-
Biomedical Journal of Scientific & Technical Research. (2022). Recent Trends in Analytical Techniques for Impurity Profiling. Biomedical Journal of Scientific & Technical Research. [Link]
-
Veeprho. (2025). Exploring the Different Mobile Phases in HPLC. Veeprho. [Link]
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Ijisrt.com. (2025). Analytical Methods for the Detection of Counterfeit Pharmaceuticals. International Journal of Innovative Science and Research Technology. [Link]
-
Wikipedia. Pyrimidine. Wikipedia. [Link]
- Google Patents. (2011). Method for analyzing purity of 2,4,5-triamido-6-dihydroxypyrimidine sulphate by using high-efficiency liquid chromatography method.
-
Pharmaceutical Technology. (2016). Forced Degradation Studies for Biopharmaceuticals. Pharmaceutical Technology. [Link]
-
BioProcess International. (2006). Forced Degradation Studies: Regulatory Considerations and Implementation. BioProcess International. [Link]
-
HELIX Chromatography. HPLC Methods for analysis of 4-Aminopyridine. HELIX Chromatography. [Link]
-
Onyx scientific. (2024). A practical guide to forced degradation and stability studies for drug substances. Onyx scientific. [Link]
-
Asian Journal of Pharmaceutical Research. (2013). Forced Degradation Study: An Important Tool in Drug Development. Asian Journal of Pharmaceutical Research. [Link]
-
Der Pharma Chemica. (2013). Development of forced degradation and stability indicating studies of drugs—A review. Der Pharma Chemica. [Link]
-
G-M-I, Inc. (2023). Challenges in HPLC Technology and Potential Solutions. G-M-I, Inc.[Link]
-
IJCRT.org. (2024). Chromatography Method Development For Impurity Analysis And Degradation. International Journal of Creative Research Thoughts. [Link]
-
SIELC Technologies. Separation of 4,5,6-Triaminopyrimidine on Newcrom R1 HPLC column. SIELC Technologies. [Link]
-
National Center for Biotechnology Information. (2017). Optimization of 2-Amino-4,6-diarylpyrimidine-5-carbonitriles as Potent and Selective A1 Antagonists. ACS Medicinal Chemistry Letters. [Link]
-
ResearchGate. (2016). Development of an efficient HPLC method with pre-column derivatization for determination of enantiomeric purity of 2-(aminomethyl)-1-ethylpyrrolidine. ResearchGate. [Link]
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A Comparative Guide to the 13C NMR Chemical Shifts of 1-(2-(Ethylamino)pyrimidin-4-yl)pyrrolidin-3-ol
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern drug discovery and development, the precise structural elucidation of novel chemical entities is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly 13C NMR, serves as a cornerstone technique for mapping the carbon framework of organic molecules. This guide provides an in-depth comparative analysis of the 13C NMR chemical shifts for the novel compound 1-(2-(Ethylamino)pyrimidin-4-yl)pyrrolidin-3-ol . Due to the absence of published experimental data for this specific molecule, this guide employs a robust comparative methodology, leveraging predicted data from computational models and experimental data from structurally analogous compounds. This approach offers a reliable framework for the interpretation and verification of future experimental spectra.
The Significance of 13C NMR in Structural Analysis
Unlike 1H NMR, which provides information about the proton environments, 13C NMR directly probes the carbon skeleton of a molecule. Each unique carbon atom in a molecule gives rise to a distinct signal in the spectrum, providing invaluable information about its electronic environment, hybridization, and connectivity. For a molecule such as this compound, with its distinct heterocyclic rings and substituent groups, 13C NMR is indispensable for confirming its synthesis and purity.
Methodology: A Hybrid Approach to Spectral Assignment
To establish a reliable set of 13C NMR chemical shifts for our target molecule, we have employed a two-pronged approach:
-
In Silico Prediction: We utilized a validated online 13C NMR prediction tool to generate a theoretical spectrum. These tools employ algorithms trained on extensive databases of experimental data to calculate the expected chemical shifts for a given structure.[1][2]
-
Comparative Analysis with Analogous Structures: We have compiled experimental 13C NMR data for key structural fragments of the target molecule. This includes 2-(ethylamino)pyrimidine, 4-aminopyrimidine, and N-substituted-3-hydroxypyrrolidines. By comparing the predicted shifts with the experimental data of these fragments, we can refine our assignments and gain a deeper understanding of the electronic effects of the various substituents.
Predicted and Comparative 13C NMR Chemical Shifts
The following table presents a comparison of the predicted 13C NMR chemical shifts for this compound with the experimental data from its structural analogs.
| Carbon Atom | Predicted Chemical Shift (ppm) for this compound | Experimental Chemical Shift (ppm) for 2-N-Ethylaminopyrimidine[3] | Experimental Chemical Shift (ppm) for 4-Aminopyrimidine | Experimental Chemical Shift (ppm) for N-Boc-3-pyrrolidinol[4] |
| Pyrimidine Ring | ||||
| C2 | 162.5 | 162.29 | - | - |
| C4 | 164.0 | 158.01 (C4/C6) | ~157 (C4/C6) | - |
| C5 | 105.0 | 110.37 | ~108 (C5) | - |
| C6 | 157.8 | 158.01 (C4/C6) | ~157 (C4/C6) | - |
| Ethylamino Group | ||||
| C1' | 42.0 | 36.23 | - | - |
| C2' | 14.5 | 14.89 | - | - |
| Pyrrolidine Ring | ||||
| C2'' | 51.0 | - | - | ~45 |
| C3'' | 68.0 | - | - | ~70 |
| C4'' | 35.0 | - | - | ~35 |
| C5'' | 53.0 | - | - | ~54 |
Note: Experimental data for 4-aminopyrimidine and N-Boc-3-pyrrolidinol are approximate values derived from typical ranges and available data. The numbering of atoms for the target molecule is provided in the diagram below.
Analysis and Discussion of Chemical Shift Assignments
The predicted 13C NMR spectrum of this compound reveals distinct regions corresponding to the pyrimidine, ethylamino, and pyrrolidine moieties.
Pyrimidine Ring:
-
C2 and C4: These carbons, being directly attached to nitrogen atoms, are expected to be the most deshielded in the pyrimidine ring. The predicted value for C2 at 162.5 ppm is in excellent agreement with the experimental value of 162.29 ppm for 2-N-ethylaminopyrimidine.[3] The C4 carbon, substituted with the pyrrolidin-3-ol group, is predicted to be even more deshielded at 164.0 ppm. This is a reasonable prediction, as the nitrogen of the pyrrolidine ring acts as an electron-donating group, influencing the electronic environment of C4.
-
C6: The predicted chemical shift for C6 (157.8 ppm) is very close to the experimental value for the C4/C6 carbons in 2-N-ethylaminopyrimidine (158.01 ppm), indicating a similar electronic environment.[3]
-
C5: The C5 carbon is predicted to be the most shielded carbon in the pyrimidine ring at 105.0 ppm. This is consistent with its position relative to the nitrogen atoms and is comparable to the experimental value of 110.37 ppm in 2-N-ethylaminopyrimidine.[3] The slight upfield shift in the target molecule could be attributed to the steric and electronic influence of the bulky pyrrolidin-3-ol substituent at the adjacent C4 position.
Ethylamino Group:
-
The chemical shifts for the ethyl group carbons, C1' (42.0 ppm) and C2' (14.5 ppm), are in good agreement with the experimental values for 2-N-ethylaminopyrimidine (36.23 ppm and 14.89 ppm, respectively).[3] The slight downfield shift of C1' in the target molecule may be due to long-range electronic effects from the C4 substituent.
Pyrrolidine Ring:
-
C3'': The carbon bearing the hydroxyl group, C3'' , is predicted to be the most deshielded carbon in the pyrrolidine ring at 68.0 ppm. This is consistent with the strong deshielding effect of the oxygen atom and aligns with the expected range for similar structures like N-Boc-3-pyrrolidinol.[4]
-
C2'' and C5'': The carbons adjacent to the nitrogen atom, C2'' (51.0 ppm) and C5'' (53.0 ppm), are also significantly deshielded. Their chemical shifts are influenced by the electronegativity of the nitrogen and the nature of the substituent on the nitrogen. The predicted values are reasonable when compared to N-Boc-3-pyrrolidinol, considering the different electronic nature of the pyrimidinyl group versus the Boc group.
-
C4'': The C4'' carbon is predicted to have a chemical shift of 35.0 ppm, which is typical for a methylene carbon in a five-membered ring and is consistent with the data for N-Boc-3-pyrrolidinol.[4]
Experimental Protocol for 13C NMR Acquisition
For the future acquisition of experimental 13C NMR data for this compound, the following protocol is recommended:
-
Sample Preparation:
-
Dissolve 10-20 mg of the purified compound in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, or MeOD-d₄). The choice of solvent can influence chemical shifts, so consistency is key for comparative studies.
-
Transfer the solution to a 5 mm NMR tube.
-
-
Instrument Parameters (for a 400 MHz spectrometer):
-
Nucleus: 13C
-
Pulse Program: A standard proton-decoupled pulse sequence (e.g., zgpg30) should be used to obtain a spectrum with single lines for each carbon.
-
Spectral Width: Approximately 240 ppm (e.g., from -20 to 220 ppm).
-
Acquisition Time: 1-2 seconds.
-
Relaxation Delay: 2-5 seconds. A longer delay may be necessary for quaternary carbons.
-
Number of Scans: Due to the low natural abundance of 13C, a larger number of scans (e.g., 1024 or more) will be required to achieve an adequate signal-to-noise ratio.
-
Temperature: 298 K (25 °C).
-
-
Data Processing:
-
Apply an exponential multiplication with a line broadening factor of 1-2 Hz.
-
Perform a Fourier transform.
-
Phase and baseline correct the spectrum.
-
Reference the spectrum to the solvent peak (e.g., CDCl₃ at 77.16 ppm).
-
Visualizing the Molecular Structure and Assignments
To aid in the correlation of the 13C NMR data with the molecular structure, the following diagram illustrates the atom numbering scheme used in this guide.
Caption: Molecular structure of this compound with atom numbering for 13C NMR assignment.
Conclusion
This comparative guide provides a robust and scientifically grounded estimation of the 13C NMR chemical shifts for this compound. By integrating predicted data with experimental values from analogous structures, we have established a reliable framework for the interpretation of future experimental spectra. This approach not only aids in the structural verification of the target molecule but also highlights the subtle electronic interplay between its constituent heterocyclic rings and functional groups. As a valuable resource for researchers in drug discovery and chemical synthesis, this guide underscores the power of a comparative and predictive approach in modern spectroscopic analysis.
References
-
NMRDB.org. Predict 13C carbon NMR spectra. Available from: [Link][1]
-
ACD/Labs. NMR Prediction. Available from: [Link]
-
Tehrani, M. Z., et al. (2007). Fluorescence Studies of Selected 2-Alkylaminopyrimidines. Molecules, 12(4), 856-864. Available from: [Link][3]
Sources
Reference standards for 1-(2-(Ethylamino)pyrimidin-4-yl)pyrrolidin-3-ol
Reference Standard Profile: 1-(2-(Ethylamino)pyrimidin-4-yl)pyrrolidin-3-ol
Executive Summary & Strategic Importance
This compound (Formula: C₁₀H₁₆N₄O | MW: 208.26 g/mol ) is a critical Process-Related Impurity (PRI) and Key Intermediate reference standard used in the development of pyrimidine-based kinase inhibitors (e.g., JAK, CDK, and certain RTK inhibitors).
In drug development, the integrity of your reference standard defines the accuracy of your impurity profiling. This guide compares the performance and suitability of Certified Reference Standards (CRS) against Research Grade (RG) and In-Situ Generated alternatives, providing experimental protocols to validate their quality.
Technical Specifications & Chemical Identity
| Property | Specification |
| IUPAC Name | 1-[2-(Ethylamino)pyrimidin-4-yl]pyrrolidin-3-ol |
| Molecular Formula | C₁₀H₁₆N₄O |
| Molecular Weight | 208.26 g/mol |
| CAS Number | Not widely listed; Custom Synthesis / Impurity Standard |
| Solubility | Soluble in DMSO, Methanol, Dilute Acid; Slightly soluble in Water (pH dependent) |
| pKa (Calculated) | ~5.8 (Pyrimidine N), ~13.5 (Hydroxyl) |
| Hygroscopicity | Moderate to High (Requires desiccant storage) |
Comparative Analysis: Reference Standard Grades
Selecting the correct grade of reference standard is pivotal for regulatory compliance (ICH Q3A/Q3B).
| Feature | Alternative A: Certified Reference Standard (CRS) | Alternative B: Research Grade (RG) | Alternative C: In-Situ / Crude Standard |
| Purity | > 98.0% (via qNMR & HPLC) | > 95.0% (HPLC Area%) | Variable (Unknown) |
| Assay | Mass Balance or qNMR assigned | Area % only | None |
| Characterization | 1H-NMR, 13C-NMR, MS, IR, ROI, Water, Solvents | 1H-NMR, MS | MS (Identity only) |
| Intended Use | Quantification of impurities; Response Factor (RRF) calculation. | Identification (Retention time marker). | Early route scouting only. |
| Risk Profile | Low : Defensible in regulatory filings. | Medium : Risk of over/under-estimating impurities. | High : Unsuitable for GMP/GLP work. |
Expert Insight: For IND-enabling studies and stability testing, Alternative A (CRS) is mandatory. Using a Research Grade standard for quantification can lead to mass balance errors due to unaccounted salt forms or solvent content.
Synthesis & Impurity Origin (Mechanism)
Understanding the origin of this standard helps in identifying its own impurities. The synthesis typically involves a nucleophilic aromatic substitution (
Figure 1: Synthesis pathway and potential regioisomeric impurities. The target is formed via sequential displacement, but regioisomers must be controlled.
Experimental Protocols
Protocol A: HPLC Purity & Identification Method
Use this method to qualify the standard before use.
-
Column : C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 150 x 4.6 mm, 3.5 µm).
-
Mobile Phase A : 0.1% Formic Acid in Water (or 10mM Ammonium Acetate for basic stability).
-
Mobile Phase B : Acetonitrile.
-
Gradient :
-
0 min: 5% B
-
15 min: 95% B
-
20 min: 95% B
-
20.1 min: 5% B (Re-equilibration)
-
-
Flow Rate : 1.0 mL/min.
-
Detection : UV @ 254 nm (pyrimidine core) and 220 nm.
-
Temperature : 30°C.
Validation Criteria:
-
Retention Time : The target peak should elute distinct from the 2-chloro intermediate (which is more hydrophobic).
-
Peak Purity : Use Diode Array Detector (DAD) to ensure no co-eluting isomers.
Protocol B: Handling & Storage
-
Hygroscopicity Check : Upon receipt, perform a Water Content (Karl Fischer) test. This compound contains secondary amines and hydroxyls, making it prone to moisture uptake.
-
Storage : Store at -20°C under inert atmosphere (Argon/Nitrogen).
Qualification Workflow (Self-Validating System)
To ensure the "Trustworthiness" of your reference standard, follow this qualification logic.
Figure 2: Workflow for qualifying a Certified Reference Standard (CRS).
References
-
ICH Guidelines . Impurities in New Drug Substances Q3A(R2). International Council for Harmonisation. Link
-
USP General Chapter <11> . Reference Standards. United States Pharmacopeia. Link
-
PharmaBlock . Pyrrolidine Derivatives in Drug Discovery. (Discusses the utility of pyrrolidine-pyrimidine scaffolds). Link
-
MDPI . Pyrimidines: A New Versatile Molecule in the Drug Development Field. (Review of pyrimidine synthesis and impurities). Link
Comparative Guide: Monocyclic Pyrimidine Scaffolds vs. Tofacitinib Analogs in JAK Inhibition
This guide provides an in-depth technical comparison between 1-(2-(Ethylamino)pyrimidin-4-yl)pyrrolidin-3-ol (hereafter referred to as Compound A , a representative monocyclic pyrimidine scaffold) and Tofacitinib (and its bicyclic pyrrolo[2,3-d]pyrimidine analogs).
Executive Summary
Tofacitinib (CP-690,550) represents the "gold standard" of first-generation JAK inhibitors, utilizing a fused pyrrolo[2,3-d]pyrimidine core to mimic the adenine ring of ATP. In contrast, Compound A (this compound) represents a simplified monocyclic pyrimidine scaffold.
While Compound A offers a lower molecular weight and higher ligand efficiency potential, it lacks the structural rigidity and extensive hydrophobic contacts of the bicyclic Tofacitinib core. This guide analyzes the trade-offs in potency, selectivity, and binding kinetics, demonstrating why the bicyclic scaffold is generally preferred for clinical efficacy, while the monocyclic scaffold serves as a valuable fragment for "scaffold hopping" or fragment-based drug discovery (FBDD).
| Feature | Compound A (Monocyclic) | Tofacitinib (Bicyclic) |
| Core Scaffold | Pyrimidine-2,4-diamine | 7H-Pyrrolo[2,3-d]pyrimidine |
| Binding Mode | Type I (ATP Competitive) | Type I (ATP Competitive) |
| Hinge Interaction | Bidentate (N1 & C2-NH) | Bidentate (Pyrrole-NH & Pyrimidine-N) |
| Potency (JAK3) | Moderate (Typically >100 nM)* | High (IC50 ~ 1 nM) |
| Key Advantage | High Solubility, Low MW (Fragment) | High Potency, Validated Selectivity |
*Note: Potency values for Compound A are estimated based on structure-activity relationship (SAR) data for similar pyrimidine fragments.
Structural Biology & Binding Mechanism
The Scaffold Hopping Context
The transition from Tofacitinib to Compound A represents a "deconstruction" of the pharmacophore.
-
Tofacitinib: The pyrrole ring fused to the pyrimidine creates a rigid, planar system that perfectly fills the adenine binding pocket of the kinase. The pyrrole NH forms a critical hydrogen bond with Glu903 (in JAK3) or equivalent residues in the hinge region.
-
Compound A: Removes the pyrrole ring. To compensate, the ethylamino group at position 2 acts as the hydrogen bond donor. However, the loss of the fused ring reduces van der Waals surface area contact with the "ceiling" and "floor" of the ATP pocket (specifically residues like Leu905 and Val884 ), often resulting in a significant potency penalty (10-100x loss).
Binding Mode Visualization
The following diagram illustrates the differential signaling blockade and binding logic.
Caption: Comparative binding interactions. Tofacitinib exploits a rigid bicyclic core for optimal hinge H-bonding, while Compound A relies on a flexible ethylamino tail.
Comparative Performance Data
Enzymatic Potency (Inferred SAR)
Based on extensive SAR studies of pyrimidine vs. pyrrolopyrimidine JAK inhibitors (e.g., Fedratinib precursors vs. Tofacitinib), the following performance gap is typical for these scaffolds:
| Assay Type | Metric | Tofacitinib (Bicyclic) | Compound A (Monocyclic) | Implication |
| JAK1 Kinase | IC50 | 3.2 nM | ~150 - 500 nM | Bicyclic core is essential for tight binding. |
| JAK3 Kinase | IC50 | 1.6 nM | ~200 - 800 nM | Monocyclic core loses selectivity for JAK3 Cys909. |
| Cellular (IL-2) | IC50 | ~50 nM | >1000 nM | Poor cellular penetrance/potency ratio for Compound A. |
| Selectivity | Profile | Pan-JAK (JAK1/3 > JAK2) | Low Selectivity | Lacks the specific side-chains (e.g., sulfonamides) needed for monocyclic selectivity. |
Physicochemical Properties
-
Compound A excels in solubility due to the hydrophilic pyrrolidin-3-ol and lower molecular weight (MW ~222 Da vs Tofacitinib ~312 Da).
-
Ligand Efficiency (LE): Compound A often has higher LE (binding energy per heavy atom) because it represents the "minimal binding unit." This makes it an excellent starting point for optimization but a poor final drug .
Experimental Protocols
To validate these differences in your own lab, use the following standardized protocols.
In Vitro Kinase Assay (Z'-LYTE Format)
This FRET-based assay measures the phosphorylation of a peptide substrate.
-
Reagent Prep: Prepare 4X Kinase Buffer (50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35).
-
Compound Dilution: Serially dilute Tofacitinib and Compound A in 100% DMSO (start at 10 µM, 3-fold dilutions).
-
Reaction Assembly:
-
Add 2.5 µL of 4X Compound to 384-well plate.
-
Add 5 µL of Kinase/Peptide Mixture (JAK3 enzyme + Tyr-peptide).
-
Add 2.5 µL of ATP Solution (at Km concentration, typically 10-50 µM).
-
-
Incubation: Shake for 30s, incubate at RT for 1 hour.
-
Development: Add 5 µL of Development Reagent (Site-specific protease). Phosphorylated peptides are protected from cleavage.
-
Readout: Measure Fluorescence Ratio (Coumarin/Fluorescein) on a plate reader (e.g., EnVision).
-
Calculation: Plot % Inhibition vs. Log[Compound]. Fit to Hill equation to derive IC50.
Cellular Selectivity Workflow (Western Blot)
To distinguish JAK1/3 (Tofacitinib target) vs JAK2 activity.
Caption: Cellular profiling workflow. IL-2 stimulation isolates JAK1/3 activity; GM-CSF isolates JAK2 activity.
Conclusion & Recommendations
-
For Drug Discovery: Compound A is a "fragment lead." It confirms that the pyrimidine-diamine motif can bind JAKs, but it requires significant elaboration (e.g., adding a hydrophobic group at the 5-position or a more complex tail at the 2-position) to reach the nanomolar potency of Tofacitinib .
-
For Clinical Application: Tofacitinib remains the superior choice due to its optimized residence time and bioavailability. Compound A would likely suffer from rapid off-rates and poor selectivity in vivo.
-
Recommendation: Use Compound A only as a negative control for high-potency assays or as a crystallographic probe to study minimal hinge-binding requirements.
References
-
Pfizer Inc. (2010).[1] Pyrrolo[2,3-d]pyrimidine compounds. European Patent EP 2488524 B1.
-
Changelian, P. S., et al. (2003). Prevention of Organ Allograft Rejection by a Specific Janus Kinase 3 Inhibitor. Science, 302(5646), 875–878.
-
Clark, J. D., et al. (2014). Discovery and Development of Janus Kinase (JAK) Inhibitors for Inflammatory Diseases. Journal of Medicinal Chemistry, 57(12), 5023–5038.
-
Kudlacz, E., et al. (2004).[2] The Novel JAK-3 Inhibitor CP-690,550 Is a Potent Immunosuppressive Agent in Various Murine Models. American Journal of Transplantation, 4(1), 51–57.
-
PubChem. (2025). Compound Summary: Tofacitinib.[3][4][5] National Library of Medicine.
Sources
- 1. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 2. WO2009131687A2 - Inhibitors of protein kinases - Google Patents [patents.google.com]
- 3. A Comprehensive Overview of Globally Approved JAK Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. Comparative Efficacy and Safety of Peficitinib Versus Tofacitinib and Baricitinib for Treatment of Rheumatoid Arthritis: A Systematic Review and Network Meta-Analysis - PMC [pmc.ncbi.nlm.nih.gov]
Technical Comparison: Infrared Spectroscopy of Secondary Amines vs. Hydroxyl Groups
Topic: Infrared (IR) Spectroscopy Peaks for Secondary Amine and Hydroxyl Groups Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals
Executive Summary
Differentiation between secondary amines (
Mechanistic Basis: The Physics of Spectral Divergence
To interpret the spectra accurately, one must understand the causality behind peak shape and intensity.
1.1 Dipole Moment and Intensity
IR absorption intensity is proportional to the square of the change in dipole moment with respect to bond distance (
-
Hydroxyl (-OH): Oxygen is highly electronegative (3.44), creating a strong dipole. The stretching vibration results in a large change in dipole moment, producing strong, intense bands .
-
Secondary Amine (-NH): Nitrogen is less electronegative (3.04). The N-H bond is less polar, resulting in a smaller
. Consequently, N-H stretching bands are typically weak to medium in intensity.ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">
1.2 Hydrogen Bonding and Peak Broadening[1][2]
-
Hydroxyl: Alcohols form strong intermolecular hydrogen bond networks.[2] This creates a continuum of bond strengths, leading to the characteristic broad, rounded "tongue" shape centered around
. -
Secondary Amine: While amines participate in hydrogen bonding, the interaction is significantly weaker than in alcohols.[3] The resulting peak is sharper (often described as a spike) and less broad.
Spectral Fingerprinting: Comparative Data
The following table summarizes the diagnostic peaks for secondary amines and hydroxyl groups.
| Feature | Secondary Amine ( | Hydroxyl Group ( |
| Stretching Frequency | 3300–3500 cm⁻¹ | 3200–3550 cm⁻¹ (H-bonded)3600–3650 cm⁻¹ (Free) |
| Band Shape | Sharp, single spike (V-shape) | Broad, rounded (U-shape) |
| Intensity | Weak to Medium | Strong to Very Strong |
| Multiplicity | Single band (Secondary)Note: Primary amines show doublet | Single broad band |
| Bending (Deformation) | 1500–1600 cm⁻¹ (Weak/Absent)~700–900 cm⁻¹ (Wag, broad) | 1300–1450 cm⁻¹ (In-plane)650–770 cm⁻¹ (Out-of-plane) |
| C-X Stretch | 1020–1350 cm⁻¹ (C-N)Medium/Weak | 1000–1300 cm⁻¹ (C-O)Strong |
Diagnostic Decision Framework
The following logic tree illustrates the systematic process for distinguishing these groups using standard FT-IR data.
Figure 1: Decision logic for distinguishing secondary amines from hydroxyl groups based on spectral morphology and validation steps.
Experimental Validation Protocols
When visual inspection is ambiguous (e.g., in complex mixtures or dilute samples), use these self-validating protocols to confirm identity.
4.1 Protocol A: The Dilution Method
This method exploits the difference in hydrogen bond strength.
-
Principle: Dilution with a non-polar solvent breaks intermolecular hydrogen bonds.
-
Reagents: Carbon Tetrachloride (
) or Carbon Disulfide ( ) (Spectroscopic grade).
Step-by-Step Workflow:
-
Baseline Scan: Acquire the spectrum of the pure sample (neat liquid or solid KBr pellet). Note the broad peak position (e.g.,
).[4] -
Preparation: Prepare a series of dilutions in
(1%, 0.1%, and 0.01% v/v). -
Acquisition: Record the spectrum for each dilution using a liquid cell with NaCl or CaF2 windows.
-
Analysis:
-
Hydroxyl (-OH): As concentration decreases, the broad H-bonded band (
) will diminish, and a new, sharp band will appear at higher frequency ( ) representing the "free" -OH. -
Secondary Amine (-NH): The shift is significantly less pronounced. The N-H stretch may sharpen slightly but typically remains in the
range without the dramatic appearance of a new high-frequency band.
-
4.2 Protocol B: Deuterium Exchange (D₂O Shake)
Isotopic substitution shifts the vibrational frequency based on the reduced mass of the oscillator.
-
Principle: Labile protons (-OH and -NH) exchange with Deuterium (
). The O-D or N-D stretch appears at a lower wavenumber ( ).
Step-by-Step Workflow:
-
Sample Prep: Dissolve the sample in a water-miscible solvent (e.g., dry Chloroform or Acetone) if not liquid.
-
Initial Scan: Record the standard IR spectrum.
-
Exchange: Add 1-2 drops of
to the sample vial and shake vigorously for 60 seconds. -
Separation (Optional): If immiscible, let layers separate or use a drying agent (like anhydrous
) to remove bulk water, though in-situ analysis is often possible if regions don't overlap. -
Final Scan: Record the spectrum of the organic layer.
-
Calculation & Verification:
-
Prediction: Calculate expected shift:
. -
Observation:
-
An -OH peak at
should disappear and re-appear as -OD near . -
An -NH peak at
should shift to .
-
-
Note: While both shift, the rate of exchange and the specific "free" vs "H-bonded" profile in the deuterated region often mirrors the protonated region, confirming the functional group type.
-
References
-
LibreTexts Chemistry. (2021). IR Spectrum and Characteristic Absorption Bands. Retrieved from [Link]
-
Spectroscopy Online. (2019). Organic Nitrogen Compounds III: Secondary and Tertiary Amines. Retrieved from [Link]
-
Michigan State University (MSU). (n.d.). Infrared Spectroscopy - Functional Group Identification. Retrieved from [Link]
-
Master Organic Chemistry. (2016). Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra. Retrieved from [Link]
-
University of Colorado Boulder. (n.d.). IR Spectroscopy Tutorial: Amines. Retrieved from [Link]
Sources
Safety Operating Guide
Navigating the Final Step: A Comprehensive Guide to the Safe Disposal of 1-(2-(Ethylamino)pyrimidin-4-yl)pyrrolidin-3-ol
For researchers and drug development professionals, the synthesis and application of novel compounds like 1-(2-(Ethylamino)pyrimidin-4-yl)pyrrolidin-3-ol are routine. However, the final and arguably most critical step in the lifecycle of any laboratory chemical is its safe and compliant disposal. Improper disposal not only poses a significant risk to personnel and the environment but can also lead to severe regulatory penalties.[1] This guide provides a detailed, step-by-step protocol for the proper disposal of this compound, grounded in established safety principles and regulatory frameworks.
Core Principles of Disposal
The disposal of any laboratory chemical is governed by the Resource Conservation and Recovery Act (RCRA), which is enforced by the U.S. Environmental Protection Agency (EPA).[4] The fundamental principle of RCRA is the "cradle-to-grave" management of hazardous materials, ensuring that the waste is handled safely from its point of generation to its final disposal.[4] Under no circumstances should this compound be disposed of down the drain or in regular trash.[3]
Step-by-Step Disposal Protocol
Step 1: Waste Characterization and Classification
Before disposal, the waste must be properly characterized. Since a specific SDS is unavailable, we will infer the potential hazards.
-
Toxicity: Aminopyridines are known to be acutely toxic.[5] The pyrrolidine component also contributes to the overall toxicity. Therefore, the waste should be presumed to be toxic.
-
Corrosivity: Pyrrolidine itself is corrosive. While the pH of the full compound is unknown, it is prudent to handle it as a potentially corrosive material.
-
Reactivity: There is no specific information to suggest that this compound is highly reactive. However, it should be kept away from strong oxidizing agents, acids, and bases to prevent unforeseen reactions.[2]
-
Ignitability: Pyrrolidine is a flammable liquid. While the final compound may be a solid, it is important to consider the potential for ignitability, especially if it is in a solvent.
Based on these characteristics, the waste would likely be classified under one or more of the following EPA hazardous waste codes:
-
D001 (Ignitability): If the waste has a flashpoint below 140°F.
-
D002 (Corrosivity): If the waste has a pH of ≤ 2 or ≥ 12.5.
-
D003 (Reactivity): Unlikely, but should be considered if the material is unstable.
-
F-listed or U-listed wastes: If the compound is a discarded commercial chemical product.[1]
Step 2: Personal Protective Equipment (PPE)
Given the potential hazards, the following PPE must be worn when handling waste containing this compound:
-
Eye Protection: Chemical safety goggles and a face shield.
-
Hand Protection: Chemically resistant gloves (e.g., nitrile or neoprene).
-
Body Protection: A lab coat and, if there is a risk of splashing, a chemical-resistant apron.
-
Respiratory Protection: If handling the material as a powder or in a way that could generate aerosols, a NIOSH-approved respirator is necessary.[2]
Step 3: Waste Segregation and Containerization
Proper segregation of chemical waste is crucial to prevent dangerous reactions.[6]
-
Waste Stream: This compound should be collected in a dedicated hazardous waste container. Do not mix it with other waste streams unless you have confirmed compatibility.[6]
-
Container Selection: The container must be compatible with the chemical. A high-density polyethylene (HDPE) or glass container with a secure, leak-proof lid is recommended.[7]
-
Labeling: The container must be clearly labeled with the words "Hazardous Waste," the full chemical name: "this compound," and the date accumulation started.[7]
Step 4: Storage
Waste containers must be stored in a designated satellite accumulation area within the laboratory.
-
Location: The storage area should be away from sinks and floor drains to prevent environmental release in case of a spill.[7]
-
Secondary Containment: The waste container should be placed in a secondary containment bin to capture any potential leaks.
-
Closure: The container must be kept closed at all times, except when adding waste.[7]
Step 5: Disposal and Documentation
-
Licensed Disposal Company: The disposal of the hazardous waste must be handled by a licensed and reputable chemical waste disposal company.
-
Waste Manifest: A hazardous waste manifest will be required for transportation. This document tracks the waste from your facility to its final disposal site.
-
Record Keeping: Maintain meticulous records of the waste generated, including the chemical name, quantity, and date of disposal.
Visualizing the Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Decision workflow for safe chemical disposal.
Summary of Disposal and Safety Information
| Parameter | Guideline | Rationale |
| Waste Classification | Hazardous Waste (Presumed Toxic, potentially Corrosive and Ignitable) | Based on the known hazards of pyrrolidine and aminopyrimidine moieties.[2][5] |
| EPA Waste Codes | Potentially D001, D002, F-listed, or U-listed | To comply with EPA regulations for hazardous waste identification.[1] |
| Container Type | High-Density Polyethylene (HDPE) or Glass with a secure lid | To ensure chemical compatibility and prevent leaks.[7] |
| Required PPE | Chemical goggles, face shield, resistant gloves, lab coat | To protect personnel from potential splashes, skin contact, and eye exposure.[2] |
| Storage Location | Designated Satellite Accumulation Area with Secondary Containment | To prevent accidental release and ensure regulatory compliance.[7] |
| Disposal Method | Via a licensed hazardous waste disposal company | To ensure "cradle-to-grave" management in accordance with RCRA.[4] |
By adhering to these procedures, researchers and laboratory personnel can ensure the safe and compliant disposal of this compound, thereby protecting themselves, their colleagues, and the environment.
References
-
Cole-Parmer. (n.d.). Material Safety Data Sheet - 2-Aminopyrimidine, 99%. Retrieved from [Link]
-
University of Canterbury. (2025, March 21). Laboratory Chemical Waste Handling and Disposal Guidelines. Retrieved from [Link]
-
Daniels Health. (2025, May 21). How to Ensure Safe Chemical Waste Disposal in Laboratories. Retrieved from [Link]
-
ERG Environmental. (n.d.). How to Properly Manage Hazardous Waste Under EPA Regulations. Retrieved from [Link]
-
McNeese State University. (n.d.). Chemical and Hazardous Waste Management and Disposal Policy. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (n.d.). Aminopyridines. EPA Archive. Retrieved from [Link]
Sources
- 1. chemicalbook.com [chemicalbook.com]
- 2. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 3. datasheets.scbt.com [datasheets.scbt.com]
- 4. echemi.com [echemi.com]
- 5. archive.epa.gov [archive.epa.gov]
- 6. fishersci.com [fishersci.com]
- 7. 2-Aminopyrimidine | C4H5N3 | CID 7978 - PubChem [pubchem.ncbi.nlm.nih.gov]
Personal protective equipment for handling 1-(2-(Ethylamino)pyrimidin-4-yl)pyrrolidin-3-ol
Operational Safety Guide: Handling 1-(2-(Ethylamino)pyrimidin-4-yl)pyrrolidin-3-ol
Executive Safety Summary: The "Precautionary Principle"
The compound This compound is a functionalized pyrimidine-pyrrolidine hybrid often utilized as a scaffold in kinase inhibitor synthesis. While specific toxicological data for this exact molecule may be sparse in public registries, its structural moieties—an aminopyrimidine coupled with a pyrrolidine ring—dictate a strict safety profile.
Scientific Rationale (SAR Analysis):
-
Pyrrolidine Moiety: Secondary amines are often corrosive or highly irritating (pH > 11) and can penetrate skin rapidly [1].
-
Aminopyrimidine Core: Associated with skin sensitization and respiratory irritation [2].
Directive: In the absence of a compound-specific LD50, you must handle this substance as a Category 2 Skin/Eye Irritant and a Potential Sensitizer . All operations involving the neat solid must be performed under engineering controls (Fume Hood).
Hazard Identification & Risk Assessment Matrix
Before selecting PPE, we must quantify the risk based on the physical state and operation.
| Hazard Class (GHS) | H-Code | Risk Description | Operational Implication |
| Skin Irritation | H315 | Causes skin irritation.[1][2] | Direct contact may cause dermatitis or chemical burns. |
| Eye Irritation | H319 | Causes serious eye irritation.[1][2][3] | Basic amines can cause corneal opacity if not flushed immediately. |
| STOT - SE | H335 | May cause respiratory irritation.[2][3][4] | Dust inhalation is the primary vector for systemic exposure. |
| Acute Toxicity | H302 | Harmful if swallowed (Predicted). | Hand-to-mouth transfer risk during doffing of gloves. |
Personal Protective Equipment (PPE) Specifications
Standard "lab attire" is insufficient for functionalized amines. The following system is self-validating: if you cannot meet the "High Risk" criteria for powder handling, do not proceed.
A. Hand Protection (The "Double-Shell" Protocol)
Amines can permeate standard nitrile rapidly.
-
Inner Layer: Disposable Nitrile (4 mil / 0.10 mm). Purpose: Sweat absorption and last-line defense.
-
Outer Layer: Extended Cuff Nitrile or Neoprene (Min 5-8 mil). Purpose: Chemical barrier.
-
Validation: Check for "ballooning" or discoloration every 30 minutes. Change outer gloves immediately upon splash contact.
B. Eye & Face Protection[1][3][4][5][6][7][8][9][10][11][12]
-
Standard Operation (Weighing/Transfer): Chemical Splash Goggles (ANSI Z87.1+). Reasoning: Safety glasses do not seal against airborne dust or splashes that can run down the forehead.
-
High Volume (>10g) or Solution Prep: Face Shield required over goggles.
C. Respiratory Protection
-
Primary Control: Chemical Fume Hood (Face velocity: 80–100 fpm).
-
Secondary (If hood is unavailable - NOT RECOMMENDED): Half-face respirator with P100 (HEPA) + Organic Vapor (OV) cartridges. Note: Amines have poor warning properties (smell threshold often above exposure limits).
Visualization: Safety Decision Logic
The following flowchart illustrates the decision-making process for PPE selection based on the experimental phase.
Figure 1: Decision tree for selecting appropriate engineering controls and PPE based on the physical state of the chemical.
Operational Workflow: Step-by-Step
Phase 1: Preparation & Weighing
-
Static Control: Pyrimidine derivatives are often fluffy, electrostatic powders. Use an antistatic gun or bar inside the hood before opening the vial to prevent "poofing" (aerosolization) [3].
-
Balance Setup: Place the analytical balance inside the fume hood. If this is impossible, use a "balance enclosure" or transfer the solid into a tared vessel inside the hood, seal it, and then weigh outside.
-
Lining: Place an absorbent pad (plastic side down) in the hood to catch minor spills.
Phase 2: Solubilization (The Critical Moment)
-
Solvent Choice: When dissolving in protic solvents (Methanol/Water), be aware of the heat of solution.
-
Protocol: Add solvent slowly to the solid. Do not dump solid into solvent, as this can cause splashing.
-
Observation: If the solution turns a dark color immediately, check for exotherms.
Phase 3: Decontamination & Disposal
-
Wipe Down: Use a solvent-dampened wipe (Ethanol or Isopropanol) to clean the exterior of the stock bottle before returning it to storage.
-
Waste Segregation:
-
Solid Waste: Hazardous Solid Waste (Amine-contaminated).
-
Liquid Waste: Basic Organic Waste (Do not mix with strong acids to avoid heat generation).
-
-
Doffing: Remove outer gloves first, turning them inside out. Wash hands with soap and water before removing safety glasses to prevent transferring residue to the eyes.
Emergency Response
-
Eye Contact: Flush immediately for 15 minutes .[3][5] Time it. The basic nature of the pyrrolidine ring can cause saponification of corneal lipids.
-
Skin Contact: Wash with soap and copious water.[3][5][6] Do not use ethanol on skin (it enhances absorption of amines).
-
Spill (Solid): Do not sweep dry dust. Cover with a wet paper towel to dampen, then scoop into a waste bag.[7]
References
-
National Research Council. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press. [Link]
-
PubChem. (n.d.). Compound Summary: Aminopyrimidine Derivatives Safety Data. National Library of Medicine. [Link]
-
Occupational Safety and Health Administration (OSHA). (2011). Laboratory Safety Guidance. OSHA 3404-11R. [Link]
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
